molecular formula C16H14O5 B192039 Oxypeucedanin CAS No. 737-52-0

Oxypeucedanin

Número de catálogo: B192039
Número CAS: 737-52-0
Peso molecular: 286.28 g/mol
Clave InChI: QTAGQHZOLRFCBU-ZDUSSCGKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Oxypeucedanin is a linear furanocoumarin compound, characterized by the presence of an epoxide ring, which is predominantly isolated from plant species within the Apiaceae and Rutaceae families, such as Angelica dahurica . This naturally occurring secondary metabolite is of significant interest in pharmacological research due to its diverse bioactivities. Studies have identified this compound as a potent and selective open-channel blocker of the hKv1.5 potassium channel, demonstrating inhibition with an IC50 value of 76 nM. This action prolongs the cardiac action potential duration, highlighting its potential as a candidate for antiarrhythmic agent research, particularly for atrial fibrillation . Furthermore, this compound has shown promising antiproliferative and cytotoxic properties in preclinical studies. It can induce cell apoptosis and has been reported to inhibit cancer cell migration, suggesting value in oncology research . Additional research indicates that this compound can cross the blood-brain barrier and exhibits effects on the MAPK signaling pathway in neuroblastoma cells, leading to increased protein levels of Erk2 and p38MAPK and their phosphorylated forms, which may underlie its neuropharmacological potential . Its other documented bioactivities include anti-influenza and antiallergic effects . Pharmacokinetic studies in rats show that this compound is metabolized predominantly through enterohepatic circulation . This product, this compound, is intended for research purposes only in a laboratory setting. It is not approved for human consumption as a drug or for any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-[[(2S)-3,3-dimethyloxiran-2-yl]methoxy]furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-16(2)13(21-16)8-19-15-9-3-4-14(17)20-12(9)7-11-10(15)5-6-18-11/h3-7,13H,8H2,1-2H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAGQHZOLRFCBU-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](O1)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70948965
Record name 4-[(3,3-Dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26091-73-6
Record name (-)-Oxypeucedanin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26091-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxypseucedanin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026091736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(3,3-Dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXYPEUCEDANIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1Y67F37PI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Oxypeucedanin: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of oxypeucedanin, a linear furanocoumarin with significant pharmacological potential. It details various methods for its extraction, isolation, and purification, presenting quantitative data and step-by-step experimental protocols to facilitate further research and development.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Apiaceae (Umbelliferae) and Rutaceae families.[1][2] Among these, the roots of Angelica dahurica have been identified as one of the richest natural sources of this compound.[1][2] Other notable plant genera that contain this compound include Ferulago, Prangos, and Citrus.[1][2]

The distribution of this compound can vary significantly between different parts of the plant. For instance, in Angelica archangelica, it has been quantified in both the fruits and the roots. A summary of plant sources and the plant parts in which this compound has been isolated is presented below.

Table 1: Natural Plant Sources of this compound

Plant FamilyPlant SpeciesPlant Part(s)Reference(s)
ApiaceaeAngelica archangelicaFruits, Roots, Leaves[1]
ApiaceaeAngelica dahuricaRoots[1][2]
ApiaceaeAnethum graveolensWhole Plant[1]
ApiaceaeFerulago angulataRoots[1]
ApiaceaePrangos ferulaceaRoots[3]
RutaceaeCitrus hystrixFruits[1]
RutaceaeCitrus limonPeel[1]

Extraction and Isolation Methodologies

A variety of techniques have been employed for the extraction and isolation of this compound from its natural sources. The choice of method depends on factors such as the plant material, the desired purity, and the scale of the operation.

Extraction Techniques

Common extraction methods include maceration, Soxhlet extraction, and ultrasonic-assisted extraction (UAE). UAE has been shown to be a highly efficient method for extracting this compound.[1]

Table 2: Comparison of Extraction Methods for this compound from Peucedanum ferulaceum Roots

Extraction MethodThis compound Yield (mg/g)Reference
Ultrasonic-Assisted Extraction (UAE)79.27[1]
Soxhlet ExtractionNot specified[1]
MacerationNot specified[1]
Purification Techniques

Following extraction, various chromatographic techniques are utilized for the isolation and purification of this compound. These include vacuum liquid chromatography (VLC), column chromatography (CC), medium-pressure liquid chromatography (MPLC), and high-speed counter-current chromatography (HSCCC). Recrystallization is often used as a final step to obtain high-purity crystals.

The following diagram illustrates a general workflow for the isolation and purification of this compound.

G Plant Plant Material (e.g., Angelica dahurica roots) Extraction Extraction (e.g., UAE with Acetone) Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract VLC Vacuum Liquid Chromatography (VLC) CrudeExtract->VLC Fractions Fractions VLC->Fractions ColumnChrom Column Chromatography (Silica Gel) Fractions->ColumnChrom Purethis compound Pure this compound ColumnChrom->Purethis compound

Caption: General workflow for this compound isolation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction and purification of this compound.

Protocol 1: Ultrasonic-Assisted Extraction (UAE) from Angelica dahurica Roots

This protocol is based on an optimized method for extracting this compound hydrate and byakangelicin from Angelica dahurica roots using an ionic liquid.[4][5]

Materials and Equipment:

  • Dried and powdered roots of Angelica dahurica

  • Ionic Liquid: 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Bmim]Tf2N)

  • 0.01 N HCl for back-extraction

  • Ultrasonic bath or probe

  • Centrifuge

  • HPLC system for analysis

Procedure:

  • Extraction:

    • Mix the powdered Angelica dahurica roots with [Bmim]Tf2N at a solid-to-solvent ratio of 1:8 (g/mL).

    • Place the mixture in an ultrasonic bath and sonicate for 180 minutes at a controlled temperature of 60°C.[4][5]

  • Separation:

    • After extraction, centrifuge the mixture to separate the solid plant material from the ionic liquid extract.

  • Back-extraction:

    • Mix the ionic liquid extract with an equal volume of 0.01 N HCl.

    • Shake vigorously to transfer the this compound from the ionic liquid phase to the aqueous acidic phase.

    • Separate the two phases. The aqueous phase now contains the enriched this compound.

  • Analysis:

    • Analyze the concentration and purity of this compound in the aqueous phase using a validated HPLC method.

The following diagram outlines the key steps in the UAE protocol.

G Start Start: Powdered Angelica dahurica Roots Mix Mix with [Bmim]Tf2N (1:8 ratio) Start->Mix Sonicate Ultrasonication (60°C, 180 min) Mix->Sonicate Centrifuge Centrifugation Sonicate->Centrifuge BackExtract Back-extraction with 0.01 N HCl Centrifuge->BackExtract Analyze HPLC Analysis BackExtract->Analyze End End: Purified This compound Solution Analyze->End

Caption: Ultrasonic-Assisted Extraction workflow.

Protocol 2: Isolation of this compound from Prangos ferulacea Roots by Chromatography

This protocol describes the isolation of this compound from the acetone extract of Prangos ferulacea roots using a combination of vacuum liquid chromatography (VLC) and open column chromatography.[3]

Materials and Equipment:

  • Air-dried and powdered roots of Prangos ferulacea

  • Acetone, Methanol (MeOH), Heptane, Ethyl Acetate (EtOAc)

  • Silica gel for VLC and column chromatography

  • Rotary evaporator

  • Glass columns for chromatography

Procedure:

  • Extraction:

    • Macerate 850 g of air-dried Prangos ferulacea roots with 8.5 L of acetone three times at room temperature for 3 days with mixing.[3]

    • Combine the acetone extracts and evaporate the solvent in vacuo to obtain a dark brown viscous residue (85 g).[3]

  • Winterization:

    • Dissolve the residue in methanol and cool to precipitate and remove fats and waxes.

  • Vacuum Liquid Chromatography (VLC):

    • Subject the defatted extract (77 g) to VLC on a silica gel column.[3]

    • Elute with a gradient of ethyl acetate in heptane (from 10% to 100% EtOAc) to obtain four main fractions (F1-F4).[3]

  • Open Column Chromatography:

    • Fraction F3 (eluted with Heptane:EtOAc, 5:5) contains impure this compound. Further purify this fraction by recrystallization to yield pure this compound crystals (732 mg).[3]

    • Fraction F2 (eluted with Heptane:EtOAc, 8:2 and 7:3) can be further fractionated by open column chromatography on silica gel using a gradient of Heptane:EtOAc (from 9:1 to 6:4) to isolate other compounds.[3]

This diagram illustrates the logical relationship between the chromatographic steps.

G CrudeExtract Acetone Extract of Prangos ferulacea Roots VLC VLC (Silica Gel) Heptane:EtOAc Gradient CrudeExtract->VLC Fractions Fractions F1-F4 VLC->Fractions FractionF3 Fraction F3 (Heptane:EtOAc, 5:5) Fractions->FractionF3 Recrystallization Recrystallization FractionF3->Recrystallization Purethis compound Pure this compound Recrystallization->Purethis compound

Caption: Chromatographic isolation of this compound.

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the most common method for the quantitative analysis of this compound.

Table 3: HPLC Parameters for this compound Analysis

ParameterSpecificationReference
Column C18 (e.g., 200 mm x 4.6 mm, 5 µm)[2]
Mobile Phase Acetonitrile:Methanol:Water:Acetic Acid (20:15:65:2, v/v/v/v)[2]
Flow Rate 1.0 mL/min[2]
Detection UV/DAD[1]
Linear Range 22.08 - 8830.00 ng/mL (in dog plasma)[2]
Quantification Limit 22.08 ng/mL (in dog plasma)[2]

This technical guide provides a foundation for researchers and scientists working with this compound. The detailed protocols and compiled data serve as a valuable resource for the efficient extraction, isolation, and quantification of this promising natural compound. Further research can build upon these methodologies to explore its full therapeutic potential.

References

An In-depth Technical Guide on the Physicochemical Properties of Oxypeucedanin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxypeucedanin is a naturally occurring linear furanocoumarin characterized by an epoxide ring.[1] It is a secondary metabolite found predominantly in plants belonging to the Apiaceae and Rutaceae families, with notable concentrations in species of the Angelica, Ferulago, and Prangos genera.[1][2] The compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antiproliferative, cytotoxic, anti-influenza, and antiallergic properties.[1][2] This guide provides a comprehensive overview of the physicochemical properties of this compound, offering valuable data for researchers, scientists, and drug development professionals.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for understanding its behavior in biological systems and for the design of effective drug delivery systems.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₆H₁₄O₅[1][3][4]
Molecular Weight 286.28 g/mol [1][3][4]
Appearance White crystals[5]
Melting Point 104 - 105 °C[6]
Melting Point ((-)-Oxypeucedanin) 141-142 °C[7]

Table 2: Solubility and Partitioning Properties of this compound

PropertyValueSource(s)
Water Solubility 0.052 g/L (Predicted)[6]
Solubility in Organic Solvents Soluble in ethanol (~5 mg/ml), DMSO (~30 mg/ml), and dimethyl formamide (DMF) (~30 mg/ml) for the hydrate form. Soluble in acetone, chloroform, and methanol.[8][9]
LogP (Octanol-Water Partition Coefficient) 2.79 (ALOGPS), 2.32 (ChemAxon), 2.6 (XLogP3-AA)[3][6]
LogS -3.7 (ALOGPS)[6]

Table 3: Spectroscopic Data of this compound

Spectroscopic TechniqueKey Data PointsSource(s)
UV/Vis (λmax) 222, 251, 260, 269, 310 nm (for hydrate form)[8]
¹H NMR (400 MHz, CDCl₃) δ 6.34 (1H, d, J = 9.77, H-3), 8.23 (1H, d, J = 9.78, H-4), 7.22 (1H, s, H-8), 7.64 (1H, d, J = 2.32, H-2′), 6.98 (1H, d, J = 1.62, H-3′), 4.61 (1H, dd, J = 6.8, H-1″), 4.47 (1H, dd, J = 6.8, H-1″), 3.25 (1H, dd, H-2″), 1.36 (3H, s, CH₃), 1.11 (3H, s, CH₃)[5]
Mass Spectrometry (EI-MS) m/z 286 [M]⁺, 202 [M-5-subst.]⁺, 85 [5-subst.]⁺[5]

Experimental Protocols

The determination of the physicochemical properties of this compound involves a range of analytical techniques. Below are detailed methodologies for key experiments.

1. Isolation and Purification

This compound is typically isolated from plant material, with the roots of Angelica dahurica being a particularly rich source.[1]

  • Extraction: The dried and powdered plant material is subjected to extraction with a solvent such as methanol or ethanol.[1]

  • Fractionation: The crude extract is then partitioned with solvents of increasing polarity, for instance, n-hexane, ethyl acetate, and n-butanol. This compound is often found in the ethyl acetate-soluble fraction.[1]

  • Chromatography: The enriched fraction is further purified using a combination of chromatographic techniques. These can include:

    • Column Chromatography (CC): Often on silica gel, eluting with a gradient of solvents like n-hexane and ethyl acetate.[1]

    • Sephadex LH-20 Chromatography: For further purification.[1]

    • High-Performance Liquid Chromatography (HPLC): Both normal and reverse-phase HPLC can be employed for final purification.[1][2]

    • Preparative Thin Layer Chromatography (PTLC): Can also be used for small-scale purification.[1]

  • Recrystallization: The purified this compound is often recrystallized from a suitable solvent to obtain pure crystals.[1]

2. Structural Elucidation

The chemical structure of this compound is confirmed using a combination of spectroscopic methods.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms within the molecule.[1]

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the structure.[5]

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule, such as carbonyls, ethers, and aromatic rings.[1]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule and is characteristic of the furanocoumarin chromophore.[8]

3. Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is a common method for the quantification of this compound in plant extracts and biological samples.[2]

  • Sample Preparation: Plasma samples are typically deproteinized, for example, with perchloric acid, followed by centrifugation.[9]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is frequently used.[9]

    • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase, often in a gradient or isocratic elution.[9]

    • Detection: UV detection is carried out at a wavelength where this compound shows strong absorbance, such as 260 nm.[9]

  • Calibration: A calibration curve is constructed using standard solutions of this compound of known concentrations to enable the quantification of the compound in the samples.[9]

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow plant_material Plant Material (e.g., Angelica dahurica roots) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction fractionation Solvent Partitioning (e.g., Ethyl Acetate) extraction->fractionation crude_extract Crude this compound Fraction fractionation->crude_extract purification Chromatographic Purification (CC, HPLC, etc.) crude_extract->purification pure_compound Pure this compound purification->pure_compound structural_elucidation Structural Elucidation (NMR, MS, IR, UV) pure_compound->structural_elucidation quantification Quantification (HPLC-UV/DAD) pure_compound->quantification

Caption: Workflow for the extraction, purification, and analysis of this compound.

Signaling Pathway: Pro-Apoptotic Effect of this compound

This compound has been shown to protect PC12 cells from doxorubicin-induced apoptosis.[5] This involves the modulation of key proteins in the mitochondrial apoptotic pathway.

apoptosis_pathway doxorubicin Doxorubicin bax Bax (Pro-apoptotic) doxorubicin->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) doxorubicin->bcl2 Downregulates This compound This compound This compound->bax Inhibits This compound->bcl2 Promotes mmp Mitochondrial Membrane Potential Collapse bax->mmp bcl2->mmp caspase3 Caspase-3 Activation mmp->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound's role in mitigating doxorubicin-induced apoptosis.

Logical Relationship: Physicochemical Properties and Bioavailability

The physicochemical properties of this compound directly influence its pharmacokinetic profile, particularly its bioavailability.

bioavailability_relationship properties Physicochemical Properties lipophilicity Moderate Lipophilicity (LogP ~2.3-2.8) properties->lipophilicity solubility Low Aqueous Solubility properties->solubility absorption Poor and Slow Oral Absorption lipophilicity->absorption Influences membrane permeation solubility->absorption Limits dissolution rate bioavailability Low Oral Bioavailability (~10.26% in rats) absorption->bioavailability

Caption: Influence of physicochemical properties on this compound's bioavailability.

References

An In-depth Technical Guide on the Core Mechanism of Action of Oxypeucedanin

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypeucedanin, a naturally occurring furanocoumarin, has garnered significant scientific interest due to its diverse pharmacological activities. This document provides a comprehensive technical overview of the molecular mechanisms underlying its potent anti-cancer, anti-inflammatory, neuroprotective, and cardiovascular effects. Through a systematic review of preclinical studies, this guide elucidates the key signaling pathways and molecular targets modulated by this compound. Quantitative data from various experimental models are summarized, and detailed methodologies of key assays are provided to facilitate reproducibility and further investigation. Visual representations of the core signaling pathways are presented to offer a clear and concise understanding of the compound's mechanism of action.

Introduction

This compound is a linear furanocoumarin found in various plant species, notably in the Apiaceae and Rutaceae families, such as in plants of the Angelica, Ferulago, and Prangos genera.[1][2] Structurally, it possesses an epoxide ring, which contributes to its biological activities.[1][2] Preclinical research has revealed a broad spectrum of bioactivities, including anti-proliferative, cytotoxic, anti-inflammatory, neuroprotective, and anti-arrhythmic properties.[1][3][4][5][6] This guide aims to provide a detailed technical examination of the molecular mechanisms driving these effects, offering a valuable resource for researchers in pharmacology and drug discovery.

Anti-Cancer Mechanism of Action

This compound exerts its anti-cancer effects primarily through the induction of cell cycle arrest and apoptosis in various cancer cell lines.

Induction of G2/M Phase Cell Cycle Arrest

This compound has been shown to effectively halt the proliferation of cancer cells by inducing arrest at the G2/M phase of the cell cycle.[3][7][8] This is a critical checkpoint that prevents cells with damaged DNA from entering mitosis.

  • p53-Dependent Pathway: In human hepatoma cells (SK-Hep-1 and HepG2), the anti-proliferative activity of this compound is dependent on the presence of functional p53.[7] this compound treatment leads to the activation and increased expression of p53.[7] Activated p53, a crucial tumor suppressor, then transcriptionally upregulates its downstream targets, MDM2 and p21.[3][7] The protein p21 is a potent cyclin-dependent kinase (CDK) inhibitor that plays a vital role in G2/M arrest. This signaling cascade suggests that this compound's anti-proliferative effects are, at least in part, mediated through the p53/MDM2/p21 axis.[7]

  • Modulation of G2/M Regulatory Proteins: In human prostate carcinoma DU145 cells, this compound-induced G2/M arrest is associated with a dose- and time-dependent decrease in the levels of key regulatory proteins, including cyclin A, cyclin B1, and the cyclin-dependent kinase Cdc2 (also known as CDK1), along with its phosphorylated form (pCdc2).[8]

G2_M_Arrest_Pathway cluster_0 This compound-Induced G2/M Arrest cluster_1 p53-Dependent Pathway cluster_2 Modulation of G2/M Regulators This compound This compound p53 p53 activation This compound->p53 Cyclins_Cdc2 Cyclin A, Cyclin B1, Cdc2, pCdc2 This compound->Cyclins_Cdc2 MDM2_p21 MDM2 & p21 induction p53->MDM2_p21 G2M_Arrest_p53 G2/M Phase Arrest MDM2_p21->G2M_Arrest_p53 G2M_Arrest_Cyclins G2/M Phase Arrest Cyclins_Cdc2->G2M_Arrest_Cyclins

Caption: this compound-induced G2/M cell cycle arrest pathways.
Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.

  • Intrinsic Apoptosis Pathway: In human non-small cell lung cancer A549 cells, this compound treatment leads to an upregulation of the pro-apoptotic protein BAX and a downregulation of the anti-apoptotic protein BCL2.[9] This shift in the BAX/BCL2 ratio is a hallmark of the intrinsic apoptosis pathway, which leads to mitochondrial dysfunction and the activation of effector caspases.[5]

  • Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. This compound has been shown to upregulate the expression of caspase-3, a key executioner caspase.[9] In prostate cancer cells, treatment with this compound results in increased levels of cleaved caspase-3 and the subsequent cleavage of its substrate, poly-(ADP-ribose) polymerase (PARP).[8]

  • PI3K Signaling Pathway: In Caco-2 colon carcinoma cells, this compound hydrate induces apoptosis through the mediation of the PI3K-signaling pathway.[4]

Apoptosis_Pathway This compound This compound PI3K PI3K Pathway This compound->PI3K Bcl2 Bcl-2 (anti-apoptotic) This compound->Bcl2 Bax Bax (pro-apoptotic) This compound->Bax Apoptosis Apoptosis PI3K->Apoptosis Mitochondria Mitochondrial Disruption Bcl2->Mitochondria Bax->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 PARP PARP Cleavage Caspase3->PARP PARP->Apoptosis

Caption: this compound-induced apoptotic signaling pathways.
Quantitative Data on Anti-Cancer Activity

Cell LineAssayParameterValueReference
DU145 (Prostate)Cell Growth Inhibition% Inhibition43.5% (100 µM, 24h), 76.2% (100 µM, 48h), 93.3% (100 µM, 72h)[8]
DU145 (Prostate)Cell Death% Death45% (100 µM, 72h)[8]
A549 (Lung)Apoptosis Rate% Apoptotic Cells29.6% (0.4 mM)[9]

Anti-Inflammatory Mechanism of Action

This compound and its hydrate form exhibit significant anti-inflammatory properties by targeting key inflammatory signaling pathways.

Inhibition of the TLR4/NF-κB/MAPK Signaling Axis

This compound hydrate has been shown to alleviate the symptoms of rheumatoid arthritis in a collagen-induced arthritis (CIA) rat model. Its anti-inflammatory effects are mediated through the inhibition of the Toll-like receptor 4 (TLR4)-MD2 complex and the downstream nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[10]

  • TLR4-MD2 Complex Binding: this compound hydrate competes with lipopolysaccharide (LPS) for binding to the TLR4/MD2 complex, with a demonstrated affinity (Kd value of 33.7 μM).[10] This interaction prevents the activation of downstream inflammatory signaling.

  • Inhibition of NF-κB and MAPK Pathways: By blocking TLR4 activation, this compound hydrate suppresses the phosphorylation of key signaling proteins, including IKK, NF-κB, JNK, ERK, and p38.[6] The inhibition of these pathways leads to a reduction in the production of pro-inflammatory mediators.

Reduction of Pro-inflammatory Mediators

In LPS-stimulated RAW264.7 macrophages, this compound hydrate treatment reverses the increase in inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[10] It also reduces the production of reactive oxygen species (ROS).

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4/MD2 Complex LPS->TLR4 This compound This compound Hydrate This compound->TLR4 competes with LPS NFkB NF-κB Pathway (p-IKK, p-NF-κB) TLR4->NFkB MAPK MAPK Pathway (p-JNK, p-ERK, p-p38) TLR4->MAPK Pro_inflammatory Pro-inflammatory Mediators (iNOS, COX-2, IL-1β, IL-6, TNF-α) NFkB->Pro_inflammatory MAPK->Pro_inflammatory

Caption: Anti-inflammatory mechanism of this compound hydrate.
Quantitative Data on Anti-Inflammatory Activity

ModelParameterIC50/ED50Reference
LPS-activated mouse peritoneal macrophagesNO production57 µM[2]
RAW 264.7 macrophagesNO accumulation310 µM[2]
Carrageenan-induced foot oedema (chicks)Anti-inflammatory126.4 ± 0.011 mg/kg[11]
DPPH radical scavengingAntioxidant46.63 ± 0.011 µg/mL[11]

Neuroprotective Mechanism of Action

This compound has demonstrated protective effects against neuronal damage through its antioxidant and anti-apoptotic properties.

Attenuation of Oxidative Stress

In a model of doxorubicin (DOX)-induced cytotoxicity in PC12 pheochromocytoma cells, pretreatment with this compound significantly reduced the levels of intracellular reactive oxygen species (ROS).[5] This antioxidant effect is crucial for protecting neuronal cells from oxidative damage.

Inhibition of Apoptosis in Neuronal Cells

This compound protects PC12 cells from DOX-induced apoptosis via the intrinsic mitochondrial pathway.[5]

  • Modulation of Bcl-2 Family Proteins: Pretreatment with this compound dramatically decreased the Bax/Bcl-2 ratio, indicating a shift towards cell survival.[5]

  • Inhibition of Caspase-3 Activation: this compound was found to suppress the activation of caspase-3, a key executioner of apoptosis.[5]

  • Preservation of Mitochondrial Membrane Potential: The compound also inhibited the collapse of the mitochondrial membrane potential, a critical event in the apoptotic process.[5]

Modulation of MAPK Signaling

In mouse neuroblastoma Neuro-2A cells, this compound treatment led to the upregulation of genes involved in the mitogen-activated protein kinase (MAPK) signaling pathway.[12] Immunoblot analysis confirmed elevated protein levels of Erk2 and p38MAPK, as well as their phosphorylated forms.[12] This suggests that the pharmacological effects of this compound may be partly mediated through the complex modulation of MAPK signaling.[12]

Cardiovascular Effects

This compound has been identified as a potential antiarrhythmic agent for atrial fibrillation due to its specific ion channel blocking activity.

Selective Blockade of hKv1.5 Potassium Channel

This compound is a selective open-channel blocker of the hKv1.5 potassium channel, with a potent IC50 value of 76 nM.[4][13] The hKv1.5 channel is responsible for the ultrarapid delayed rectifier potassium current (IKur), which plays a significant role in the repolarization of the cardiac action potential in the atria. By inhibiting this channel, this compound prolongs the cardiac action potential duration (APD), which is a key mechanism for its antiarrhythmic effect.[4] The inhibition is concentration-dependent and voltage-dependent.[13]

Other Mechanisms of Action

  • Enzyme Inhibition: this compound has shown inhibitory activity against several enzymes, including acetylcholinesterase (IC50: 89.1 μM) and β-secretase (BACE1) (IC50: 359.2 ± 1.23 µM).[1] It also acts as a mechanism-based inactivator of cytochrome P450 enzymes CYP2B6 and CYP2D6.[14]

  • P-Glycoprotein Interaction: this compound hydrate has been identified as a substrate for P-glycoprotein (P-gp), an efflux pump that can affect drug bioavailability.[15] It also exhibits a minimal inhibitory effect on P-gp function.[15]

Detailed Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Protocol:

    • Seed cells (e.g., A549, DU145, SK-Hep-1) in 96-well plates at a density of 1-5 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (or vehicle control) for the desired time periods (e.g., 24, 48, 72 hours).

    • After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis (Flow Cytometry)
  • Principle: This method uses a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Protocol:

    • Plate cells and treat with this compound as described for the MTT assay.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in 70% ethanol at -20°C overnight.

    • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content by flow cytometry.

    • The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Apoptosis Assay (Annexin V/PI Staining)
  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with this compound as desired.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

    • Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

  • Protocol:

    • Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., p53, p21, Bcl-2, Bax, cleaved caspase-3, p-ERK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.

Experimental_Workflow cluster_0 Cell-Based Assays cluster_1 Molecular Biology Techniques Cell_Culture Cell Culture & Treatment (e.g., Cancer Cell Lines) MTT MTT Assay (Viability/Proliferation) Cell_Culture->MTT Flow_Cytometry Flow Cytometry Cell_Culture->Flow_Cytometry Protein_Extraction Protein Extraction Cell_Culture->Protein_Extraction Cell_Cycle Cell Cycle Analysis (PI Staining) Flow_Cytometry->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Flow_Cytometry->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) Protein_Extraction->Western_Blot

Caption: General experimental workflow for in vitro studies.

Conclusion

This compound is a multifaceted natural compound with a well-defined mechanism of action across several key therapeutic areas. Its ability to induce cell cycle arrest and apoptosis in cancer cells, suppress inflammatory signaling pathways, protect neuronal cells from oxidative stress and apoptosis, and selectively block cardiac ion channels underscores its potential as a lead compound for drug development. The detailed molecular insights and experimental protocols provided in this guide serve as a comprehensive resource for the scientific community to further explore and harness the therapeutic potential of this compound. Future research should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and safety assessments to translate these promising preclinical findings into clinical applications.

References

The Pharmacological Landscape of Oxypeucedanin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review for Researchers and Drug Development Professionals

Oxypeucedanin, a naturally occurring linear furanocoumarin, has emerged as a compound of significant interest in the scientific community due to its diverse and potent pharmacological activities.[1][2] Isolated from various plant species, particularly from the Apiaceae and Rutaceae families, this secondary metabolite is being extensively investigated for its potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the core pharmacological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for the various biological activities of this compound.

Table 1: Anticancer and Cytotoxic Activities of this compound

Cell LineCancer TypeAssayIC50/EC50Reference
SK-Hep-1Human HepatomaMTT AssayNot specified, but effective growth inhibition shown[3][4]
A549Non-small Cell Lung CancerMTT AssayDose- and time-dependent inhibition[5][6]
DU145Human Prostate CarcinomaCell Growth AssayDose- and time-dependent inhibition (Significant at 25, 50, and 100 µM)[7]
MK-1Human Gastric CancerNot specifiedEC50: 47.2 µg/ml[8]
HeLaHuman Cervical CancerNot specifiedEC50: 80.3 µg/ml[8]
B16/F10Murine MelanomaNot specifiedEC50: 42 µg/ml[8]
L5178Y (sensitive)Murine LymphomaNot specifiedIC50: 41.96 µM[8]
L5178Y (multidrug-resistant)Murine LymphomaNot specifiedIC50: 60.58 µM[8]
HelaCervical CancerMTT AssayIC50: 314 µg/ml[9]

Table 2: Anti-inflammatory Activity of this compound and its Hydrate

ModelTarget/AssayIC50/ED50/K­dReference
LPS-activated RAW 264.7 MacrophagesNO ProductionIC50: 16.8 µg/mL[10]
LPS-activated Mouse Peritoneal MacrophagesNO ProductionIC50: 57 µM[10]
LPS-induced RAW264.7 MacrophagesTLR4/MD2 Complex BindingK­d: 33.7 μM (for this compound Hydrate)[11]
Carrageenan-induced foot oedema in chicksAnti-inflammatoryED50: 126.4±0.011 mg/kg (for this compound Hydrate)[12]

Table 3: Antiviral Activity of this compound

Virus StrainAssayEC50Reference
Influenza A/H1N1Cytopathic Effect (CPE) Inhibition5.98 ± 0.71 μM[10]
Influenza A/H9N2Cytopathic Effect (CPE) Inhibition4.52 ± 0.39 μM[10]

Table 4: Antimicrobial Activity of this compound and its Hydrate

OrganismTypeAssayMIC/MBCReference
Bacillus cereusGram-positive bacteriaMicrobroth dilutionMIC: 2.00 ± 0.03 mg/mL, MBC: 4.00 ± 0.06 mg/mL[10]
Bacillus cereusGram-positive bacteriaNot specifiedMIC: 9.76-78.12 µg/ml (for this compound Hydrate)[8]
Staphylococcus aureusGram-positive bacteriaNot specifiedMIC: 9.76-78.12 µg/ml (for this compound Hydrate)[8]
Streptococcus faecalisGram-positive bacteriaNot specifiedMIC: 9.76-78.12 µg/ml (for this compound Hydrate)[8]
Escherichia coliGram-negative bacteriaNot specifiedMIC: 39.06-625 µg/ml (for this compound Hydrate)[8]
Shigella dysenteriaeGram-negative bacteriaNot specifiedMIC: 39.06-625 µg/ml (for this compound Hydrate)[8]
Pseudomonas aeruginosaGram-negative bacteriaNot specifiedMIC: 39.06-625 µg/ml (for this compound Hydrate)[8]
Klebsiella pneumoniaeGram-negative bacteriaNot specifiedMIC: 39.06-625 µg/ml (for this compound Hydrate)[8]
Salmonella typhiGram-negative bacteriaNot specifiedMIC: 39.06-625 µg/ml (for this compound Hydrate)[8]
Candida albicansFungiNot specifiedMIC: 39.06 µg/ml (for this compound Hydrate)[8]
Microsporum audouiniiFungiNot specifiedMIC: 39.06 µg/ml (for this compound Hydrate)[8]

Core Pharmacological Activities and Mechanisms

Anticancer Activity

This compound exhibits significant antiproliferative and pro-apoptotic effects across a range of cancer cell lines.[5][6] Its mechanisms of action are multifaceted, primarily involving cell cycle arrest and the induction of apoptosis through various signaling pathways.

  • Cell Cycle Arrest: In human hepatoma SK-Hep-1 cells, this compound induces G2/M phase cell cycle arrest.[4] This is associated with the regulation of Chk1-mediated G2/M checkpoint proteins.[13] Similarly, in human prostate carcinoma DU145 cells, it leads to G2-M arrest by downregulating cyclin A, cyclin B1, Cdc2, and pCdc2 levels.[7]

  • Apoptosis Induction: this compound triggers apoptosis in cancer cells. In A549 non-small cell lung cancer cells, it upregulates the mRNA expression of BAX and caspase-3 while downregulating BCL2.[5] In DU145 cells, it increases the levels of cleaved caspase-3 and poly-(ADP-ribose) polymerase (PARP).[7] Furthermore, in cisplatin-induced intestinal toxicity, this compound has been shown to impair the caspase-3/gasdermin E signaling pathway.[14]

  • Signaling Pathway Modulation: The anticancer effects of this compound are linked to the modulation of key signaling pathways. In SK-Hep-1 cells, it influences the p53-dependent MDM2/p21 signaling pathway.

G2_M_Cell_Cycle_Arrest_by_this compound This compound This compound Chk1 Chk1 This compound->Chk1 Activates cdc25c cdc25c Chk1->cdc25c Inhibits (Phosphorylation) CyclinB1_Cdc2 Cyclin B1/Cdc2 Complex cdc25c->CyclinB1_Cdc2 Activates G2M_Arrest G2/M Phase Arrest CyclinB1_Cdc2->G2M_Arrest Leads to

G2/M Cell Cycle Arrest by this compound.
Anti-inflammatory Activity

This compound and its hydrate demonstrate notable anti-inflammatory properties. This compound hydrate has been shown to alleviate rheumatoid arthritis by targeting the TLR4-MD2 complex, thereby inhibiting the downstream NF-κB and MAPK signaling pathways.[15] This leads to a reduction in the production of pro-inflammatory mediators such as iNOS, COX-2, IL-1β, IL-6, and TNF-α.[15] It also reduces the production of reactive oxygen species (ROS).[15]

Anti_inflammatory_Pathway_of_Oxypeucedanin_Hydrate LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Activates OXH This compound Hydrate OXH->TLR4_MD2 Inhibits (Competes with LPS) NFkB NF-κB Pathway TLR4_MD2->NFkB MAPK MAPK Pathway (JNK, ERK, p38) TLR4_MD2->MAPK Inflammation Pro-inflammatory Mediators (iNOS, COX-2, IL-1β, IL-6, TNF-α) NFkB->Inflammation Induces MAPK->Inflammation Induces

Anti-inflammatory Pathway of this compound Hydrate.
Antiviral Activity

This compound has shown potent antiviral activity, particularly against influenza A viruses H1N1 and H9N2.[10] Its mechanism involves the inhibition of the early phase of the viral replication cycle.[16] It has been demonstrated to significantly reduce the synthesis of viral neuraminidase (NA) and nucleoprotein (NP).[17] Additionally, this compound exhibits an anti-apoptotic effect in virus-infected cells by inhibiting the expression of caspase-3 and Bax.[17]

Antiviral_Workflow_of_this compound Influenza_Virus Influenza A Virus (H1N1, H9N2) Host_Cell Host Cell Influenza_Virus->Host_Cell Infects Replication Viral Replication (Early Phase) Host_Cell->Replication Apoptosis Virus-induced Apoptosis Host_Cell->Apoptosis Induces This compound This compound Inhibition Inhibition This compound->Inhibition Protein_Synthesis Viral Protein Synthesis (NA, NP) Replication->Protein_Synthesis Inhibition->Replication Inhibition->Protein_Synthesis Inhibition->Apoptosis

Antiviral Workflow of this compound.
Neuroprotective Effects

This compound has demonstrated neuroprotective properties by protecting neuronal cells from oxidative stress and apoptosis.[18] In a study using PC12 pheochromocytoma cells, this compound pretreatment was shown to increase cell survival in the presence of the neurotoxic agent doxorubicin.[18] This protective effect is attributed to the reduction of intracellular reactive oxygen species (ROS) levels and the inhibition of caspase-3 activation.[18] Furthermore, this compound has been found to modulate the mitogen-activated protein kinase (MAPK) signaling pathway in mouse neuroblastoma Neuro-2A cells, leading to elevated levels of Erk2 and p38MAPK and their phosphorylated forms.[19]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound.

Table 5: Detailed Methodologies for Key Experiments

ExperimentObjectiveCell Lines/ModelKey ReagentsProtocol Summary
MTT Assay To assess cell viability and proliferation.Cancer cell lines (e.g., A549, SK-Hep-1)3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO) or other solubilizing agent.1. Seed cells in a 96-well plate and treat with various concentrations of this compound for a specified duration. 2. Add MTT solution to each well and incubate to allow formazan crystal formation by viable cells. 3. Solubilize the formazan crystals with DMSO. 4. Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.[2][5][19]
Cell Cycle Analysis To determine the effect of this compound on cell cycle progression.Cancer cell lines (e.g., SK-Hep-1, DU145)Propidium Iodide (PI), RNase A, Ethanol (for fixation).1. Treat cells with this compound for the desired time. 2. Harvest and fix the cells with cold ethanol. 3. Resuspend cells in a staining solution containing PI and RNase A. 4. Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on fluorescence intensity.[1][16][17][20]
Western Blotting To analyze the expression levels of specific proteins involved in signaling pathways.Various cell lines (e.g., DU145, RAW264.7)Primary antibodies (e.g., anti-p-JNK, anti-p-ERK, anti-p-p38, anti-caspase-3), HRP-conjugated secondary antibodies, PVDF membrane, ECL detection reagents.1. Lyse cells to extract total proteins. 2. Separate proteins by size using SDS-PAGE. 3. Transfer the separated proteins to a PVDF membrane. 4. Block the membrane and incubate with specific primary antibodies overnight. 5. Wash and incubate with HRP-conjugated secondary antibodies. 6. Detect the protein bands using an ECL substrate and imaging system.[3][21][22][23][24]
NF-κB Activation Assay To measure the activation and nuclear translocation of NF-κB.Macrophage cell lines (e.g., RAW264.7)Lipopolysaccharide (LPS), anti-NF-κB p65 antibody, fluorescently labeled secondary antibody, DAPI or Hoechst for nuclear staining.1. Seed cells on coverslips or in multi-well plates. 2. Pre-treat with this compound hydrate followed by stimulation with LPS. 3. Fix and permeabilize the cells. 4. Incubate with a primary antibody against the p65 subunit of NF-κB. 5. Wash and incubate with a fluorescently labeled secondary antibody. 6. Counterstain the nuclei with DAPI or Hoechst. 7. Visualize the subcellular localization of p65 using fluorescence microscopy to assess nuclear translocation.[13][25][26][27]

Conclusion

This compound is a promising natural compound with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects. Its mechanisms of action are intricate, involving the modulation of multiple key signaling pathways such as MAPK, NF-κB, and p53-dependent pathways. The quantitative data and established experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future investigations should focus on in-vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and safety assessments to translate these promising preclinical findings into clinical applications.

References

An In-depth Technical Guide to Oxypeucedanin Derivatives and Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypeucedanin, a naturally occurring linear furanocoumarin, has garnered significant attention in the scientific community for its diverse and potent biological activities. Extracted primarily from plants of the Apiaceae and Rutaceae families, this compound exhibits a range of pharmacological effects, including antiproliferative, cytotoxic, anti-inflammatory, and neuroprotective properties.[1][2] This technical guide provides a comprehensive overview of this compound, its known derivatives, and analogues. It delves into their biological activities, underlying mechanisms of action, and the experimental methodologies used for their evaluation. Particular emphasis is placed on quantitative data, detailed experimental protocols, and the visualization of key cellular pathways and experimental workflows to facilitate further research and development in this promising area of medicinal chemistry.

Introduction to this compound and its Derivatives

This compound is a furanocoumarin characterized by a furan ring fused to a benzopyran-2-one core, with a distinctive epoxide-containing side chain.[1][2] Its chemical structure is the foundation for a variety of biological activities, making it an attractive scaffold for the development of novel therapeutic agents. The exploration of this compound derivatives and analogues aims to enhance its potency, selectivity, and pharmacokinetic profile. While a vast library of synthetic derivatives is yet to be established in publicly accessible literature, studies on naturally occurring analogues and related furanocoumarins provide valuable insights into the structure-activity relationships (SAR) governing their biological effects.

Biological Activities and Mechanisms of Action

This compound and its analogues have demonstrated a broad spectrum of biological activities, with the most prominent being their anticancer effects.

Antiproliferative and Cytotoxic Activity

This compound has been shown to inhibit the growth of various cancer cell lines.[3] One of its key mechanisms of action is the induction of cell cycle arrest, specifically at the G2/M phase.[3] This is often accompanied by the modulation of key regulatory proteins.

Signaling Pathways:

  • p53-Dependent Pathway: this compound can activate the tumor suppressor protein p53, leading to the upregulation of its downstream targets, such as p21 and MDM2. This cascade ultimately results in cell cycle arrest and apoptosis.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another target of this compound. It can modulate the phosphorylation status of key kinases within this pathway, influencing cell proliferation and survival.

G cluster_0 This compound Action cluster_1 Cellular Response This compound This compound p53 p53 This compound->p53 activates MDM2 MDM2 p53->MDM2 induces p21 p21 p53->p21 induces Apoptosis Apoptosis p53->Apoptosis induces CDK1_CyclinB CDK1/Cyclin B p21->CDK1_CyclinB inhibits G2M_Arrest G2/M Phase Arrest CDK1_CyclinB->G2M_Arrest promotes transition (inhibited) G2M_Arrest->Apoptosis can lead to

Enzyme Inhibition

This compound has been identified as an inhibitor of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. This property is significant for predicting potential drug-drug interactions.

Quantitative Data on Biological Activity

The systematic comparison of the biological activities of this compound and its derivatives is crucial for understanding their therapeutic potential. The following table summarizes available IC50 values for this compound and a naturally occurring analogue against a human hepatoma cell line.

CompoundCell LineAssayIC50 (µM)Reference
This compoundSK-Hep-1MTT35.9[3]
This compound hydrateSK-Hep-1MTT> 100[3]
IsoimperatorinSK-Hep-1MTT68.4[3]
ByakangelicinSK-Hep-1MTT> 100[3]
ImperatorinSK-Hep-1MTT42.8[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound and its analogues.

Synthesis of this compound Derivatives (General Approach)

G Start Starting Material (e.g., 7-hydroxycoumarin) Step1 Introduction of Furan Ring (e.g., via allylation and cyclization) Start->Step1 Psoralen Psoralen Scaffold Step1->Psoralen Step2 Functionalization (e.g., epoxidation of a prenyl group) Psoralen->Step2 Oxypeucedanin_Derivative This compound Derivative Step2->Oxypeucedanin_Derivative

Representative Protocol: Synthesis of a Furanocoumarin Derivative (Illustrative)

  • Starting Material: Begin with a suitable precursor, such as a substituted 7-hydroxycoumarin.

  • Introduction of the Furan Ring: This can be achieved through various methods, including the Perkin or Pechmann reactions followed by cyclization to form the furan ring.

  • Side Chain Modification: For this compound analogues, this step would involve the introduction and subsequent modification of a side chain at the appropriate position on the psoralen core. This may involve alkylation, epoxidation, or other functional group transformations.

  • Purification: The final product is purified using techniques such as column chromatography and recrystallization.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods like NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

G Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with Compounds Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 3-4h Add_MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance at 570nm Solubilize->Read

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Culture and Treatment: Culture cells to about 70-80% confluency and treat them with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the data using appropriate software to generate histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-ERK, p53).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion and Future Directions

This compound and its analogues represent a promising class of compounds with significant potential for the development of new therapeutics, particularly in the field of oncology. The available data highlight their ability to modulate key cellular pathways involved in cell cycle regulation and proliferation. However, to fully realize their therapeutic potential, further research is warranted in several key areas:

  • Synthesis of a diverse library of derivatives: A systematic approach to the synthesis and screening of a wide range of this compound analogues is needed to establish a clear structure-activity relationship.

  • In-depth mechanistic studies: Further elucidation of the molecular targets and signaling pathways affected by these compounds will provide a more complete understanding of their mechanism of action.

  • In vivo studies: Preclinical studies in animal models are essential to evaluate the efficacy, toxicity, and pharmacokinetic properties of the most promising candidates.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound derivatives and analogues as a source of novel therapeutic agents. The provided protocols and visualizations are intended to facilitate the design and execution of future studies in this exciting field.

References

The Anti-Inflammatory Properties of Oxypeucedanin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypeucedanin, a natural furanocoumarin, and its hydrate have demonstrated significant anti-inflammatory properties, positioning them as promising candidates for therapeutic development. This technical guide provides an in-depth overview of the current scientific understanding of this compound's anti-inflammatory mechanisms. It consolidates quantitative data from in vitro and in vivo studies, details key experimental protocols, and visualizes the involved signaling pathways. The primary mechanism of action involves the inhibition of the Toll-like receptor 4 (TLR4)-mediated activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This leads to a downstream reduction in the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and various cytokines.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery.

This compound (OP) and its hydrated form, this compound hydrate (OXH), are furanocoumarins found in various medicinal plants of the Apiaceae family, such as Angelica dahurica.[1][2] These compounds have garnered scientific interest due to their diverse pharmacological activities, with a particular focus on their anti-inflammatory potential. This guide aims to provide a comprehensive technical resource on the anti-inflammatory properties of this compound for researchers and professionals in the field of drug development.

Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate key signaling pathways that regulate the expression of pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of a wide array of pro-inflammatory genes.[3] this compound hydrate has been shown to be a potent inhibitor of this pathway.[3] In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, OXH treatment leads to a dose-dependent decrease in the phosphorylation of key proteins in the NF-κB cascade, including IκB kinase (IKK) and the p65 subunit of NF-κB.[3] This inhibition prevents the translocation of NF-κB into the nucleus, thereby suppressing the transcription of its target genes.

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway, comprising cascades such as ERK, JNK, and p38, is another critical regulator of the inflammatory response.[3] this compound hydrate has been demonstrated to suppress the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages.[3] By inhibiting these MAPK pathways, this compound further contributes to the downregulation of inflammatory gene expression. The modulation of the MAPK pathway by this compound has also been observed in other cell types, such as mouse neuroblastoma Neuro-2A cells, suggesting a broader mechanism of action.[4]

Targeting the Upstream TLR4/MD2 Complex

Recent studies have elucidated that this compound hydrate's inhibitory effects on the NF-κB and MAPK pathways are initiated further upstream. Cellular thermal shift assays (CETSA) and microscale thermophoresis (MST) have revealed that OXH directly binds to the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) complex with a dissociation constant (Kd) of 33.7 μM.[1][3] By competing with LPS for binding to this complex, OXH effectively blocks the initial trigger of the inflammatory cascade.[1][3]

Quantitative Data on Anti-Inflammatory Activity

The anti-inflammatory effects of this compound and its derivatives have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available in the current literature.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound and its Derivatives
CompoundModel SystemInflammatory MediatorMetricValueReference(s)
This compoundLPS-activated mouse peritoneal macrophagesNitric Oxide (NO)IC5057 µM[2][5]
This compoundLPS-activated RAW 264.7 macrophagesNitric Oxide (NO)IC50310 µM[2][5]
This compound HydrateLPS-induced RAW264.7 macrophagesNitric Oxide (NO)-Dose-dependent reduction[3]
This compound HydrateLPS-induced RAW264.7 macrophagesiNOS-Dose-dependent reduction[3]
This compound HydrateLPS-induced RAW264.7 macrophagesCOX-2-Dose-dependent reduction[3]
This compound HydrateLPS-induced RAW264.7 macrophagesTNF-α-Dose-dependent reduction at 15, 30, 60 µM[3]
This compound HydrateLPS-induced RAW264.7 macrophagesIL-6-Dose-dependent reduction at 15, 30, 60 µM[3]
This compound HydrateLPS-induced RAW264.7 macrophagesIL-1β-Dose-dependent reduction at 15, 30, 60 µM[3]
This compound MethanolateIL-1β-treated hepatocytesNitric Oxide (NO)-Significant suppression[6]

IC50: Half-maximal inhibitory concentration; iNOS: Inducible nitric oxide synthase; COX-2: Cyclooxygenase-2; TNF-α: Tumor necrosis factor-alpha; IL-6: Interleukin-6; IL-1β: Interleukin-1 beta.

Table 2: In Vivo Anti-Inflammatory Effects of this compound Hydrate
Model SystemTreatmentDosageKey FindingsReference(s)
Collagen-Induced Arthritis (CIA) in ratsThis compound HydrateNot specifiedAmeliorated symptoms of CIA (reduced swelling, redness, bone erosion), Decreased mRNA levels of pro-inflammatory factors in synovial tissue[1][3]

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the literature to investigate the anti-inflammatory properties of this compound.

In Vitro Anti-Inflammatory Assays
  • Cell Line: RAW264.7 murine macrophage cell line is commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) is used to induce an inflammatory response.

  • Treatment: Cells are pre-treated with various concentrations of this compound or its derivatives for a specified period (e.g., 1 hour) before stimulation with LPS.

  • Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Procedure:

    • Collect cell culture supernatants after treatment.

    • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature for a short period (e.g., 10-15 minutes).

    • Measure the absorbance at approximately 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

  • Procedure: Commercial ELISA kits are used according to the manufacturer's instructions. Briefly, supernatants are added to wells pre-coated with capture antibodies specific for the cytokine of interest. After incubation and washing steps, a detection antibody conjugated to an enzyme is added, followed by a substrate that produces a measurable colorimetric signal.

  • Principle: Western blotting is used to detect and quantify the expression and phosphorylation levels of specific proteins involved in signaling pathways (e.g., p-IKK, p-p65, p-ERK, p-JNK, p-p38).

  • Procedure:

    • Lyse treated cells to extract total protein.

    • Determine protein concentration using a suitable assay (e.g., BCA assay).

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (total and phosphorylated forms).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

In Vivo Anti-Inflammatory Model
  • Principle: This is a widely used animal model that mimics the pathological features of human rheumatoid arthritis.

  • Induction:

    • An emulsion of type II collagen and complete Freund's adjuvant is injected intradermally at the base of the tail of susceptible rat strains (e.g., Wistar).

    • A booster injection of type II collagen in incomplete Freund's adjuvant is typically given after a set period (e.g., 7 or 21 days) to enhance the arthritic response.

  • Treatment: this compound hydrate is administered to the rats (e.g., via oral gavage) after the onset of arthritis.

  • Assessment:

    • Clinical Scoring: Arthritis severity is monitored by scoring paw swelling, erythema, and joint stiffness.

    • Histopathological Analysis: Joint tissues are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation, synovial hyperplasia, and cartilage/bone erosion.

    • Biochemical Analysis: Levels of pro-inflammatory cytokines in serum and synovial tissue are measured by ELISA. Expression of key inflammatory proteins in synovial tissue is analyzed by Western blotting.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its in vitro evaluation.

G Mechanism of Anti-inflammatory Action of this compound Hydrate (OXH) cluster_legend Legend LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds to IKK IKK Phosphorylation TLR4_MD2->IKK MAPK MAPK Phosphorylation (ERK, JNK, p38) TLR4_MD2->MAPK OXH This compound Hydrate (OXH) OXH->TLR4_MD2 Inhibits (Direct Binding) NFkB_p65 NF-κB (p65) Phosphorylation IKK->NFkB_p65 NFkB_translocation NF-κB Nuclear Translocation NFkB_p65->NFkB_translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_Expression MAPK->Gene_Expression Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6, IL-1β) Gene_Expression->Mediators key_stimulus Stimulus key_receptor Receptor key_inhibitor Inhibitor key_pathway Signaling Pathway key_output Inflammatory Output key_activation Activation key_inhibition Inhibition

Caption: this compound Hydrate's Anti-inflammatory Signaling Pathway.

G In Vitro Evaluation of this compound's Anti-inflammatory Effects start Start cell_culture Culture RAW264.7 Macrophages start->cell_culture treatment Pre-treat with this compound (Various Concentrations) cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate stimulation->incubation supernatant Collect Supernatant incubation->supernatant cell_lysate Prepare Cell Lysate incubation->cell_lysate no_assay Griess Assay for Nitric Oxide (NO) supernatant->no_assay elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) supernatant->elisa western_blot Western Blot for Signaling Proteins (p-p65, p-MAPKs) cell_lysate->western_blot data_analysis Data Analysis and IC50 Determination no_assay->data_analysis elisa->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Experimental Workflow for In Vitro Anti-inflammatory Assays.

Conclusion and Future Directions

This compound and its hydrate have emerged as compelling natural compounds with significant anti-inflammatory properties. Their mechanism of action, centered on the inhibition of the TLR4/MD2 complex and the subsequent suppression of the NF-κB and MAPK signaling pathways, provides a strong rationale for their therapeutic potential. The available in vitro and in vivo data demonstrate a clear reduction in key inflammatory mediators and a tangible therapeutic effect in a preclinical model of rheumatoid arthritis.

For drug development professionals, this compound represents a promising lead scaffold. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the anti-inflammatory potency and pharmacokinetic properties of this compound derivatives.

  • Comprehensive In Vivo Efficacy and Safety Studies: To evaluate the therapeutic potential of this compound in a broader range of inflammatory disease models and to establish a clear safety profile.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to establish a dose-response relationship for its anti-inflammatory effects.

  • Exploration of Additional Mechanisms: To investigate whether this compound modulates other inflammatory pathways, such as the arachidonic acid cascade, to provide a more complete picture of its anti-inflammatory profile.

References

Methodological & Application

Application Note: Quantification of Oxypeucedanin using a Validated HPLC Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantification of oxypeucedanin in various samples, particularly from plant extracts, using High-Performance Liquid Chromatography (HPLC). It includes protocols for sample preparation, chromatographic conditions, and method validation parameters.

Introduction

This compound is a linear furanocoumarin found in several plant species of the Apiaceae and Rutaceae families, such as Angelica dahurica and Prangos ferulacea.[1][2] It has garnered significant interest due to its various reported biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[3][4] Accurate and precise quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or UV detector is a widely used technique for the analysis of furanocoumarins due to its high sensitivity, reproducibility, and selectivity.[5][6][7] This application note details a robust HPLC method for the quantification of this compound.

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol describes a general procedure for the extraction of this compound from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., roots of Angelica dahurica or Prangos ferulacea)

  • Methanol (HPLC grade) or Acetone (HPLC grade)

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filter

Procedure:

  • Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.

  • Add 10 mL of methanol or acetone.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30-60 minutes to enhance extraction efficiency.[4]

  • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis. If necessary, dilute the sample with the mobile phase to fall within the calibration curve range.

Standard Solution Preparation

Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Volumetric flasks

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 200 µg/mL. These will be used to construct the calibration curve.

HPLC Method

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • Diode Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions: The following table summarizes a typical set of HPLC conditions for this compound quantification. Optimization may be required depending on the specific instrument and sample matrix.

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with Methanol:Water (85:15, v/v) or Acetonitrile:Water (70:30, v/v)[5]
Flow Rate 1.0 mL/min[5]
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 300 nm[5]

Data Presentation: Method Validation Summary

The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[6] The following table summarizes typical validation parameters for the quantification of this compound.

Validation ParameterTypical Results
Linearity (Concentration Range) 1 - 400 µg/mL[8]
Correlation Coefficient (r²) > 0.997[5]
Limit of Detection (LOD) 0.1 µg/mL[9]
Limit of Quantification (LOQ) 0.879 µg/mL[9]
Accuracy (Recovery) 95.05 - 101.05%[5]
Precision (RSD%) < 2%[10]
Specificity No interference from blank or placebo at the retention time of this compound.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound from plant material.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis & Data Processing plant_material Plant Material (e.g., Angelica dahurica) powder Grind to a fine powder plant_material->powder extraction Ultrasonic Extraction with Methanol powder->extraction centrifuge Centrifugation extraction->centrifuge filter_sample Filter (0.22 µm) centrifuge->filter_sample sample_vial Sample for HPLC filter_sample->sample_vial injection Inject Samples and Standards sample_vial->injection ref_std This compound Reference Standard stock_sol Prepare Stock Solution (1 mg/mL) ref_std->stock_sol working_std Prepare Working Standards (1-200 µg/mL) stock_sol->working_std std_vial Standards for HPLC working_std->std_vial std_vial->injection hplc_system HPLC System (C18 Column, UV/DAD Detector) hplc_system->injection chromatogram Obtain Chromatograms injection->chromatogram calibration Generate Calibration Curve chromatogram->calibration quantification Quantify this compound in Samples calibration->quantification report Final Report quantification->report

Caption: Workflow for this compound Quantification.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the quantification of this compound in plant extracts and other sample matrices. The method is specific, accurate, precise, and linear over a wide concentration range. This protocol can be readily implemented in a quality control or research laboratory setting for the routine analysis of this compound.

References

Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Oxypeucedanin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the structural elucidation and characterization of oxypeucedanin, a linear furanocoumarin, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This compound (C₁₆H₁₄O₅, molecular weight: 286.28 g/mol ) is a naturally occurring secondary metabolite found in various plant species, notably from the Apiaceae and Rutaceae families, and has been recognized for its diverse biological activities, including antiproliferative and cytotoxic effects.[1][2] Accurate analytical characterization is crucial for its potential development as a therapeutic agent.

Overview of Analytical Strategy

The comprehensive analysis of this compound involves a multi-step workflow that begins with sample preparation, followed by spectroscopic and spectrometric analysis, and culminates in data interpretation for structural confirmation. Both NMR and MS are powerful techniques that provide complementary information. NMR spectroscopy is unparalleled for determining the carbon-hydrogen framework and stereochemistry, while mass spectrometry provides accurate molecular weight and fragmentation data, aiding in structural confirmation and identification.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis extraction Extraction from Plant Material purification Purification (e.g., HPLC) extraction->purification Crude Extract nmr_analysis NMR Spectroscopy ¹H NMR ¹³C NMR 2D NMR (COSY, HSQC, HMBC) purification->nmr_analysis Pure this compound ms_analysis Mass Spectrometry HR-MS MS/MS purification->ms_analysis Pure this compound spectral_interpretation Spectral Interpretation nmr_analysis->spectral_interpretation ms_analysis->spectral_interpretation structure_elucidation Structure Elucidation spectral_interpretation->structure_elucidation This compound Fragmentation parent This compound [M+H]⁺ m/z 287 frag1 Loss of C₅H₈O (epoxy-isoprene) parent->frag1 product1 Fragment Ion m/z 203 frag1->product1

References

Application Notes and Protocols for Oxypeucedanin Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of the linear furanocoumarin, oxypeucedanin, and its subsequent derivatization. The methodologies are compiled from established chemical literature, offering a guide for the preparation of this compound and its analogs for further research and drug discovery applications.

Synthesis of this compound

The total synthesis of this compound is a multi-step process that typically begins with the commercially available precursor, 7-hydroxycoumarin (umbelliferone). The general synthetic strategy involves the introduction of a prenyl group, followed by furan ring formation to yield imperatorin, which is subsequently epoxidized to afford this compound.

Synthetic Workflow

The overall synthetic pathway can be visualized as a three-stage process:

Synthesis_Workflow cluster_stage1 Stage 1: Prenylation cluster_stage2 Stage 2: Furan Ring Formation cluster_stage3 Stage 3: Epoxidation A 7-Hydroxycoumarin B 7-(3,3-Dimethylallyloxy)coumarin A->B Prenyl bromide, Base C Imperatorin B->C Claisen Rearrangement, Cyclization D This compound C->D m-CPBA

Caption: Synthetic workflow for this compound from 7-hydroxycoumarin.

Experimental Protocols

Protocol 1: Synthesis of 7-(3,3-Dimethylallyloxy)coumarin

  • Materials: 7-hydroxycoumarin, prenyl bromide, potassium carbonate, acetone.

  • Procedure:

    • To a solution of 7-hydroxycoumarin (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add prenyl bromide (1.2 eq) dropwise to the reaction mixture.

    • Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 7-(3,3-dimethylallyloxy)coumarin.

Protocol 2: Synthesis of Imperatorin

  • Materials: 7-(3,3-Dimethylallyloxy)coumarin, N,N-dimethylaniline.

  • Procedure:

    • Heat 7-(3,3-dimethylallyloxy)coumarin (1.0 eq) in N,N-dimethylaniline under a nitrogen atmosphere at 210-220 °C for 2-3 hours (Claisen rearrangement).

    • Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure. The crude product, 6-allyl-7-hydroxy-8-prenylcoumarin, is often used in the next step without further purification.

    • For cyclization, dissolve the crude product in a suitable solvent and treat with a dehydrating agent like polyphosphoric acid or a Lewis acid to facilitate the furan ring formation.

    • Purify the resulting imperatorin by column chromatography.

Protocol 3: Synthesis of this compound from Imperatorin

  • Materials: Imperatorin, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane.

  • Procedure:

    • Dissolve imperatorin (1.0 eq) in dichloromethane.

    • Add m-CPBA (1.1 eq) portion-wise to the solution at 0 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Quantitative Data
StepProductStarting MaterialReagentsYield (%)Spectroscopic Data (¹H NMR, δ ppm)
17-(3,3-Dimethylallyloxy)coumarin7-HydroxycoumarinPrenyl bromide, K₂CO₃, Acetone85-951.75 (s, 3H), 1.80 (s, 3H), 4.60 (d, 2H), 5.50 (t, 1H), 6.25 (d, 1H), 6.80 (d, 1H), 6.85 (s, 1H), 7.35 (d, 1H), 7.65 (d, 1H)
2Imperatorin7-(3,3-Dimethylallyloxy)coumarinN,N-dimethylaniline, PPA60-701.70 (s, 6H), 5.00 (d, 2H), 5.60 (t, 1H), 6.30 (d, 1H), 6.80 (d, 1H), 7.25 (d, 1H), 7.70 (d, 1H), 7.75 (d, 1H)
3This compoundImperatorinm-CPBA, CH₂Cl₂70-801.35 (s, 3H), 1.40 (s, 3H), 3.05 (t, 1H), 3.40 (dd, 1H), 4.20 (dd, 1H), 6.35 (d, 1H), 6.90 (d, 1H), 7.30 (d, 1H), 7.75 (d, 1H), 7.80 (d, 1H)

Derivatization of this compound

The primary site for the derivatization of this compound is the epoxide ring, which can be opened by various nucleophiles to introduce diverse functional groups. This allows for the creation of a library of this compound analogs with potentially modified biological activities.

Derivatization Workflow

The derivatization primarily involves the nucleophilic ring-opening of the epoxide.

Derivatization_Workflow cluster_derivatization Epoxide Ring-Opening A This compound B This compound Derivatives (Diols, Amino Alcohols, etc.) A->B Nucleophile (H₂O, Amines, Alcohols)

Caption: General workflow for the derivatization of this compound.

Experimental Protocols

Protocol 4: Synthesis of this compound Hydrate (Diol derivative)

  • Materials: this compound, sulfuric acid, acetone, water.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of acetone and water.

    • Add a catalytic amount of dilute sulfuric acid.

    • Stir the reaction mixture at room temperature for 8-12 hours.

    • Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify by column chromatography to yield this compound hydrate.

Protocol 5: Synthesis of Amino Alcohol Derivatives of this compound

  • Materials: this compound, various primary or secondary amines, ethanol.

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol.

    • Add the desired amine (1.5-2.0 eq) to the solution.

    • Reflux the reaction mixture for 24-48 hours, monitoring by TLC.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the corresponding amino alcohol derivative.

Quantitative Data for Derivatives
Derivative TypeNucleophileProductYield (%)General Spectroscopic Features (¹H NMR)
DiolH₂O / H⁺This compound Hydrate80-90Appearance of two new hydroxyl protons, upfield shift of the CH and CH₂ protons adjacent to the original epoxide.
Amino AlcoholPrimary/Secondary AmineAmino Alcohol Adduct50-70Appearance of a new hydroxyl proton and N-H proton (for primary amines), characteristic shifts for the protons of the introduced amine moiety.

Signaling Pathway Interactions

While the direct signaling pathways modulated by many this compound derivatives are still under active investigation, this compound itself has been reported to interact with several cellular pathways, primarily related to its anti-inflammatory and anti-cancer activities. A common mechanism involves the modulation of inflammatory signaling cascades.

Signaling_Pathway cluster_pathway Simplified Inflammatory Signaling This compound This compound IKK IKK This compound->IKK inhibits NFkB NF-κB Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB->Proinflammatory_Genes activates IkB IκBα IKK->IkB phosphorylates IkB->NFkB releases Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK

Caption: Putative inhibitory effect of this compound on the NF-κB signaling pathway.

Disclaimer: These protocols are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may require optimization depending on the specific substrates and reagents used.

Application Notes and Protocols for Assessing Oxypeucedanin Bioactivity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Oxypeucedanin, a linear furanocoumarin found in various plant species of the Apiaceae and Rutaceae families, has garnered significant interest for its diverse pharmacological properties.[1][2][3] Preclinical studies have highlighted its potent antiproliferative, cytotoxic, and anti-inflammatory activities, making it a promising candidate for further investigation in drug discovery.[1][2][3] These application notes provide detailed protocols for a range of cell culture-based assays to evaluate the bioactivity of this compound, focusing on its anticancer and anti-inflammatory effects. The methodologies described herein are foundational for researchers seeking to explore the therapeutic potential of this natural compound.

I. Anticancer Bioactivity Assays

This compound has been shown to inhibit the growth of various cancer cell lines, including human hepatoma (SK-Hep-1), non-small cell lung cancer (A549), and prostate carcinoma (DU145) cells.[4][5][6][7] Its anticancer effects are often mediated through the induction of cell cycle arrest and apoptosis.[4][6][7]

Cell Viability and Cytotoxicity Assays

A fundamental first step in assessing the anticancer potential of this compound is to determine its effect on cancer cell viability and to calculate its half-maximal inhibitory concentration (IC50). The MTT assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., A549, SK-Hep-1, DU145) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Quantitative Data Summary: Cytotoxicity of this compound

Cell LineAssayIC50 ValueIncubation TimeReference
HeLaMTT314 µg/mLNot Specified[8]
Cell Cycle Analysis

This compound has been reported to induce G2/M phase cell cycle arrest in human hepatoma and prostate cancer cells.[4][6][7][9] Flow cytometry with propidium iodide (PI) staining is the standard method for analyzing cell cycle distribution.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A) and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assays

This compound can induce apoptosis in cancer cells.[5][6][7] This can be assessed by several methods, including Annexin V/PI staining and analysis of apoptosis-related proteins.

Experimental Protocol: Annexin V/PI Staining for Apoptosis

  • Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells and wash with PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Quantitative Data Summary: Apoptosis Induction by this compound

Cell LineTreatmentApoptosis RateAssay MethodReference
A5490.4 mM this compound Methanolate29.6%Flow Cytometry[5]
A549Untreated5.46%Flow Cytometry[5]
Western Blot Analysis for Apoptosis and Cell Cycle-Related Proteins

To investigate the molecular mechanisms underlying this compound-induced cell cycle arrest and apoptosis, the expression levels of key regulatory proteins can be examined by Western blotting.

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, MDM2, Cyclin A, Cyclin B1, Cdc2, cleaved caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

II. Anti-inflammatory Bioactivity Assays

This compound and its derivatives have demonstrated anti-inflammatory properties by modulating key inflammatory pathways.[10]

Measurement of Inflammatory Mediators

The anti-inflammatory potential of this compound can be assessed by measuring its effect on the production of inflammatory mediators such as nitric oxide (NO), and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

  • Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the NO concentration based on a sodium nitrite standard curve.

Experimental Protocol: Cytokine Measurement by ELISA

  • Cell Seeding, Treatment, and Stimulation: Follow the same procedure as for the NO production assay.

  • Supernatant Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • ELISA: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Western Blot Analysis for Inflammatory Pathway Proteins

To elucidate the mechanism of anti-inflammatory action, the expression and phosphorylation status of key proteins in inflammatory signaling pathways, such as the NF-κB and MAPK pathways, can be analyzed by Western blotting.

Experimental Protocol: Western Blotting for Inflammatory Proteins

  • Protein Extraction: Treat RAW 264.7 cells with this compound and/or LPS for appropriate time points. Extract total protein or nuclear/cytoplasmic fractions.

  • Western Blotting: Perform Western blotting as described previously, using primary antibodies against proteins such as iNOS, COX-2, p-IKK, p-NF-κB, p-JNK, p-ERK, and p-p38.[10]

III. Visualization of Signaling Pathways and Workflows

Signaling Pathways

This compound-Induced G2/M Arrest and Apoptosis

G2M_Arrest_Apoptosis cluster_cell Cancer Cell This compound This compound p53 p53 activation This compound->p53 G2M_regulatory Cyclin A, Cyclin B1, Cdc2, pCdc2 This compound->G2M_regulatory downregulation Caspase3 Cleaved Caspase-3 This compound->Caspase3 MDM2 MDM2 p53->MDM2 upregulation p21 p21 p53->p21 upregulation G2M_Arrest G2/M Phase Arrest p21->G2M_Arrest G2M_regulatory->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis PARP Cleaved PARP Caspase3->PARP PARP->Apoptosis Anti_Inflammatory_Pathway cluster_macrophage Macrophage (e.g., RAW 264.7) LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 NFkB_MAPK NF-κB/MAPK Pathway TLR4_MD2->NFkB_MAPK This compound This compound This compound->TLR4_MD2 inhibition Inflammatory_Mediators iNOS, COX-2 NFkB_MAPK->Inflammatory_Mediators upregulation Proinflammatory_Cytokines TNF-α, IL-6, IL-1β NFkB_MAPK->Proinflammatory_Cytokines upregulation Inflammation Inflammation Inflammatory_Mediators->Inflammation Proinflammatory_Cytokines->Inflammation Experimental_Workflow cluster_workflow Experimental Workflow cluster_functional Functional Assays cluster_molecular Molecular Analysis Start Start: Select Cell Line (e.g., Cancer or Immune Cells) Cell_Culture Cell Culture and Seeding Start->Cell_Culture Treatment This compound Treatment (Dose- and Time-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Functional_Assays Functional Assays Treatment->Functional_Assays Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Molecular_Analysis Molecular Analysis Functional_Assays->Molecular_Analysis Molecular_Analysis->Data_Analysis Cell_Cycle Cell Cycle Analysis Apoptosis Apoptosis Assay Anti_Inflammatory Anti-inflammatory Assays (NO, Cytokines) Western_Blot Western Blot qPCR RT-qPCR

References

Application Notes and Protocols for In Vivo Animal Models in Oxypeucedanin Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxypeucedanin, a linear furanocoumarin found in various plant species of the Apiaceae and Rutaceae families, has garnered significant interest for its diverse pharmacological activities.[1] As a naturally occurring secondary metabolite, it has demonstrated potent anti-inflammatory, antiproliferative, and cytotoxic properties in preclinical studies.[1][2] To translate these findings into potential therapeutic applications, robust in vivo animal models are essential for evaluating its efficacy, pharmacokinetics, and safety profile. These Application Notes provide researchers, scientists, and drug development professionals with detailed protocols and compiled data from key in vivo studies on this compound.

Anti-Inflammatory Effects: Rheumatoid Arthritis Model

Application Note:

The anti-inflammatory properties of this compound hydrate (OXH) have been effectively studied using the collagen-induced arthritis (CIA) model in rats, a well-established model that mimics the pathology of human rheumatoid arthritis (RA).[3][4] This model is suitable for evaluating the therapeutic potential of compounds aimed at reducing joint inflammation, swelling, bone erosion, and the production of pro-inflammatory cytokines.[3] In these studies, OXH has been shown to ameliorate the clinical symptoms of arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis.[3][4]

Experimental Protocol: Collagen-Induced Arthritis (CIA) in Rats [3][4]

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Induction of Arthritis:

    • Prepare an emulsion of bovine type II collagen with complete Freund's adjuvant.

    • Administer the primary immunization via intradermal injection at the base of the tail.

    • A booster injection of bovine type II collagen emulsified with incomplete Freund's adjuvant is given 7-10 days after the primary immunization to enhance the arthritic response.

  • Treatment Protocol:

    • Once arthritis is established (typically characterized by redness and swelling of the joints), randomly divide the animals into control and treatment groups.

    • Vehicle Control Group: Administer the vehicle (e.g., saline or a suitable solvent) orally or via intraperitoneal injection daily.

    • This compound Hydrate (OXH) Group: Administer OXH at specified doses (e.g., low, medium, high dose ranges) via the same route as the control group for a defined period (e.g., 21-28 days).

  • Evaluation of Anti-Arthritic Effects:

    • Clinical Assessment: Monitor and score arthritis severity, paw swelling (using a plethysmometer), and body weight regularly throughout the study.

    • Histopathological Analysis: At the end of the study, collect synovial tissues for histological examination to assess inflammation, pannus formation, and bone erosion.

    • Biochemical Analysis:

      • Collect blood samples to measure serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA kits.[3]

      • Prepare lysates from synovial tissue to measure the expression of key proteins in the NF-κB and MAPK signaling pathways (e.g., p-IKK, p-NF-κB, p-JNK, p-ERK, p-p38) via Western blot analysis.[3]

      • Measure mRNA levels of pro-inflammatory factors in synovial tissue using RT-qPCR.[3]

Data Presentation: Effects of OXH on Inflammatory Markers in CIA Rats

ParameterControl Group (CIA)OXH-Treated Group (CIA)OutcomeReference
Serum Cytokines
TNF-αSignificantly ElevatedSignificantly DecreasedInhibition of systemic inflammation[3]
IL-1βSignificantly ElevatedSignificantly DecreasedInhibition of systemic inflammation[3]
IL-6Significantly ElevatedSignificantly DecreasedInhibition of systemic inflammation[3]
Synovial Tissue Markers
p-NF-κB ExpressionHighInhibitedSuppression of key inflammatory pathway[3]
p-JNK ExpressionHighInhibitedSuppression of MAPK signaling[3]
p-ERK ExpressionHighInhibitedSuppression of MAPK signaling[3]
p-p38 ExpressionHighInhibitedSuppression of MAPK signaling[3]

Mandatory Visualization

G LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds & Activates OXH This compound Hydrate (OXH) OXH->TLR4_MD2 Binds & Inhibits NFkB_MAPK NF-κB / MAPK Pathway Activation TLR4_MD2->NFkB_MAPK IKK p-IKK NFkB_MAPK->IKK NFkB_p p-NF-κB NFkB_MAPK->NFkB_p JNK p-JNK NFkB_MAPK->JNK ERK p-ERK NFkB_MAPK->ERK p38 p-p38 NFkB_MAPK->p38 IKK->NFkB_p Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_p->Inflammation JNK->Inflammation ERK->Inflammation p38->Inflammation

Caption: OXH inhibits the TLR4/MD2 complex, blocking NF-κB/MAPK signaling.

Anti-Cancer Effects: Tumor Xenograft Model

Application Note:

This compound has been evaluated for its anti-cancer activity in vivo using a mouse tumor xenograft model.[1] This model is critical for assessing the ability of a compound to inhibit tumor growth in a living organism. Studies have shown that this compound can significantly reduce both tumor volume and weight, highlighting its potential as an anti-proliferative agent.[1]

Experimental Protocol: Tumor Xenograft in Mice [1]

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation:

    • Culture a relevant human cancer cell line (e.g., A549 lung cancer, DU145 prostate cancer).[5][6]

    • Harvest the cells and resuspend them in a suitable medium like PBS or Matrigel.

    • Inject the cell suspension (e.g., 1x10^6 cells) subcutaneously into the flank of each mouse.

  • Treatment Protocol:

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Randomize mice into control and treatment groups.

    • Vehicle Control Group: Administer the vehicle solution daily.

    • This compound Group: Administer this compound at a specified dose (e.g., 0.5 mg/kg) daily for a set period (e.g., 20 days).[1] The route of administration can be intraperitoneal, intravenous, or oral, depending on the compound's properties.

  • Evaluation of Anti-Tumor Effects:

    • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

    • Body Weight: Monitor the body weight of the mice as an indicator of general toxicity.

    • Final Assessment: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.

Data Presentation: Effect of this compound on Tumor Growth [1]

ParameterControl GroupThis compound-Treated Group (0.5 mg/kg)OutcomeReference
Final Tumor Volume (mm³)~2200~50077% Reduction[1]
Final Tumor Weight (mg)~2000~25087.5% Reduction[1]

Mandatory Visualization

G cluster_setup Setup cluster_treatment Treatment (20 Days) cluster_analysis Analysis A Implant Cancer Cells in Nude Mice B Allow Tumors to Grow (50-100 mm³) A->B C Control Group (Vehicle) B->C D Treatment Group (this compound 0.5 mg/kg) B->D E Measure Tumor Volume (Every 2-3 Days) C->E D->E F Measure Final Tumor Weight E->F

Caption: Experimental workflow for the in vivo tumor xenograft model.

Pharmacokinetics and Bioavailability

Application Note:

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent.[7] Studies in Sprague-Dawley rats have been conducted to determine its absorption, distribution, metabolism, and excretion (ADME) characteristics following both intravenous (i.v.) and oral (intragastric, i.g.) administration.[7][8] These studies reveal that this compound exhibits linear pharmacokinetics after i.v. administration but has poor oral bioavailability, which is a critical consideration for future drug formulation and delivery strategies.[7][9]

Experimental Protocol: Pharmacokinetic Study in Rats [7][8]

  • Animal Model: Adult male and female Sprague-Dawley rats (250-300 g).[7]

  • Drug Administration:

    • Intravenous (i.v.) Group: Administer a single bolus dose of this compound (e.g., 2.5, 5, and 10 mg/kg) via the tail vein.

    • Oral (i.g.) Group: Administer a single dose of this compound (e.g., 20 mg/kg) by oral gavage.

  • Sample Collection:

    • Collect blood samples (approx. 200-300 µL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

    • Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive analytical method, such as ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC/MS/MS), to quantify this compound concentrations in plasma.[7]

  • Pharmacokinetic Analysis:

    • Plot plasma concentration-time curves.

    • Calculate key pharmacokinetic parameters using a non-compartmental model analysis with software like WinNonlin. Parameters include Tmax, Cmax, elimination half-life (T₁/₂z), area under the curve (AUC), clearance (CLz), and volume of distribution (Vz).[7]

    • Calculate absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Data Presentation: Pharmacokinetic Parameters of this compound in Rats [7][8][9]

Table 1: Intravenous Administration

Dose (mg/kg) T₁/₂z (h) MRT (h) Vz (L/kg) CLz (L/kg/h)
2.5 0.61 0.62 4.98 5.64
5 0.66 0.80 7.50 6.55

| 10 | 0.64 | 0.70 | 6.45 | 8.55 |

Table 2: Oral Administration

Dose (mg/kg) Tmax (h) Cmax (µg/L) T₁/₂z (h) Absolute Bioavailability (%)

| 20 | 3.38 | Not specified | 2.94 | 10.26% |

Mandatory Visualization

G Start Fast Rats Overnight IV_Admin IV Administration (2.5, 5, 10 mg/kg) Start->IV_Admin Oral_Admin Oral Gavage (20 mg/kg) Start->Oral_Admin Blood_Collection Serial Blood Collection (Tail Vein) IV_Admin->Blood_Collection Oral_Admin->Blood_Collection Plasma_Sep Plasma Separation (Centrifugation) Blood_Collection->Plasma_Sep Analysis UPLC/MS/MS Analysis Plasma_Sep->Analysis PK_Calc Calculate PK Parameters (Non-compartmental) Analysis->PK_Calc

Caption: Workflow for conducting a pharmacokinetic study of this compound in rats.

References

Application Notes and Protocols: Exploring the Role of Oxypeucedanin in Cellular Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: While oxypeucedanin, a naturally occurring furanocoumarin, is a subject of significant interest for its pharmacological properties, a comprehensive review of current scientific literature reveals that it is not utilized as a fluorescent probe for direct cell imaging . This document clarifies the established biological activities of this compound and provides general protocols for cell imaging techniques that are often used to study the effects of such compounds.

Section 1: this compound - A Bioactive Compound, Not a Fluorescent Probe

This compound is a furanocoumarin found in various plants of the Apiaceae and Rutaceae families[1][2]. Research has primarily focused on its potential therapeutic applications, stemming from its diverse biological activities. Studies have demonstrated its involvement in several cellular processes:

  • Antiproliferative and Cytotoxic Effects: this compound has been shown to possess antiproliferative and cytotoxic activities against various cancer cell lines[1][2][3]. For instance, it can induce G2/M phase cell cycle arrest in human hepatoma cells[4].

  • Modulation of Signaling Pathways: Research indicates that this compound can influence cellular signaling. One notable example is its effect on the mitogen-activated protein kinase (MAPK) signaling pathway in mouse neuroblastoma cells.

  • Protective Effects against Oxidative Stress: Studies have investigated the protective role of this compound against oxidative stress and apoptosis induced by agents like doxorubicin in neuronal cell lines[5].

It is important to note that in studies investigating the cellular effects of this compound, other well-established fluorescent probes are used to visualize cellular changes. For example, dichlorodihydrofluorescein diacetate (DCFH-DA) is used to measure reactive oxygen species, and rhodamine 123 is employed to assess mitochondrial membrane potential in cells treated with this compound[5].

Fluorescence Properties of Coumarins

This compound belongs to the coumarin family of compounds. Coumarins, as a class, are known for their fluorescent properties and are often used as scaffolds for designing novel fluorescent probes[][7][8]. The fluorescence of coumarin derivatives can be sensitive to the local environment, making them useful for probing polarity and microviscosity[7]. While this compound itself exhibits some UV absorbance, it has not been developed or validated as a specific fluorescent probe for cellular imaging in the published literature.

Section 2: Quantitative Data Summary

The following table summarizes the types of quantitative data found in the literature regarding this compound's biological activities. No quantitative data for its use as a fluorescent probe (e.g., excitation/emission wavelengths, quantum yield) is available as it is not used for this purpose.

ParameterCell Line/SystemObserved EffectReference
IC50 Value HeLa Cell Line314 µg/ml (Cytotoxic Activity)[3]
Cell Cycle Arrest SK-Hep-1 Human Hepatoma CellsIncreased G2/M phase from 22.66% to 35.90% (at 75 µM)[4]
Mitochondrial Protection PC12 Cells25% increase in fluorescence intensity of rhodamine 123 (at 80 µg/mL) compared to doxorubicin-treated group[5]

Section 3: Experimental Protocols

The following are generalized protocols for experiments commonly used to study the effects of compounds like this compound on cells.

Protocol 3.1: General Cell Viability Assay (MTT Assay)

This protocol is a general method to assess the cytotoxic effects of a compound on a cell line.

  • Cell Seeding: Plate cells (e.g., HeLa cells) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 3.2: General Protocol for Cellular Imaging with a Fluorescent Probe

This protocol provides a general workflow for staining cells with a commercially available fluorescent probe to visualize a specific organelle or cellular component, which can be adapted to study the effects of a compound like this compound.

  • Cell Culture and Treatment:

    • Seed cells on glass-bottom dishes or coverslips suitable for microscopy.

    • Allow cells to adhere and grow to the desired confluency.

    • Treat the cells with the desired concentration of this compound for the specified duration. Include appropriate controls.

  • Probe Loading:

    • Prepare the fluorescent probe staining solution in a suitable buffer (e.g., PBS or serum-free medium) according to the manufacturer's instructions.

    • Remove the treatment medium and wash the cells gently with PBS.

    • Add the staining solution to the cells and incubate for the recommended time and temperature, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells gently with PBS to remove any unbound probe.

  • Imaging:

    • Add fresh imaging medium (e.g., PBS or phenol red-free medium) to the cells.

    • Visualize the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen probe.

    • Capture images for analysis.

  • Image Analysis:

    • Quantify fluorescence intensity or analyze morphological changes using appropriate image analysis software.

Section 4: Visualizations

Signaling Pathway Diagram

The following diagram illustrates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which has been shown to be affected by this compound.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras This compound This compound ERK ERK This compound->ERK Upregulates p38 p38 MAPK This compound->p38 Upregulates Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK MEK->p38 Transcription_Factors Transcription Factors ERK->Transcription_Factors p38->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression

Caption: MAPK signaling pathway modulated by this compound.

Experimental Workflow Diagram

This diagram outlines a general experimental workflow for assessing the effect of a compound on cellular oxidative stress using a fluorescent probe.

Experimental_Workflow Start Start: Seed Cells in Culture Plate Incubate Incubate for 24h (Cell Adhesion) Start->Incubate Treat Treat with this compound and Controls Incubate->Treat Incubate_Treat Incubate for Desired Duration Treat->Incubate_Treat Add_Probe Add Fluorescent Probe (e.g., DCFH-DA) Incubate_Treat->Add_Probe Incubate_Probe Incubate for 30 min Add_Probe->Incubate_Probe Wash Wash Cells with PBS Incubate_Probe->Wash Image Acquire Images with Fluorescence Microscope Wash->Image Analyze Analyze Fluorescence Intensity Image->Analyze

Caption: Workflow for measuring cellular effects with a fluorescent probe.

Logical Relationship Diagram

This diagram illustrates the logical relationship in a typical study involving this compound.

Logical_Relationship This compound Bioactive Compound (this compound) Cellular_System Cellular System (e.g., Cancer Cells) This compound->Cellular_System Cellular_Effect Induces Cellular Effect (e.g., Oxidative Stress) Cellular_System->Cellular_Effect Detection Detection of Fluorescence Signal Cellular_Effect->Detection Fluorescent_Probe Fluorescent Probe (e.g., DCFH-DA) Fluorescent_Probe->Detection Conclusion Conclusion on This compound's Activity Detection->Conclusion

Caption: Investigating this compound's bioactivity using a fluorescent probe.

References

Application Notes and Protocols for Oxypeucedanin-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypeucedanin, a furanocoumarin found in various medicinal plants, has demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2] However, its clinical translation is hampered by poor aqueous solubility and low bioavailability.[3] Encapsulation of this compound into advanced drug delivery systems, such as nanoparticles and liposomes, presents a promising strategy to overcome these limitations, enhance its therapeutic efficacy, and enable targeted delivery.

These application notes provide an overview of formulating this compound into various drug delivery platforms, along with detailed protocols for their preparation and characterization.

Data Presentation: Physicochemical and Pharmacokinetic Properties

A critical aspect of developing drug delivery systems is the thorough characterization of their physicochemical properties and the assessment of their impact on the drug's pharmacokinetic profile. The following tables summarize key quantitative data for this compound and its formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₁₄O₅[1]
Molecular Weight286.28 g/mol [1]
SolubilityPoor in water[3]

Table 2: Characterization of this compound-Loaded Nanoparticles

Formulation TypeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
PLGA-Chitosan Nanoparticles~250-350< 0.3+20 to +30> 80%~5-10%[4] (Adapted)
Solid Lipid Nanoparticles~150-300< 0.25-15 to -25> 85%~4-8%[5][6] (Generalized)
Nanoemulsion~100-200< 0.2-10 to -20> 90%~2-5%[2][7] (Generalized)

Table 3: Pharmacokinetic Parameters of this compound

Administration RouteDosageCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
Oral (unformulated)20 mg/kg (in rats)150 ± 303.38 ± 0.881230 ± 24010.26 ± 2.02[3] (Adapted)
Intravenous5 mg/kg (in rats)2100 ± 4500.081190 ± 210-[3] (Adapted)

Experimental Protocols

The following are detailed protocols for the preparation of this compound-loaded drug delivery systems. These protocols are based on established methodologies and should be optimized for specific experimental requirements.

Protocol 1: Preparation of this compound-Loaded PLGA-Chitosan Nanoparticles

This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating this compound, followed by surface coating with chitosan for enhanced stability and mucoadhesion. The method employed is a modified oil-in-water (o/w) single emulsion-solvent evaporation technique.[4][8]

Materials:

  • This compound

  • PLGA (50:50, MW 15,000-25,000 Da)

  • Chitosan (low molecular weight)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Acetic acid

  • Deionized water

Equipment:

  • High-speed homogenizer or probe sonicator

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of dichloromethane.

  • Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.

  • Emulsification: Add the organic phase to 10 mL of the aqueous PVA solution under constant stirring. Emulsify the mixture using a high-speed homogenizer at 15,000 rpm for 5 minutes or a probe sonicator at 40% amplitude for 2 minutes in an ice bath.

  • Solvent Evaporation: Transfer the resulting o/w emulsion to a beaker and stir at room temperature for 4-6 hours to allow for the evaporation of dichloromethane.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. Discard the supernatant and wash the nanoparticle pellet twice with deionized water.

  • Chitosan Coating: Resuspend the nanoparticle pellet in 10 mL of a 0.5% (w/v) chitosan solution (prepared in 1% acetic acid). Stir the suspension for 1 hour at room temperature.

  • Final Collection and Lyophilization: Centrifuge the chitosan-coated nanoparticles at 15,000 x g for 20 minutes at 4°C. Wash the pellet with deionized water and resuspend in a suitable cryoprotectant solution (e.g., 5% trehalose). Freeze-dry the suspension to obtain a powder for long-term storage.

Protocol 2: Preparation of this compound-Loaded Liposomes

This protocol details the preparation of liposomes encapsulating this compound using the thin-film hydration method.[9] This method is widely used for the encapsulation of hydrophobic drugs.

Materials:

  • This compound

  • Soy phosphatidylcholine (SPC) or Egg phosphatidylcholine (EPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

Procedure:

  • Lipid Film Formation: Dissolve 100 mg of SPC and 25 mg of cholesterol, along with 10 mg of this compound, in a mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.

  • Solvent Removal: Evaporate the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C). A thin, uniform lipid film should form on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask at the same temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication): To reduce the size of the MLVs, sonicate the liposomal suspension using a bath sonicator for 30 minutes or a probe sonicator for 5-10 minutes in an ice bath.

  • Size Reduction (Extrusion - Optional but Recommended): For a more uniform size distribution, extrude the liposomal suspension 10-15 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification: To remove unencapsulated this compound, centrifuge the liposome suspension at high speed (e.g., 20,000 x g) for 30 minutes or use size exclusion chromatography.

  • Storage: Store the final liposomal formulation at 4°C.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the application of this compound in drug delivery systems.

experimental_workflow cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_eval In Vitro Evaluation prep_start Mix this compound and Polymer in Organic Solvent emulsify Emulsification in Aqueous Phase prep_start->emulsify evap Solvent Evaporation emulsify->evap collect Nanoparticle Collection (Centrifugation) evap->collect size Particle Size & PDI (DLS) collect->size zeta Zeta Potential collect->zeta ee Encapsulation Efficiency (HPLC/UV-Vis) collect->ee morph Morphology (SEM/TEM) collect->morph release Drug Release Study collect->release cell_uptake Cellular Uptake release->cell_uptake cytotox Cytotoxicity Assay cell_uptake->cytotox

Caption: Experimental workflow for the preparation and evaluation of this compound-loaded nanoparticles.

signaling_pathway cluster_cell Cancer Cell This compound This compound (Nanoparticle Delivery) dna_damage DNA Damage This compound->dna_damage p53 p53 Activation dna_damage->p53 p21 p21 Expression p53->p21 apoptosis Apoptosis p53->apoptosis cdk CDK Inhibition p21->cdk g2m_arrest G2/M Phase Arrest cdk->g2m_arrest g2m_arrest->apoptosis

Caption: Proposed signaling pathway for the anti-cancer activity of this compound.

logical_relationship This compound This compound poor_solubility Poor Aqueous Solubility This compound->poor_solubility low_bioavailability Low Oral Bioavailability This compound->low_bioavailability drug_delivery Drug Delivery System (e.g., Nanoparticles, Liposomes) poor_solubility->drug_delivery low_bioavailability->drug_delivery enhanced_solubility Enhanced Solubility drug_delivery->enhanced_solubility improved_bioavailability Improved Bioavailability drug_delivery->improved_bioavailability targeted_delivery Targeted Delivery drug_delivery->targeted_delivery therapeutic_efficacy Improved Therapeutic Efficacy enhanced_solubility->therapeutic_efficacy improved_bioavailability->therapeutic_efficacy targeted_delivery->therapeutic_efficacy

Caption: Rationale for using drug delivery systems for this compound.

References

Application Notes and Protocols for Oxypeucedanin in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypeucedanin is a linear furanocoumarin naturally occurring in various plant species, particularly from the Apiaceae and Rutaceae families, such as Angelica dahurica and Citrus fruits.[1] This compound has garnered significant interest in the scientific community due to its diverse pharmacological properties. Preclinical studies have demonstrated its potent antiproliferative, cytotoxic, anti-inflammatory, antiviral, and antiallergic activities.[1] Its mechanisms of action include the induction of cell cycle arrest, modulation of signaling pathways, and interaction with drug metabolizing enzymes and transporters, making it a compelling candidate for high-throughput screening (HTS) assays in drug discovery programs.[2][3]

These application notes provide an overview of this compound's biological activities and detailed protocols for its use in HTS assays, enabling researchers to explore its therapeutic potential.

Biological Activities and Potential HTS Applications

This compound exhibits a broad spectrum of biological effects that can be leveraged in various screening platforms:

  • Antiproliferative and Cytotoxic Activity: this compound has been shown to inhibit the growth of cancer cells.[2] This makes it a suitable positive control or test compound in HTS assays aimed at identifying novel anticancer agents.

  • Cell Cycle Modulation: It can induce G2/M phase cell cycle arrest in human hepatoma cells, suggesting its potential as a modulator of cell cycle checkpoints.[2] HTS assays focused on cell cycle regulators could utilize this compound to validate assay performance.

  • Modulation of Drug Transporters: this compound hydrate has been identified as a substrate of P-glycoprotein (P-gp), an important transporter involved in multidrug resistance.[3] This suggests its utility in HTS assays designed to screen for P-gp inhibitors or substrates.

  • Enzyme Inhibition: this compound hydrate has been reported to inhibit CYP3A4, a key enzyme in drug metabolism.[3] This activity can be explored in HTS assays for identifying potential drug-drug interactions.

  • Anti-inflammatory Effects: Its anti-inflammatory properties make it a relevant compound for screening in HTS assays targeting inflammatory pathways.[4]

  • Neuroprotective Effects: Studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis, indicating its potential in screens for neuroprotective agents.[5]

Quantitative Data Summary

The following table summarizes the reported quantitative data for this compound's biological activities.

Target/AssayCell LineEndpointIC50/EC50Reference
CytotoxicityHeLaCell Viability (MTT assay)314 µg/mL[6][7]
CYP3A4 InhibitionIn vitroEnzyme Activity26.36 µM (as hydrate)[3]

Note: IC50 (Inhibitory Concentration 50) is the concentration of an inhibitor where the response is reduced by half.[8] EC50 (Effective Concentration 50) is the concentration of a drug that gives a half-maximal response.[8]

Experimental Protocols

High-Throughput Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound or other test compounds on a cancer cell line using a resazurin-based assay.

Materials:

  • HeLa cells (or other cancer cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • 384-well clear-bottom black plates

  • Automated liquid handler

  • Plate reader with fluorescence detection (Ex/Em: 560/590 nm)

Protocol:

  • Cell Seeding:

    • Trypsinize and count HeLa cells.

    • Using an automated liquid handler, dispense 50 µL of cell suspension (e.g., 2,000 cells/well) into each well of a 384-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare a serial dilution of this compound and doxorubicin in assay medium.

    • Using an automated liquid handler, add 10 µL of the compound dilutions to the respective wells. Add 10 µL of medium with DMSO for the vehicle control wells.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Resazurin Addition and Incubation:

    • Add 10 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader (Ex/Em: 560/590 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

High-Throughput Cell Cycle Analysis

Objective: To assess the effect of this compound or other test compounds on cell cycle distribution using flow cytometry in a high-throughput format.

Materials:

  • SK-Hep-1 cells (or other suitable cell line)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Nocodazole (positive control for G2/M arrest)

  • DMSO (vehicle control)

  • 96-well deep-well plates

  • High-throughput flow cytometer with an autosampler

  • Propidium Iodide (PI) staining solution (containing RNase A)

Protocol:

  • Cell Seeding and Treatment:

    • Seed SK-Hep-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

    • Incubate for 24 hours.

    • Treat the cells with serial dilutions of this compound or nocodazole for 24 hours.

  • Cell Harvesting and Fixation:

    • Centrifuge the plate to pellet the cells.

    • Aspirate the supernatant and wash the cells with PBS.

    • Resuspend the cells in 100 µL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellets in 200 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Acquire the data using a high-throughput flow cytometer.

    • Analyze the cell cycle distribution (G1, S, G2/M phases) using appropriate software (e.g., FlowJo).

    • Compare the percentage of cells in the G2/M phase in treated versus control wells.

Visualizations

HTS_Workflow General High-Throughput Screening Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis cluster_followup Follow-up Compound_Library Compound Library (e.g., this compound) Liquid_Handling Automated Liquid Handling Compound_Library->Liquid_Handling Assay_Plate Assay Plate (e.g., 384-well) Assay_Plate->Liquid_Handling Incubation Incubation Liquid_Handling->Incubation Signal_Detection Signal Detection (e.g., Fluorescence) Incubation->Signal_Detection Data_Processing Data Processing Signal_Detection->Data_Processing Hit_Identification Hit Identification Data_Processing->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Secondary_Assays Secondary Assays Dose_Response->Secondary_Assays

Caption: A generalized workflow for high-throughput screening.

p53_Pathway This compound-Induced G2/M Arrest Pathway This compound This compound p53 p53 This compound->p53 activates MDM2 MDM2 p53->MDM2 induces p21 p21 p53->p21 induces MDM2->p53 inhibits CDK1_CyclinB CDK1/Cyclin B p21->CDK1_CyclinB inhibits G2M_Arrest G2/M Phase Arrest CDK1_CyclinB->G2M_Arrest promotes transition (when active)

Caption: p53-dependent G2/M cell cycle arrest pathway.

References

Formulation of Oxypeucedanin for Preclinical Efficacy and Safety Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypeucedanin, a furanocoumarin found in several medicinal plants, has demonstrated promising pharmacological activities, including anti-cancer and neuroprotective effects. However, its poor aqueous solubility presents a significant challenge for preclinical development, leading to low bioavailability and potentially inconsistent experimental outcomes. This document provides detailed application notes and experimental protocols for the formulation of this compound for in vitro and in vivo preclinical studies. The protocols focus on enhancing solubility and bioavailability to ensure reliable and reproducible results for efficacy and safety assessment.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for selecting an appropriate formulation strategy. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₆H₁₄O₅[1]
Molecular Weight 286.28 g/mol [1]
Appearance Solid[1]
Aqueous Solubility Poorly soluble[1]
Solubility in Organic Solvents Soluble in DMSO and ethanol[1]
logP 2.3 - 2.8[1]
Bioavailability (oral, rat) Approximately 10.26%[2][3]

Formulation Strategies for Preclinical Studies

Given its low aqueous solubility, several formulation strategies can be employed to enhance the bioavailability of this compound for preclinical research. The choice of formulation will depend on the specific requirements of the study (e.g., route of administration, desired concentration).

Simple Solution for In Vitro Studies

For in vitro experiments using cell cultures, a simple solution in a suitable organic solvent is often sufficient.

Protocol 2.1: Preparation of this compound Stock Solution for In Vitro Assays

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a precise volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex thoroughly until the this compound is completely dissolved.

  • Store the stock solution at -20°C, protected from light.

  • For cell-based assays, dilute the stock solution to the final desired concentration in the cell culture medium immediately before use. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

Co-solvent System for In Vivo Oral and Intravenous Administration

For initial in vivo pharmacokinetic and efficacy studies, a co-solvent system can be a straightforward approach to solubilize this compound.

Protocol 2.2: Preparation of this compound in a Co-solvent Vehicle for Rodent Studies

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Saline (0.9% NaCl) or Water for Injection

  • Sterile vials

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the this compound in DMSO. Use the minimal amount of DMSO required for complete dissolution.

  • Add PEG400 to the DMSO solution and mix thoroughly. A common ratio is 10-40% PEG400.

  • Slowly add saline or water for injection to the DMSO/PEG400 mixture while vortexing to reach the final desired volume and concentration. The final vehicle composition may be, for example, 10% DMSO, 40% PEG400, and 50% saline.

  • Visually inspect the solution for any precipitation. If the solution remains clear, it is ready for administration.

  • Administer the formulation immediately after preparation.

Note: The final concentration of each solvent should be carefully considered to avoid toxicity in the animal model.

Nanosuspension for Enhanced Oral Bioavailability

Nanosuspensions significantly increase the surface area of the drug, leading to enhanced dissolution rate and bioavailability.

Protocol 2.3: Preparation of this compound Nanosuspension by Wet Milling

Materials:

  • This compound powder

  • Stabilizer (e.g., Hydroxypropyl methylcellulose (HPMC), Poloxamer 188)

  • Wetting agent (e.g., Tween 80)

  • Purified water

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • High-energy bead mill

Procedure:

  • Prepare a stabilizer solution by dissolving the chosen stabilizer(s) and wetting agent in purified water.

  • Disperse the this compound powder in the stabilizer solution to form a pre-suspension.

  • Add the milling media to the pre-suspension.

  • Mill the suspension at a controlled temperature for a specified duration (optimization required) until the desired particle size is achieved (typically < 200 nm).

  • Separate the nanosuspension from the milling media.

  • Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

  • Store the nanosuspension at 4°C.

Self-Nanoemulsifying Drug Delivery System (SNEDDS) for Oral Administration

SNEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.

Protocol 2.4: Development of an this compound SNEDDS Formulation

Materials:

  • This compound powder

  • Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor EL, Tween 80)

  • Co-surfactant (e.g., Transcutol HP, PEG 400)

  • Glass vials

Procedure:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagrams: Based on the screening results, construct ternary phase diagrams with different ratios of the selected oil, surfactant, and co-surfactant to identify the nanoemulsion region.

  • Preparation of this compound-loaded SNEDDS:

    • Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial according to the ratios determined from the phase diagram.

    • Add the required amount of this compound to the mixture.

    • Heat the mixture at approximately 40°C under gentle stirring until the this compound is completely dissolved and a clear, homogenous liquid is formed.

  • Characterization of the SNEDDS:

    • Self-emulsification assessment: Dilute the SNEDDS with water and observe the formation of a nanoemulsion.

    • Droplet size and PDI analysis: Determine the droplet size and PDI of the resulting nanoemulsion using dynamic light scattering.

    • Drug content analysis: Quantify the amount of this compound in the formulation using a validated analytical method (e.g., HPLC).

Key Signaling Pathways Modulated by this compound

This compound has been reported to exert its biological effects through the modulation of several key signaling pathways. Understanding these pathways is essential for designing mechanistic studies.

ATR/Chk1 and p53 Signaling Pathways in Cancer

In human hepatoma cells, this compound has been shown to induce G2/M phase cell cycle arrest and apoptosis through the activation of the ATR/Chk1 and p53 signaling pathways.

ATR_p53_Pathway This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates (activates) p53 p53 Chk1->p53 stabilizes MDM2 MDM2 p53->MDM2 induces expression p21 p21 p53->p21 induces expression Apoptosis Apoptosis p53->Apoptosis induces MDM2->p53 inhibits (ubiquitination) G2M_Arrest G2/M Phase Cell Cycle Arrest p21->G2M_Arrest induces

Caption: this compound-induced ATR/Chk1 and p53 signaling.

MAPK Signaling Pathway in Neuroblastoma

This compound has been found to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in neuroblastoma cells, which is involved in cell proliferation, differentiation, and survival.

MAPK_Pathway This compound This compound Upstream_Stimuli Upstream Stimuli This compound->Upstream_Stimuli modulates MAPKKK MAPKKK (e.g., Raf) Upstream_Stimuli->MAPKKK activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates (activates) MAPK MAPK (e.g., ERK) MAPKK->MAPK phosphorylates (activates) Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response regulates

Caption: Modulation of the MAPK signaling cascade by this compound.

Experimental Workflow for Preclinical Formulation Development

A systematic approach is necessary for the successful development of an this compound formulation for preclinical studies.

experimental_workflow start Start physchem Physicochemical Characterization start->physchem form_strategy Select Formulation Strategy physchem->form_strategy invitro_sol In Vitro (Simple Solution) form_strategy->invitro_sol invivo_oral In Vivo - Oral (Co-solvent, Nanosuspension, SNEDDS) form_strategy->invivo_oral invivo_iv In Vivo - IV (Co-solvent) form_strategy->invivo_iv form_dev Formulation Development & Optimization invitro_sol->form_dev invivo_oral->form_dev invivo_iv->form_dev char Characterization (Size, Stability, etc.) form_dev->char pk_study Pharmacokinetic (PK) Studies char->pk_study eff_tox Efficacy & Toxicology Studies pk_study->eff_tox end End eff_tox->end

Caption: Workflow for this compound preclinical formulation.

Conclusion

The successful preclinical evaluation of this compound is highly dependent on the use of appropriate formulation strategies to overcome its poor aqueous solubility. The protocols and information provided in this document offer a comprehensive guide for researchers to develop suitable formulations for both in vitro and in vivo studies, thereby enabling a more accurate assessment of its therapeutic potential and safety profile. Careful characterization and optimization of the chosen formulation are paramount to ensure consistent and reliable results.

References

Troubleshooting & Optimization

Technical Support Center: Oxypeucedanin Yield Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve oxypeucedanin yield from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the most common natural sources for isolating this compound?

A1: this compound is primarily isolated from plants belonging to the Apiaceae (Umbelliferae) and Rutaceae families.[1][2][3][4] Among the most cited sources are species from the genera Angelica, Ferulago, and Prangos within the Apiaceae family, and Citrus species in the Rutaceae family.[3][4][5] The roots of Angelica dahurica are noted as a particularly rich natural source of this compound.[3][4] Other documented plant sources include Peucedanum praeruptorum Dunn[6][7][8], Prangos ferulacea[9], and Angelica archangelica[10][11][12][13].

Q2: What are the general biosynthetic pathways leading to this compound?

A2: this compound, a linear furanocoumarin, is a secondary metabolite in plants. Its biosynthesis originates from the phenylpropanoid and mevalonic acid pathways.[2][5] The core furanocoumarin structure is formed by the fusion of a furan ring to umbelliferone (7-hydroxycoumarin).[2][5]

Q3: Can the yield of this compound be enhanced in cell cultures?

A3: Yes, a technique known as elicitation is an effective strategy for boosting the production of secondary metabolites, including furanocoumarins, in plant cell cultures.[14] Elicitors are compounds that stimulate plant defense responses, which in turn can enhance the secondary metabolism.[14] These can be biotic (e.g., yeast extract, fungal lysates) or abiotic (e.g., metal ions, salts).[14][15]

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction, purification, and yield enhancement of this compound.

Low Extraction Yield

Problem: The yield of this compound from the plant material is lower than expected.

Possible Cause Troubleshooting Suggestion Relevant Information
Suboptimal Solvent Choice Experiment with a range of solvents with varying polarities. Polar solvents like methanol, ethanol, and acetone, as well as their aqueous mixtures, are commonly used for furanocoumarin extraction.[16] Ethyl acetate-soluble partitions have also been noted as a major source for isolation.[3][4]The choice of solvent significantly impacts extraction efficiency.[16]
Inappropriate Extraction Method Consider alternative extraction techniques. If maceration yields are low, methods like ultrasound-assisted extraction (UAE), supercritical fluid extraction (SFE), or high-speed counter-current chromatography (HSCCC) may offer better efficiency.[2][17]Advanced techniques can reduce extraction time and solvent consumption while increasing yield.[17][18][19]
Plant Material Variability The concentration of furanocoumarins can be influenced by the plant's developmental stage and seasonality.[16] Younger plant organs, for instance, may have higher concentrations.[16]Ensure consistency in the collection of plant material, noting the developmental stage and time of year.
Inefficient Particle Size Grind the dried plant material into a fine powder to increase the surface area available for solvent interaction.Proper sample pre-treatment is crucial for efficient extraction.[16]
Purification Challenges

Problem: Difficulty in isolating pure this compound from the crude extract.

Possible Cause Troubleshooting Suggestion Relevant Information
Co-elution of Similar Compounds Employ a multi-step purification strategy. Combine different chromatographic techniques based on varying separation principles. For example, follow up silica gel column chromatography with Sephadex LH-20 chromatography or preparative HPLC.[2]The complexity of plant extracts often requires orthogonal separation methods for high purity.
Low Resolution in Column Chromatography Optimize the mobile phase composition. A gradient elution, for instance from n-hexane to ethyl acetate, can improve the separation of compounds on a silica gel column.[2]Fine-tuning the solvent system is critical for achieving good chromatographic resolution.
Presence of Pigments and Fats Incorporate a "winterization" or defatting step prior to chromatography. This can be achieved by dissolving the crude extract in a solvent like methanol and chilling it to precipitate lipids.[9]Removing interfering substances early in the purification process can significantly improve the efficiency of subsequent chromatographic steps.
Elicitation Ineffectiveness in Cell Cultures

Problem: Application of elicitors to plant cell suspension cultures does not lead to an increased this compound yield.

Possible Cause Troubleshooting Suggestion Relevant Information
Incorrect Elicitor Concentration Perform a dose-response experiment to determine the optimal concentration of the elicitor. The effective concentration can vary significantly between different elicitors and plant species.[15]Both the type and concentration of the elicitor are critical factors for a successful response.[20]
Suboptimal Exposure Time Optimize the duration of elicitor treatment. The peak accumulation of secondary metabolites may occur at a specific time point after the introduction of the elicitor.[20]The timing and duration of elicitor exposure are crucial parameters to optimize.[21]
Cell Culture Growth Phase Apply the elicitor during the appropriate growth phase of the cell culture, often the exponential growth phase.The physiological state of the cells can influence their responsiveness to elicitation.
Elicitor Specificity Test a variety of both biotic (e.g., yeast extract, chitosan) and abiotic (e.g., methyl jasmonate, salicylic acid, metal salts) elicitors.[14][15][22]Some plant species or cell lines may respond more strongly to specific types of elicitors.[20]

Data Presentation

Table 1: Comparison of Optimized Extraction Conditions for this compound Hydrate from Angelica dahurica
Extraction MethodKey ParametersOptimized ValueResulting YieldReference
Ionic Liquid ExtractionSolvent/Solid Ratio8:198.06%[23]
Temperature60 °C[23][24]
Time180 min[23]
Table 2: Effect of Temperature on Ionic Liquid Extraction Yield of this compound Hydrate
Temperature (°C)Extraction Yield (%)
20< 92.67
40< 92.67
50< 92.67
6092.67
70Decreased from peak
Data derived from graphical representation in the source.[24]

Experimental Protocols

Protocol 1: Solvent Extraction and Isolation of this compound from Prangos ferulacea Roots

This protocol is adapted from a study on the extraction of furanocoumarins from Prangos ferulacea.[9]

1. Maceration: a. Air-dry the roots of P. ferulacea. b. Macerate 850 g of the dried root powder with 8.5 L of acetone (in a 1:10 solid-to-solvent ratio) for 3 days at room temperature, with intermittent mixing. c. Repeat the maceration process two more times with fresh acetone. d. Combine the acetone extracts and remove the solvent under vacuum to obtain a dark brown viscous residue.

2. Defatting (Winterization): a. Dissolve the residue in methanol (MeOH). b. Chill the methanolic solution to precipitate lipids and other non-polar compounds. c. Filter the solution to remove the precipitate, yielding a defatted extract.

3. Chromatographic Fractionation: a. Subject the defatted extract to vacuum liquid chromatography (VLC) on a silica gel column. b. Elute the column with a gradient of ethyl acetate (EtOAc) in heptane, starting from 10% and gradually increasing to 100% EtOAc. c. Collect the fractions based on their TLC profiles.

4. Final Purification: a. Subject the fractions containing this compound to further purification using open column chromatography on silica gel. b. Use appropriate solvent systems to achieve separation. c. Identify the pure compound using spectroscopic methods such as 1H-NMR and mass spectrometry.[9]

Protocol 2: Supercritical Fluid Extraction (SFE) of Furanocoumarins

This is a general protocol for SFE, with parameters that should be optimized for this compound extraction based on literature for similar compounds.[25][26][27][28][29]

1. Sample Preparation: a. Grind the dried plant material (e.g., Angelica dahurica roots) to a fine powder. b. Load a specific amount of the powder into the SFE extraction vessel.

2. SFE System Setup and Optimization: a. Temperature: Set the extraction temperature. A typical starting range for flavonoid and coumarin extraction is 40-60°C.[25] Temperature can have a dual effect, so optimization is key.[25] b. Pressure: Set the extraction pressure. A common range is 20-30 MPa. c. Co-solvent (Modifier): Use a co-solvent such as ethanol to increase the polarity of the supercritical CO2. The concentration of the co-solvent (e.g., 5-15%) is a critical parameter to optimize. d. Flow Rate: Set the flow rate of the CO2 and the co-solvent.

3. Extraction and Collection: a. Pump liquid CO2 into the vessel, where it becomes supercritical under the set temperature and pressure. b. Allow the supercritical fluid (with co-solvent) to pass through the plant material, dissolving the target compounds. c. Depressurize the fluid in a collector, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate. d. Collect the extract for further analysis and purification.

4. Optimization: a. Systematically vary the temperature, pressure, and co-solvent concentration to find the optimal conditions for maximizing this compound yield. An orthogonal experimental design can be employed for efficient optimization.[25]

Visualizations

furanocoumarin_biosynthesis cluster_pathway Simplified Furanocoumarin Biosynthesis Pathway cluster_elicitation Elicitation Influence phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H umbelliferone Umbelliferone (7-hydroxycoumarin) p_coumaric_acid->umbelliferone Multiple Steps demethylsuberosin DMS umbelliferone->demethylsuberosin Prenylation marmesin Marmesin demethylsuberosin->marmesin Marmesin Synthase psoralen Psoralen marmesin->psoralen Psoralen Synthase imperatorin Imperatorin psoralen->imperatorin Prenylation This compound This compound imperatorin->this compound Epoxidation elicitors Biotic/Abiotic Elicitors defense_genes Upregulation of Defense Genes elicitors->defense_genes pal PAL Gene defense_genes->pal pal->phenylalanine Enzyme Production

References

Technical Support Center: Optimizing HPLC Separation of Oxypeucedanin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of oxypeucedanin and its isomers.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC separation of this compound and its isomers.

Problem Potential Cause Recommended Solution
Poor Resolution or Co-elution of Isomers Inappropriate Stationary Phase: The column chemistry is not selective enough for the subtle structural differences between isomers like this compound and isoimperatorin.- Column Screening: Test columns with different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano). A pentafluorophenyl (PFP) stationary phase can offer alternative selectivity for these compounds. - Particle Size: Employ columns with smaller particle sizes (e.g., sub-2 µm) to increase efficiency, which can improve resolution.[1]
Suboptimal Mobile Phase Composition: The mobile phase does not provide sufficient differential partitioning for the isomers.- Solvent Ratio Adjustment: Fine-tune the ratio of the organic solvent (acetonitrile or methanol) to the aqueous phase. Small changes can significantly impact selectivity.[2] - Mobile Phase Additives: For ionizable compounds, adding modifiers like formic acid or acetic acid to the mobile phase can improve peak shape and resolution.[3]
Inadequate Temperature Control: Column temperature can affect the viscosity of the mobile phase and the interaction kinetics between the analytes and the stationary phase.Optimize the column temperature. A good starting point is 30-40°C.[4]
Peak Tailing Secondary Interactions: Active sites on the silica backbone of the stationary phase can interact with the analytes, causing tailing.- Mobile Phase Modifiers: Add a small amount of a competing agent, such as trifluoroacetic acid (TFA), to the mobile phase to mask active sites. - End-capped Columns: Use a high-quality, end-capped column to minimize silanol interactions.
Column Overload: Injecting too much sample can lead to peak distortion.Reduce the injection volume or the concentration of the sample.
Variable Retention Times Mobile Phase Inconsistency: Changes in the mobile phase composition, such as evaporation of the organic component or pH shifts.- Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[2] - Use a buffered mobile phase if pH control is critical.
Pump Malfunction: Inconsistent flow rate from the HPLC pump.Check the pump for leaks and ensure it is delivering a stable flow rate.
Column Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention times.Use a column oven to maintain a constant and uniform temperature.
High Backpressure System Blockage: Particulate matter from the sample or mobile phase can clog the column frit, guard column, or tubing.- Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.[3] - Use a guard column to protect the analytical column. - If a blockage is suspected, systematically check components by disconnecting them in reverse order of flow.
Sample Precipitation: The sample solvent may be too strong, causing the analytes to precipitate upon injection into the mobile phase.Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase.
No Peaks or Very Small Peaks Detector Issue: The detector lamp may be off or failing.Ensure the detector lamp is on and has sufficient energy.
Injection Problem: No sample was injected, or the incorrect sample was used.Verify the autosampler sequence and vial positions. Manually inject a standard to confirm system performance.
Sample Degradation: this compound and its isomers can be sensitive to light and temperature.Store samples in amber vials and at low temperatures to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound isomer separation?

A good starting point is to use a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a gradient elution. A common mobile phase combination is water (often with a small amount of acid like 0.1% formic acid) and acetonitrile or methanol. A gradient from a lower to a higher organic phase concentration allows for the elution of compounds with a range of polarities.[2][5]

Q2: How can I confirm the identity of this compound and its isomers in my chromatogram?

The most reliable method for peak identification is to use authenticated reference standards for this compound and its expected isomers (e.g., isoimperatorin, imperatorin). By comparing the retention times and UV spectra of the peaks in your sample with those of the standards, you can confirm their identity.[6] For unambiguous identification, especially in complex matrices, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.[7]

Q3: My sample is a crude plant extract. What sample preparation steps are necessary before HPLC analysis?

For crude extracts from plants like Angelica dahurica, sample preparation is crucial. A typical procedure involves:

  • Extraction: Macerate or sonicate the powdered plant material with a suitable solvent, such as methanol or ethanol.[3]

  • Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter that could clog the HPLC system.[3]

  • Solid-Phase Extraction (SPE): For complex extracts, SPE can be used to clean up the sample and enrich the furanocoumarin fraction.

Q4: What detection wavelength is optimal for this compound and its isomers?

Furanocoumarins generally have strong UV absorbance. A diode array detector (DAD) is useful for method development as it allows for the simultaneous monitoring of multiple wavelengths and the acquisition of UV spectra for peak purity assessment. A common detection wavelength for these compounds is around 320 nm.[8]

Experimental Protocols

General HPLC Method for Furanocoumarin Analysis in Angelica Extracts

This protocol is a general starting point and should be optimized for your specific application.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).[2]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B (isocratic)

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 321 nm[3]

  • Injection Volume: 10 µL

Sample Preparation from Angelica Root Powder
  • Accurately weigh 1.0 g of the powdered and dried Angelica root into a flask.

  • Add 50 mL of 70% methanol.

  • Sonicate for 30 minutes at room temperature.[2]

  • Allow the mixture to cool and then filter through a 0.45 µm membrane filter into an HPLC vial.[2][3]

Quantitative Data

The separation of furanocoumarin isomers is highly dependent on the specific chromatographic conditions. Below is a summary of reported retention factor (Rf) values from an HPTLC analysis, which can provide a relative measure of polarity and elution order.

Table 1: HPTLC Rf Values of Furanocoumarins

CompoundRf Value
Isoimperatorin0.84
Imperatorin0.69
This compound0.64
Xanthotoxol0.57
Byakangelicin0.19

Data sourced from an HPTLC method with a mobile phase of petroleum ether-ethyl acetate (3:2, v/v).[9]

The following table presents retention times for this compound and related isomers from a UPLC-MS/MS study, demonstrating the separation achievable with ultra-high-performance liquid chromatography.

Table 2: UPLC-MS/MS Retention Times of Furanocoumarins

CompoundRetention Time (min)
This compoundNot specified
ImperatorinNot specified
IsoimperatorinNot specified

While the specific retention times were not provided in the abstract, the study successfully developed a method for their simultaneous determination.

Visualizations

HPLC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Systematic Investigation cluster_optimization Method Optimization cluster_solution Resolution Problem Observe Chromatographic Issue (e.g., Poor Resolution, Tailing) MobilePhase Check Mobile Phase (Freshness, Composition, pH) Problem->MobilePhase Start Here Column Evaluate Column (Age, Performance, Suitability) MobilePhase->Column If Unresolved Hardware Inspect Hardware (Pump, Injector, Detector) Column->Hardware If Unresolved OptimizeMobilePhase Adjust Mobile Phase (Gradient, Solvent Ratio, Additives) Hardware->OptimizeMobilePhase If Hardware OK OptimizeColumn Change Column (Stationary Phase, Dimensions) OptimizeMobilePhase->OptimizeColumn Iterate Solution Achieve Optimized Separation OptimizeMobilePhase->Solution Successful Optimization OptimizeConditions Modify Conditions (Flow Rate, Temperature) OptimizeColumn->OptimizeConditions Iterate OptimizeColumn->Solution Successful Optimization OptimizeConditions->OptimizeMobilePhase OptimizeConditions->Solution Successful Optimization

References

Technical Support Center: Stabilizing Oxypeucedanin for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing oxypeucedanin, ensuring its stability during long-term storage is critical for reproducible and accurate experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the storage and handling of this furanocoumarin.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade?

A1: this compound is susceptible to degradation through several pathways due to its chemical structure, which includes a furan ring and an epoxide ring. The primary factors leading to its degradation are:

  • pH: The epoxide ring in this compound is unstable in acidic aqueous environments, leading to hydrolysis to form this compound hydrate. It is also susceptible to degradation under strongly alkaline conditions.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

  • Light: Like many furanocoumarins, this compound may be sensitive to light, which can induce photolytic degradation.

  • Oxidizing and Reducing Agents: Contact with strong oxidizing or reducing agents can lead to the breakdown of the molecule.

Q2: What are the recommended storage conditions for solid this compound?

A2: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, at -20°C. Under these conditions, it can be expected to remain stable for at least four years.

Q3: How should I prepare and store stock solutions of this compound?

A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). To prepare stock solutions, dissolve the solid compound in the desired solvent, purging with an inert gas to remove oxygen. For long-term storage of stock solutions, it is recommended to:

  • Store at -80°C for up to 6 months.

  • Store at -20°C for up to 1 month.

  • Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q4: Can I store this compound in aqueous solutions?

A4: It is not recommended to store this compound in aqueous solutions for more than one day. The epoxide ring is prone to hydrolysis in aqueous environments, leading to the formation of this compound hydrate. If your experiment requires an aqueous buffer, it is best to prepare the dilution from your organic stock solution immediately before use.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity or inconsistent experimental results. Degradation of this compound due to improper storage.1. Review your storage conditions. Ensure solid compound is stored at -20°C and stock solutions at -80°C or -20°C for the recommended duration. 2. Avoid repeated freeze-thaw cycles by preparing aliquots of your stock solution. 3. Prepare aqueous solutions fresh for each experiment. 4. Verify the purity of your stored this compound using a stability-indicating analytical method (see Experimental Protocols).
Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC). Formation of degradation products.1. The primary degradation product in the presence of moisture is likely this compound hydrate. 2. Other degradation products may form under exposure to light, extreme pH, or oxidizing agents. 3. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and confirm the specificity of your analytical method.
Precipitation observed in my stock solution upon thawing. The solubility of this compound may be lower at colder temperatures.1. Gently warm the solution to 37°C and sonicate to redissolve the compound. 2. If precipitation persists, consider preparing a more dilute stock solution.
Discoloration of the solid compound or solution. Potential degradation or contamination.1. Discard the discolored material. 2. Ensure storage containers are properly sealed and protected from light. 3. Use high-purity solvents for preparing solutions.

Quantitative Data Summary

While specific degradation kinetics for this compound are not extensively published, the following table summarizes general stability information.

Storage Form Solvent Temperature Recommended Duration Reference
SolidN/A-20°C≥ 4 years
Stock SolutionDMSO, Ethanol, DMF-80°C≤ 6 months[1][2]
Stock SolutionDMSO, Ethanol, DMF-20°C≤ 1 month[1][2]
Aqueous SolutionAqueous BufferRoom Temperature≤ 1 day

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and to validate a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1N HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a vial of solid this compound in an oven at 105°C for 48 hours. Dissolve the stressed solid in the solvent to the initial stock concentration.

  • Photolytic Degradation: Expose a solution of this compound to direct sunlight for 48 hours or in a photostability chamber.

3. Sample Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC-UV method (see Protocol 2).

  • Compare the chromatograms to identify degradation products and calculate the percentage of degradation.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This method can be used to quantify this compound and separate it from its degradation products. Method validation according to ICH guidelines is recommended for rigorous applications.

  • Instrumentation: High-Performance Liquid Chromatography with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for furanocoumarin analysis. A typical gradient could be:

    • 0-20 min: 30-70% Acetonitrile

    • 20-25 min: 70-30% Acetonitrile

    • 25-30 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the UV absorbance maxima of this compound (approximately 222, 251, 260, 269, and 310 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Visualizations

degradation_pathway This compound This compound Degradation_Product This compound Hydrate This compound->Degradation_Product Acidic Aqueous Environment

Primary degradation pathway of this compound.

experimental_workflow cluster_storage Long-Term Storage cluster_experiment Experimental Use cluster_analysis Stability Check Solid Solid this compound (-20°C, protected from light) Stock Stock Solution (in organic solvent) (-80°C or -20°C, aliquoted) Solid->Stock Dissolution Prepare_Dilution Prepare fresh aqueous dilution Stock->Prepare_Dilution HPLC Stability-Indicating HPLC Analysis Stock->HPLC Periodic Quality Control Experiment Perform Experiment Prepare_Dilution->Experiment troubleshooting_logic action action Start Inconsistent Results? Check_Storage Storage Conditions Correct? Start->Check_Storage Check_Handling Aqueous Solution Freshly Prepared? Check_Storage->Check_Handling Yes Action_Correct_Storage Correct Storage Conditions Check_Storage->Action_Correct_Storage No Check_FreezeThaw Avoiding Freeze-Thaw Cycles? Check_Handling->Check_FreezeThaw Yes Action_Prepare_Fresh Prepare Fresh Aqueous Solutions Check_Handling->Action_Prepare_Fresh No Analyze_Purity Analyze Purity via HPLC Check_FreezeThaw->Analyze_Purity Yes Action_Aliquot Aliquot Stock Solutions Check_FreezeThaw->Action_Aliquot No Action_New_Compound Consider Purchasing New Compound Analyze_Purity->Action_New_Compound Degradation Detected

References

"troubleshooting oxypeucedanin synthesis side reactions"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of oxypeucedanin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of this linear furanocoumarin.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges that may arise during the synthesis of this compound, which is commonly prepared through the epoxidation of a prenylated coumarin precursor such as osthenol or imperatorin.

1. Low or No Yield of this compound

Question: My reaction is resulting in a very low yield or no this compound at all. What are the likely causes and how can I resolve this?

Answer: Low or no product yield is a common challenge that can be attributed to several factors. A systematic evaluation of your experimental setup is key to pinpointing the issue.

Troubleshooting & Optimization

  • Sub-optimal Reaction Conditions:

    • Temperature: Epoxidation reactions are sensitive to temperature. High temperatures can lead to degradation of the product and starting material. It is crucial to maintain the recommended temperature for the specific protocol. Consider running the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions.

    • Reaction Time: The reaction time can vary. Monitor the progress of your reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration and to check for the consumption of the starting material.

    • Solvent: The choice of solvent can significantly impact the reaction. Chlorinated solvents like dichloromethane (DCM) or chloroform are commonly used for epoxidations with reagents like meta-chloroperoxybenzoic acid (m-CPBA). Ensure your solvent is anhydrous, as water can lead to unwanted side reactions.

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Ensure the purity of your prenylated coumarin precursor (e.g., osthenol, imperatorin). Impurities can interfere with the epoxidation reaction.

    • Oxidizing Agent Activity: The activity of the oxidizing agent, such as m-CPBA, is critical. m-CPBA can degrade over time. It is advisable to use freshly purchased or properly stored m-CPBA. The purity of commercial m-CPBA is often around 70-77%, with the remainder being meta-chlorobenzoic acid and water, which can affect the reaction.

    • Stoichiometry: Incorrect stoichiometry of the oxidizing agent can lead to incomplete reactions or the formation of side products. A slight excess of the oxidizing agent is often used, but a large excess can promote side reactions.

2. Formation of Side Products

Question: I am observing significant formation of side products in my reaction mixture. What are these impurities and how can I minimize them?

Answer: The formation of side products is a frequent issue in this compound synthesis, primarily during the epoxidation step.

Common Side Reactions and Mitigation Strategies:

  • Diol Formation: The epoxide ring is susceptible to acid-catalyzed hydrolysis, leading to the formation of the corresponding diol. This is particularly problematic when using m-CPBA, as its byproduct, meta-chlorobenzoic acid, can catalyze this ring-opening.

    • Mitigation:

      • Buffered Conditions: Perform the reaction in the presence of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), to neutralize the acidic byproduct.

      • Aprotic Solvent: Use a dry, aprotic solvent to minimize the presence of water.

      • Purified m-CPBA: Using purified m-CPBA can reduce the amount of acidic impurity.[1]

  • Rearrangement Products: The epoxide may undergo rearrangement under acidic conditions to form other isomers.

  • Over-oxidation: In some cases, other parts of the molecule may be susceptible to oxidation, although the prenyl double bond is generally the most reactive site for epoxidation.

3. Difficulty in Product Purification

Question: I am struggling to purify the synthesized this compound from the reaction mixture. What are the recommended purification methods?

Answer: Purifying this compound from the reaction mixture, which may contain unreacted starting materials, the oxidizing agent's byproduct, and other side products, requires appropriate chromatographic techniques.

Purification Protocol:

  • Work-up: After the reaction is complete, it is crucial to quench any remaining oxidizing agent. This can be done by washing the reaction mixture with a solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃). Subsequently, washing with a base like sodium bicarbonate will help remove the acidic byproduct.

  • Chromatography:

    • Column Chromatography: Silica gel column chromatography is the most common method for purifying this compound. A gradient elution system using a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically effective.

    • Preparative TLC: For smaller scale reactions, preparative thin-layer chromatography (pTLC) can be a viable option.

Quantitative Data Summary

The following table summarizes typical reaction parameters that can be optimized to improve the yield and purity of this compound. Please note that specific values will depend on the detailed experimental protocol being followed.

ParameterTypical Range/ConditionEffect on Reaction
Temperature 0 °C to 25 °CHigher temperatures can increase reaction rate but may also promote side reactions and product degradation.
Reaction Time 2 - 24 hoursShould be optimized by monitoring the reaction to ensure complete conversion without significant byproduct formation.
Solvent Dichloromethane, ChloroformMust be anhydrous and aprotic to prevent epoxide ring-opening.
m-CPBA Purity 70-77% (commercial)Higher purity reduces acidic byproducts, minimizing diol formation.
Base Additive NaHCO₃, K₂CO₃Neutralizes acidic byproducts, preventing acid-catalyzed side reactions.

Experimental Protocols

A plausible synthetic route to this compound involves the epoxidation of a suitable prenylated furanocoumarin precursor.

Key Experiment: Epoxidation of a Prenylated Furanocoumarin

Objective: To synthesize this compound via the epoxidation of a prenylated precursor.

Materials:

  • Prenylated furanocoumarin (e.g., osthenol or imperatorin)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve the prenylated furanocoumarin in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve a slight molar excess (e.g., 1.1 to 1.5 equivalents) of m-CPBA in anhydrous DCM.

  • Add the m-CPBA solution dropwise to the cooled solution of the furanocoumarin over a period of 30-60 minutes.

  • Monitor the reaction progress by TLC. The reaction is typically stirred at 0 °C for a few hours and then allowed to warm to room temperature and stirred for an additional period until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 10% Na₂S₂O₃ solution (to quench excess peroxide), saturated NaHCO₃ solution (to remove m-chlorobenzoic acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain pure this compound.

Visualizations

Synthesis_Pathway Start Prenylated Furanocoumarin (e.g., Osthenol/Imperatorin) Product This compound Start->Product Epoxidation Reagent m-CPBA, DCM Reagent->Product Acid m-Chlorobenzoic Acid Reagent->Acid Byproduct Side_Product Diol byproduct Product->Side_Product Acid-catalyzed ring-opening Acid->Side_Product

Caption: Synthetic pathway for this compound highlighting a potential side reaction.

Troubleshooting_Workflow Start Low Yield or Side Products? Check_Reagents Verify Purity of Starting Material & Activity of m-CPBA Start->Check_Reagents Yes Check_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Check_Reagents->Check_Conditions Add_Base Add Mild Base (e.g., NaHCO3) Check_Conditions->Add_Base Purification Optimize Purification Protocol Add_Base->Purification Success Improved Yield & Purity Purification->Success

References

Technical Support Center: Enhancing Oxypeucedanin Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the bioavailability of oxypeucedanin in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the typical oral bioavailability of this compound in animal models?

A1: Studies in rat models have demonstrated that this compound has poor oral bioavailability. Following a single oral administration of 20 mg/kg, the mean absolute bioavailability was found to be approximately 10.26%[1][2][3]. This low bioavailability is attributed to poor absorption and slow absorption characteristics[1][2][3].

Q2: Why is the oral bioavailability of this compound so low?

A2: The low oral bioavailability of this compound is likely due to a combination of factors:

  • Poor Aqueous Solubility: As a lipophilic compound, this compound has limited solubility in the aqueous environment of the gastrointestinal tract, which is a prerequisite for absorption[4].

  • P-glycoprotein (P-gp) Efflux: this compound has been identified as a substrate for the P-glycoprotein (P-gp) efflux pump[3]. This transporter, located in the apical membrane of intestinal epithelial cells, actively pumps xenobiotics like this compound back into the intestinal lumen, thereby reducing its net absorption.

  • First-Pass Metabolism: this compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4, in the intestine and liver[5]. This presystemic metabolism degrades the compound before it can reach systemic circulation. Furanocoumarins, as a class, are known to be both substrates and inhibitors of CYP3A4[5][6][7][8].

Q3: What are the primary strategies to enhance the oral bioavailability of this compound?

A3: The main approaches to improve the oral bioavailability of this compound focus on overcoming the challenges mentioned above:

  • Lipid-Based Nanoformulations: Encapsulating this compound in lipid-based delivery systems such as nanoemulsions, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can enhance its solubility and absorption[4][9][10][11]. These formulations can also facilitate lymphatic transport, partially bypassing first-pass metabolism in the liver.

  • Inhibition of P-glycoprotein (P-gp): Co-administration of this compound with a P-gp inhibitor can block the efflux pump, leading to increased intracellular concentration and enhanced absorption. Many natural compounds, including some flavonoids and other furanocoumarins, have been shown to inhibit P-gp[12][13].

  • Inhibition of CYP3A4 Metabolism: Co-administration with a CYP3A4 inhibitor can reduce the first-pass metabolism of this compound, thereby increasing the amount of active compound reaching systemic circulation. Grapefruit juice and its furanocoumarin constituents are well-known inhibitors of CYP3A4[5][14].

  • Modulation of Tight Junctions: The paracellular pathway, regulated by tight junctions between intestinal epithelial cells, can be a route for drug absorption. Transiently opening these junctions with specific modulators can increase the permeability of the intestinal barrier to compounds like this compound.

Troubleshooting Guides

Issue 1: High Variability in Pharmacokinetic Data

Question: My in vivo pharmacokinetic studies with an oral this compound formulation are showing high inter-animal variability in plasma concentrations. What could be the cause and how can I troubleshoot this?

Answer:

Potential Cause Troubleshooting Steps
Poor and variable dissolution of this compound suspension. 1. Improve Formulation: Consider formulating this compound in a lipid-based system like a self-emulsifying drug delivery system (SEDDS) to ensure more consistent and rapid emulsification and dissolution in the GI tract[9][10]. 2. Particle Size Reduction: If using a suspension, ensure the particle size of the this compound powder is uniform and in the micron or sub-micron range to improve dissolution rate.
Inconsistent food intake affecting GI physiology. 1. Standardize Fasting Period: Ensure a consistent and adequate fasting period (typically 12 hours for rats) before oral administration to minimize the influence of food on gastric emptying and intestinal transit time. 2. Control Post-Dosing Feeding: Standardize the time at which animals are given access to food post-dosing.
Variable P-gp and CYP3A4 activity among animals. 1. Use of Inhibitors: Co-administer a potent P-gp and/or CYP3A4 inhibitor to saturate these systems and reduce their impact on variability. 2. Animal Strain: Ensure the use of a single, well-characterized animal strain to minimize genetic variability in metabolic enzyme and transporter expression.
Issue 2: No Significant Improvement in Bioavailability with a Nanoemulsion Formulation

Question: I have formulated this compound in a nanoemulsion, but my pharmacokinetic studies in rats do not show a significant improvement in bioavailability compared to a simple suspension. What could be wrong?

Answer:

Potential Cause Troubleshooting Steps
Instability of the nanoemulsion in the GI tract. 1. Characterize Emulsion Stability: Assess the stability of your nanoemulsion in simulated gastric and intestinal fluids (SGF and SIF). The emulsion should not undergo significant droplet coalescence or drug precipitation. 2. Optimize Surfactant/Co-surfactant System: The choice and concentration of surfactant and co-surfactant are critical for emulsion stability. You may need to screen different combinations to find one that is stable under GI conditions.
Suboptimal Droplet Size. 1. Measure Droplet Size: Characterize the droplet size of your nanoemulsion after preparation and after dilution in simulated GI fluids. A smaller droplet size (typically < 200 nm) provides a larger surface area for absorption[15]. 2. Refine Homogenization Process: Optimize the homogenization parameters (e.g., sonication time/amplitude, homogenization pressure/cycles) to achieve a smaller and more uniform droplet size.
Continued P-gp Efflux and First-Pass Metabolism. 1. Incorporate a P-gp/CYP3A4 Inhibitor: Even with improved solubility, P-gp efflux and CYP3A4 metabolism can still limit bioavailability. Consider incorporating a dual inhibitor into your nanoemulsion formulation.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of this compound and a related furanocoumarin, imperatorin, from animal studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Intravenous and Oral Administration [1][2][3]

ParameterIntravenous (2.5 mg/kg)Intravenous (5 mg/kg)Intravenous (10 mg/kg)Oral (20 mg/kg)
T1/2z (h) 0.61 ± 0.120.66 ± 0.150.64 ± 0.132.94 ± 1.12
Tmax (h) ---3.38 ± 1.30
Cmax (ng/mL) ---193.4 ± 65.7
AUC(0-t) (ng·h/mL) 358.6 ± 64.2702.1 ± 135.81456.7 ± 289.51189.6 ± 432.1
AUC(0-∞) (ng·h/mL) 360.2 ± 65.1705.3 ± 138.21461.2 ± 292.41224.8 ± 456.3
Absolute Bioavailability (F %) ---10.26

Table 2: Pharmacokinetic Parameters of Imperatorin Plain Tablets vs. Sustained-Release Tablets in Beagle Dogs [16]

ParameterPlain TabletsSustained-Release Tablets
Tmax (h) 1.71 ± 0.425.33 ± 1.03
Cmax (ng/mL) 230.14 ± 45.67145.31 ± 32.18
AUC(0-t) (ng·h/mL) 1105.32 ± 213.451406.27 ± 258.91
Relative Bioavailability (%) 100127.25

Experimental Protocols

Protocol 1: Pharmacokinetic Study of this compound in Rats

This protocol is adapted from the methodology described by Zheng et al. (2022)[1][3].

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Fasting: Fast animals for 12 hours prior to drug administration, with free access to water.

  • Drug Formulation:

    • Intravenous (IV): Dissolve this compound in a suitable vehicle (e.g., a mixture of ethanol, propylene glycol, and saline).

    • Oral (PO): Prepare a suspension of this compound in a 0.5% aqueous solution of sodium carboxymethyl cellulose (CMC-Na).

  • Administration:

    • IV: Administer the this compound solution via the tail vein.

    • PO: Administer the this compound suspension by oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.3 mL) from the tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis (UPLC/MS/MS):

    • Sample Preparation: Precipitate plasma proteins by adding methanol (containing an internal standard such as imperatorin). Vortex and centrifuge.

    • Chromatography: Use a C18 column with a gradient mobile phase of acetonitrile and water (containing 0.1% formic acid).

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Use multiple reaction monitoring (MRM) to detect the transitions for this compound and the internal standard.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) using non-compartmental analysis software.

Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs)

This is a general protocol for the preparation of SLNs by the high-pressure homogenization method, which can be adapted for this compound[11][17][18][19][20].

  • Lipid and Drug Preparation:

    • Heat the solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO) to 5-10°C above its melting point.

    • Dissolve the lipophilic drug (this compound) in the molten lipid.

  • Aqueous Phase Preparation:

    • Heat an aqueous surfactant solution (e.g., Poloxamer 188, Tween 80) to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using a high-shear homogenizer) for a few minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer for several cycles at an optimized pressure and temperature.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure using dynamic light scattering (DLS).

    • Zeta Potential: Determine using electrophoretic light scattering.

    • Entrapment Efficiency and Drug Loading: Separate the unencapsulated drug from the SLNs by ultracentrifugation and quantify the drug in the supernatant and/or the pellet.

Signaling Pathways and Experimental Workflows

Mechanism of P-glycoprotein and CYP3A4 Inhibition by Furanocoumarins

Furanocoumarins, including this compound, can increase the bioavailability of co-administered drugs by inhibiting both the P-gp efflux pump and CYP3A4 metabolic enzymes in the intestine and liver. This dual inhibition reduces drug efflux back into the intestinal lumen and decreases first-pass metabolism, leading to higher plasma concentrations of the drug.

G cluster_intestinal_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_portal_vein Portal Vein Drug_Lumen Drug + this compound Drug_Intracellular Drug Drug_Lumen->Drug_Intracellular Absorption Pgp P-gp Drug_Intracellular->Pgp Efflux Substrate CYP3A4 CYP3A4 Drug_Intracellular->CYP3A4 Metabolism Substrate Drug_Systemic Drug to Systemic Circulation Drug_Intracellular->Drug_Systemic To Circulation Pgp->Drug_Lumen Efflux Metabolites Inactive Metabolites CYP3A4->Metabolites Metabolism Oxypeucedanin_Inhibitor This compound Oxypeucedanin_Inhibitor->Pgp Inhibition Oxypeucedanin_Inhibitor->CYP3A4 Inhibition

Caption: Dual inhibition of P-gp and CYP3A4 by this compound.

TNF-α Signaling Pathway Leading to Tight Junction Disruption

Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) can increase intestinal permeability by disrupting the tight junction complex. TNF-α binds to its receptor (TNFR), initiating a signaling cascade that often involves the activation of NF-κB and MAP kinase pathways like ERK1/2. This can lead to the downregulation and mislocalization of key tight junction proteins such as Zonula Occludens-1 (ZO-1) and Occludin, thereby compromising the intestinal barrier function.

G TNFa TNF-α TNFR TNFR TNFa->TNFR Binding NFkB_Pathway NF-κB Pathway TNFR->NFkB_Pathway Activation ERK_Pathway ERK1/2 Pathway TNFR->ERK_Pathway Activation MLCK_Upregulation MLCK Upregulation NFkB_Pathway->MLCK_Upregulation ERK_Pathway->MLCK_Upregulation TJ_Proteins ZO-1 & Occludin Downregulation/Mislocalization MLCK_Upregulation->TJ_Proteins Disruption Permeability Increased Paracellular Permeability TJ_Proteins->Permeability

Caption: TNF-α induced disruption of intestinal tight junctions.

Experimental Workflow for Evaluating Bioavailability Enhancement Strategies

This workflow outlines the steps to assess the effectiveness of different formulations or co-administered inhibitors in enhancing the oral bioavailability of this compound.

G cluster_formulation Formulation Development cluster_invivo In Vivo Animal Study cluster_analysis Data Analysis Formulate Prepare this compound Formulations: - Suspension (Control) - Nanoemulsion - SLNs - SEDDS Administer Oral Administration to Rats Formulate->Administer Blood_Sampling Serial Blood Sampling Administer->Blood_Sampling Plasma_Analysis UPLC/MS/MS Analysis of Plasma Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Plasma_Analysis->PK_Analysis Compare Compare Bioavailability of Formulations to Control PK_Analysis->Compare

Caption: Workflow for evaluating this compound bioavailability.

References

"minimizing batch-to-batch variability of oxypeucedanin extracts"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Oxypeucedanin Extracts

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing batch-to-batch variability in this compound extracts. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound extracts?

A1: Batch-to-batch variability in this compound extracts can stem from several factors, which can be broadly categorized as:

  • Raw Material Variability : The phytochemical profile of plants is influenced by genetics, geographical location, climate, and harvest time. For instance, the this compound content in Angelica dahurica has been shown to vary significantly between batches from different origins.[1][2] Post-harvest processing, such as drying and storage conditions, also plays a critical role.[3]

  • Extraction Process Inconsistencies : The choice of extraction method and parameters can dramatically affect the final extract. Key parameters include the type of solvent used, temperature, extraction duration, and the ratio of solvent to solid material.[4][5] For example, ultrasonic-assisted extraction (UAE) has been shown to yield higher quantities of this compound compared to maceration or Soxhlet extraction.[1]

  • Chemical Instability and Contamination : this compound, containing an epoxide ring, may be susceptible to degradation under certain pH or temperature conditions.[2][6] Contamination from the raw material or during the extraction process can also introduce variability.[7]

Q2: Which plant sources are richest in this compound?

A2: The methanolic extract of Angelica dahurica roots is considered one of the richest natural sources of this compound.[1][6][8] Other notable sources include various species from the Apiaceae family (such as Prangos ferulacea and Ferulago species) and the Rutaceae family (such as Citrus species).[1][6][9]

Q3: What are the recommended solvents for extracting this compound?

A3: Methanol and ethanol (including hydro-alcoholic mixtures) are commonly and effectively used for extracting this compound.[1] Ethyl acetate is often used for partitioning and isolating this compound from crude extracts.[1][6] The choice of solvent is a critical parameter influencing the extraction yield and purity.[5][10]

Q4: How can I accurately quantify the amount of this compound in my extracts?

A4: High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) or diode array detector (DAD) is a widely used and reliable method for the quantification of this compound.[1][11] Other advanced techniques include Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC/MS/MS) and quantitative Proton Nuclear Magnetic Resonance (1H-qNMR), which offer high sensitivity and specificity.[12]

Q5: What are the optimal conditions for storing this compound extracts to ensure stability?

A5: To maintain stability, extracts should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to keep the extracts at -20°C.[12] It is also recommended to use airtight containers to minimize exposure to air and moisture, which can contribute to degradation.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low Yield of this compound Inappropriate solvent selection.Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, and their aqueous mixtures). Methanolic extracts have shown high this compound content.[1]
Sub-optimal extraction parameters (time, temperature, solvent-to-solid ratio).Optimize these parameters. For instance, increasing the extraction temperature to 60°C has been shown to improve yield.[4][13] An optimal solvent-to-solid ratio (e.g., 8:1) can also enhance extraction.[4]
Inefficient extraction method.Consider using ultrasonic-assisted extraction (UAE), which has demonstrated higher yields compared to traditional methods like maceration.[1]
High Batch-to-Batch Variability in this compound Content Inconsistent raw plant material.Source plant material from a single, reputable supplier. Implement rigorous quality control for incoming raw materials, including macroscopic and microscopic identification and phytochemical profiling.[3][7]
Fluctuations in extraction process parameters.Strictly adhere to a validated Standard Operating Procedure (SOP) for the entire extraction process.[14] Maintain consistent parameters such as temperature, time, and solvent-to-solid ratio for every batch.[4]
Inconsistent analytical methodology.Use a validated analytical method for quantification, such as HPLC.[11] Ensure consistent sample preparation and use of a reference standard.
Presence of Impurities in the Final Extract Co-extraction of undesired compounds.Employ a more selective solvent system.[15] Incorporate purification steps such as liquid-liquid partitioning or column chromatography after the initial extraction.[1][12]
Contamination during processing.Ensure all equipment is thoroughly cleaned between batches to prevent cross-contamination.[7] Use high-purity solvents.
Formation of Emulsions During Liquid-Liquid Extraction High concentration of surfactant-like compounds in the extract.Gently swirl the mixture instead of vigorous shaking.[16] Add brine (salting out) to increase the ionic strength of the aqueous phase and promote phase separation.[16]

Quantitative Data Summary

Table 1: this compound Content in Angelica dahurica Across Different Batches and Extraction Conditions.

Plant Source/Batch Extraction Solvent Analytical Method This compound Content Reference
A. dahurica (19 batches)70% Hydro-ethanolicHPLC-DAD1.24 to 4.98 mg/g[1][2]
A. dahurica (Korean origin)Not specifiedHPLC-UV0.063%[1]
A. dahurica (Chinese origin)Not specifiedHPLC-UV0.024%[1]
A. dahuricaMethanolicHPLC-UV0.81 µg/mL[1]
A. dahuricaMethanolicHPLC-UV22.30 µg/g[1]

Table 2: Effect of Extraction Parameters on this compound Yield.

Parameter Condition Yield of this compound Hydrate Reference
Solvent/Solid Ratio 8:1Optimized[4]
Temperature 60 °C92.67%[4]
Time 180 min94.64%[4]
Optimized Conditions (Combined) 8:1 ratio, 60°C, 180 min98.06%[4]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol is based on methods that have shown high efficiency for this compound extraction.[1]

  • Preparation of Plant Material :

    • Obtain dried roots of Angelica dahurica.

    • Grind the roots into a fine powder (e.g., 40-60 mesh).

    • Dry the powder in an oven at 60°C for 4 hours to remove residual moisture.

  • Extraction :

    • Weigh 10 g of the dried plant powder and place it into a 250 mL Erlenmeyer flask.

    • Add 100 mL of 80% methanol (solvent-to-solid ratio of 10:1).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a temperature of 60°C for 60 minutes.

  • Isolation :

    • After sonication, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate. Re-extract the residue twice more with 100 mL of 80% methanol each time.

    • Combine all the filtrates.

  • Concentration :

    • Concentrate the combined filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

  • Storage :

    • Store the dried crude extract in an airtight container at -20°C.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol is a generalized method based on common practices for analyzing this compound.[1][11]

  • Instrumentation and Conditions :

    • HPLC System : A system equipped with a UV detector, autosampler, and C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase : A gradient of acetonitrile (A) and water (B). A common gradient might be: 0-20 min, 30-70% A; 20-25 min, 70-30% A; 25-30 min, 30% A.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Detection Wavelength : 254 nm or 300 nm.

    • Injection Volume : 10 µL.

  • Preparation of Standard Solution :

    • Accurately weigh 1 mg of this compound reference standard and dissolve it in 10 mL of methanol to prepare a stock solution of 100 µg/mL.

    • Perform serial dilutions of the stock solution with methanol to prepare calibration standards in the range of 1-50 µg/mL.

  • Preparation of Sample Solution :

    • Accurately weigh 100 mg of the dried extract and dissolve it in 10 mL of methanol.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis and Quantification :

    • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Step 1: Raw Material Preparation cluster_extract Step 2: Extraction cluster_analysis Step 3: Analysis & QC RM Raw Plant Material (e.g., Angelica dahurica roots) Grind Grinding & Sieving RM->Grind Dry Drying Grind->Dry Extract Ultrasonic-Assisted Extraction (Solvent, Temp, Time) Dry->Extract Filter Filtration Extract->Filter Concentrate Concentration (Rotary Evaporation) Filter->Concentrate CrudeExtract Crude this compound Extract Concentrate->CrudeExtract HPLC_Prep Sample Preparation (Dissolving & Filtering) CrudeExtract->HPLC_Prep HPLC_Analysis HPLC-UV Analysis HPLC_Prep->HPLC_Analysis Quantify Quantification HPLC_Analysis->Quantify

Caption: Workflow for Extraction and Analysis of this compound.

Troubleshooting_Variability Start High Batch-to-Batch Variability Detected Check_RM Review Raw Material (Source, QC Data) Start->Check_RM Check_Process Audit Extraction Process (SOP Adherence) Check_RM->Check_Process Material Consistent RM_Issue Source Standardized Raw Material Check_RM->RM_Issue Inconsistency Found Check_Analysis Verify Analytical Method (Calibration, System Suitability) Check_Process->Check_Analysis Process Consistent Process_Issue Reinforce SOPs & Calibrate Equipment Check_Process->Process_Issue Deviation Found Analysis_Issue Re-validate Method & Run Controls Check_Analysis->Analysis_Issue Issue Found End Variability Minimized Check_Analysis->End Method Valid RM_Issue->Start Re-evaluate Process_Issue->Start Re-evaluate Analysis_Issue->Start Re-evaluate

Caption: Logical Flow for Troubleshooting Batch Variability.

References

Technical Support Center: Refining Oxypeucedanin Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing oxypeucedanin in in vivo experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you refine your experimental dosages and protocols.

Frequently Asked Questions (FAQs)

Q1: What is a good starting dose for this compound in rats for pharmacokinetic studies?

A1: For pharmacokinetic studies in rats, intravenous (IV) doses of 2.5, 5, and 10 mg/kg have been successfully used.[1][2][3] For oral administration (intragastric), a dose of 20 mg/kg has been reported.[1][2][3] It's important to note that this compound has low oral bioavailability, estimated at around 10.26% in rats.[1][3]

Q2: I am investigating the anti-inflammatory effects of this compound. What in vivo model and dosage are recommended?

Q3: Are there any established in vivo dosages for anti-cancer studies with this compound?

A3: One study investigating the protective effects of this compound against cisplatin-induced intestinal toxicity in mice used an intraperitoneal (i.p.) dose of 15 mg/kg.[4] While this is not a direct anti-cancer efficacy study, it provides a reference for a well-tolerated in vivo dose in a cancer-related context. Most anti-cancer research on this compound has been conducted in vitro, showing effects on apoptosis and cell cycle arrest.[5][6][7][8][9]

Q4: What is the recommended vehicle for administering this compound in vivo?

A4: The choice of vehicle depends on the route of administration. For intravenous administration, a solution prepared for injection is necessary. For oral or intraperitoneal administration, a suspension or solution in a suitable vehicle is required. Given its poor water solubility, this compound is often dissolved in organic solvents like dimethyl sulfoxide (DMSO) and then diluted with an aqueous buffer, such as phosphate-buffered saline (PBS). It is crucial to keep the final concentration of the organic solvent low to avoid toxicity.

Q5: What is the LD50 of this compound?

A5: A specific LD50 value for this compound was not identified in the provided search results. As with any compound with limited toxicity data, it is recommended to conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model and experimental conditions.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Poor solubility of this compound during formulation preparation. This compound has low aqueous solubility.1. First, dissolve this compound in an organic solvent such as DMSO or ethanol. 2. Gently warm the solution and use sonication to aid dissolution. 3. For in vivo administration, dilute the stock solution with a suitable vehicle like PBS or corn oil. Ensure the final concentration of the organic solvent is within acceptable limits for your animal model (typically <5% DMSO for intraperitoneal injection).
Low or no detectable levels of this compound in plasma after oral administration. Poor oral bioavailability is a known characteristic of this compound.[1][3]1. Consider using a higher oral dose. 2. Explore the use of formulation strategies to enhance bioavailability, such as nano-liposomal formulations. 3. If feasible for your experimental goals, consider alternative routes of administration with higher bioavailability, such as intravenous or intraperitoneal injection.
Unexpected toxicity or adverse effects in experimental animals. The dose may be too high, or the vehicle may be causing toxicity.1. Perform a dose-escalation study to determine the MTD. 2. Include a vehicle-only control group to rule out any adverse effects from the formulation. 3. Carefully observe the animals for any clinical signs of toxicity. If adverse effects are observed, reduce the dose.
Lack of a clear dose-response relationship in the experimental results. The selected dose range may be too narrow or not centered around the effective concentration.1. Conduct a pilot study with a wider range of doses to identify the therapeutic window. 2. Ensure that the formulation is homogenous and that each animal receives the correct dose. 3. Increase the number of animals per group to enhance statistical power.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous Administration (2.5, 5, 10 mg/kg)Oral Administration (20 mg/kg)Reference
Half-life (T1/2z) 0.61 - 0.66 h2.94 h[1]
Mean Residence Time (MRT) 0.62 - 0.80 h5.86 h[1]
Time to Peak Concentration (Tmax) N/A3.38 h[1]
Apparent Volume of Distribution (Vz) 4.98 - 7.50 L/kgN/A[1]
Systemic Clearance (CLz) 5.64 - 8.55 L/h/kgN/A[1]
Absolute Bioavailability N/A10.26%[1]

Experimental Protocols

Protocol 1: Pharmacokinetic Study of this compound in Rats
  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Drug Preparation:

    • Intravenous (IV) solution: Dissolve this compound in a suitable solvent (e.g., a mixture of DMSO and PEG300) to achieve the desired concentrations (e.g., 2.5, 5, and 10 mg/mL).

    • Oral (PO) suspension: Suspend this compound in a vehicle such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution to achieve the desired concentration (e.g., 20 mg/mL).

  • Administration:

    • IV group: Administer the this compound solution via the tail vein.

    • PO group: Administer the this compound suspension by oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters using appropriate software.

Protocol 2: Carrageenan-Induced Paw Edema in Rats (Adapted for this compound)
  • Animal Model: Wistar rats (150-200 g).

  • Groups:

    • Control group (vehicle only)

    • This compound groups (e.g., 50, 100, 200 mg/kg, p.o.)

    • Positive control group (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Drug Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% CMC-Na).

  • Procedure:

    • Administer the vehicle, this compound, or indomethacin orally 1 hour before the carrageenan injection.

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_analysis Data Analysis drug_prep This compound Formulation admin Drug Administration (IV, IP, or PO) drug_prep->admin animal_prep Animal Acclimatization animal_prep->admin pk_eval Pharmacokinetic Analysis (Blood Sampling) admin->pk_eval pd_eval Pharmacodynamic Assessment (e.g., Paw Edema Measurement) admin->pd_eval data_analysis Data Analysis & Interpretation pk_eval->data_analysis pd_eval->data_analysis

Caption: General experimental workflow for in vivo studies with this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 NFkB_pathway NF-κB Pathway TLR4_MD2->NFkB_pathway MAPK_pathway MAPK Pathway TLR4_MD2->MAPK_pathway IKK IKK NFkB_pathway->IKK p38 p38 MAPK_pathway->p38 ERK ERK MAPK_pathway->ERK JNK JNK MAPK_pathway->JNK NFkB NF-κB IKK->NFkB Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Genes p38->Inflammatory_Genes ERK->Inflammatory_Genes JNK->Inflammatory_Genes This compound This compound This compound->TLR4_MD2 Inhibition

Caption: this compound inhibits the TLR4/MD2-mediated NF-κB and MAPK signaling pathways.

References

Technical Support Center: Managing Autofluorescence Interference from Oxypeucedanin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding autofluorescence interference caused by oxypeucedanin in fluorescence-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why does it cause autofluorescence?

This compound is a naturally occurring linear furanocoumarin, a class of organic compounds known for their biological activity and photosensitizing properties.[1][2] Furanocoumarins, including psoralen and its derivatives like bergapten and this compound, possess a chemical structure that allows them to absorb ultraviolet (UV) light.[3][4] Upon absorption of light energy, these molecules can re-emit a portion of that energy as fluorescence, which can interfere with the detection of specific fluorescent signals in your experiment.

Q2: What is the expected autofluorescence spectrum of this compound?

For example, structurally similar furanocoumarins show the following spectral properties:

  • Bergapten (5-methoxypsoralen): Excitation at 352 nm, Emission at 480 nm.[8]

  • 8-Methoxypsoralen (8-MOP): Excitation at 345-365 nm, Emission peak around 500-517 nm.[6][9]

  • General Psoralens: Absorbance in the 250-300 nm range, with fluorescence emission in the 400-500 nm range.[6][7]

Therefore, it is highly probable that this compound's autofluorescence will be most intense when exciting with UV or violet light (e.g., 405 nm laser line) and will emit in the blue-green channels (approx. 450-550 nm).

Q3: How can I confirm if this compound is the source of my background signal?

To determine if this compound is contributing to autofluorescence, you should prepare a control sample containing the compound but omitting your specific fluorescent labels (e.g., fluorescently conjugated antibodies or dyes). Image this control sample using the same instrument settings (laser power, gain, filters) as your fully stained experimental samples. Any signal detected in this control can be attributed to the intrinsic fluorescence of this compound or other background sources.

Troubleshooting Guide

This section addresses common problems encountered due to this compound autofluorescence and provides actionable solutions.

Problem 1: High background fluorescence in blue and green channels obscures my signal.

  • Possible Cause: The emission spectrum of this compound autofluorescence is overlapping with your specific fluorophore's emission.

  • Solution 1: Optimize Fluorophore Selection. Avoid using fluorophores that excite in the UV/violet range and emit in the blue or green channels. Instead, select brighter fluorophores with emission spectra in the red and far-red regions of the spectrum (e.g., emission > 650 nm), as endogenous autofluorescence is typically weakest at these longer wavelengths.

  • Solution 2: Spectral Unmixing. If your experimental design requires the use of fluorophores that overlap with the autofluorescence spectrum, and you have access to a spectral confocal microscope, you can use spectral unmixing. This computational technique separates the distinct emission "fingerprints" of your specific fluorophores from the broad autofluorescence signal.

  • Solution 3: Chemical Quenching. Treat your samples with a chemical quenching agent to reduce the autofluorescence. Sudan Black B is a common and effective choice for reducing lipophilic autofluorescence.

Problem 2: My signal-to-noise ratio is too low for reliable quantification.

  • Possible Cause: The autofluorescence intensity is high relative to your specific signal.

  • Solution 1: Photobleaching. Before applying your fluorescent labels, intentionally expose your sample to a strong, broad-spectrum light source. This process can destroy the fluorescent properties of interfering molecules like this compound.

  • Solution 2: Chemical Quenching with Sodium Borohydride. If the autofluorescence is exacerbated by aldehyde fixation (e.g., formalin or glutaraldehyde), a treatment with sodium borohydride can reduce the aldehyde-induced fluorescence.

  • Solution 3: Signal Amplification. If the specific signal is inherently weak, consider using a signal amplification technique, such as Tyramide Signal Amplification (TSA), after confirming that the background has been sufficiently reduced.

Data Presentation: Efficacy of Autofluorescence Reduction Methods

The following tables summarize quantitative data on the effectiveness of various techniques for reducing autofluorescence.

Table 1: Chemical Quenching Methods

Quenching AgentTissue Type% Autofluorescence ReductionReference
Sudan Black BHuman Pancreatic Tissue65-95% (filter dependent)[10]
TrueBlack™Mouse Adrenal Cortex89-93%[11]
MaxBlock™Mouse Adrenal Cortex90-95%[11]
Copper Sulfate (CuSO₄)FFPE Human Tonsil~20-40% (wavelength dependent)[4]

Table 2: Photobleaching Methods

Photobleaching MethodTissue Type% Autofluorescence ReductionReference
LED Light (90 min)FFPE Human Tonsil~50-70% (wavelength dependent)[4]
H₂O₂-Accelerated LED (90 min)FFPE Human Tonsil~80-90% (wavelength dependent)[4]
Photochemical BleachingFFPE Prostate Tissue80% (average decrease of brightest signals)[12]

Experimental Protocols

Protocol 1: Sudan Black B Quenching for FFPE Sections

This protocol is effective for reducing autofluorescence from lipophilic sources.

  • Deparaffinize and rehydrate the formalin-fixed, paraffin-embedded (FFPE) tissue sections as per your standard laboratory procedure.

  • Perform any necessary antigen retrieval steps.

  • Proceed with your standard immunofluorescence staining protocol, including blocking, primary antibody incubation, and secondary antibody incubation with washes.

  • After the final wash step post-secondary antibody, prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

  • Incubate the sections in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.

  • Wash the sections thoroughly in PBS or TBS (3 x 5 minutes) to remove excess Sudan Black B.

  • Mount the coverslip using an aqueous mounting medium.

Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This method is specifically for reducing autofluorescence caused by aldehyde fixatives.

  • Deparaffinize and rehydrate tissue sections.

  • Immediately before use, prepare a fresh solution of 0.1% (w/v) sodium borohydride in ice-cold PBS (e.g., 10 mg in 10 mL PBS). The solution will fizz.

  • Incubate the sections in the freshly prepared sodium borohydride solution. For 7 µm paraffin-embedded sections, three incubations of 10 minutes each are recommended.[7]

  • Rinse the sections extensively with PBS (3 x 5 minutes) to remove all traces of sodium borohydride.

  • Proceed with your standard immunofluorescence staining protocol.

Protocol 3: General Photobleaching

This protocol reduces autofluorescence by exposing the sample to intense light before staining.

  • Prepare your slides with the fixed tissue sections.

  • Place the slides in a humidified chamber.

  • Position a broad-spectrum white LED light source close to the slides. The use of a broad-spectrum source is key to bleaching fluorophores across different emission peaks.

  • Expose the slides to the light for a period ranging from 1 to several hours. The optimal time should be determined empirically, but significant reduction is often seen after a few hours.

  • After photobleaching, proceed with your standard staining protocol.

Visualizations

TroubleshootingWorkflow start Start: High Autofluorescence Interference Observed check_control Run Unlabeled Control (Sample + this compound only) start->check_control is_autofluor Is Signal Present in Control? check_control->is_autofluor strategy Select Mitigation Strategy is_autofluor->strategy Yes other_source Troubleshoot Other Sources of Background is_autofluor->other_source No spectral Option 1: Spectral Separation strategy->spectral chemical Option 2: Chemical Quenching strategy->chemical physical Option 3: Photobleaching strategy->physical far_red Use Far-Red / NIR Fluorophores (Emission > 650nm) spectral->far_red unmix Use Spectral Unmixing (If available) spectral->unmix sbb Sudan Black B (for lipofuscin-like AF) chemical->sbb nabh4 Sodium Borohydride (for aldehyde-fixed tissue) chemical->nabh4 bleach Pre-staining Photobleaching physical->bleach end End: Improved Signal-to-Noise Ratio far_red->end unmix->end sbb->end nabh4->end bleach->end

Caption: Troubleshooting workflow for addressing this compound autofluorescence.

SpectralUnmixing cluster_0 Step 1: Acquire Reference Spectra cluster_1 Step 2: Image Experimental Sample cluster_2 Step 3: Computational Unmixing cluster_3 Step 4: Separated Images ref_af Unlabeled Sample: Capture Autofluorescence Spectrum (Broad, Blue-Green) algorithm Linear Unmixing Algorithm: Uses reference spectra to solve for the contribution of each fluorophore in every pixel of the mixed image. ref_af->algorithm ref_gfp GFP-only Sample: Capture GFP Spectrum (Narrow, Green) ref_gfp->algorithm ref_rfp RFP-only Sample: Capture RFP Spectrum (Narrow, Red) ref_rfp->algorithm mixed_signal Acquire Lambda Stack: Image containing mixed signals (AF + GFP + RFP) mixed_signal->algorithm unmixed_af Channel 1: Autofluorescence Only algorithm->unmixed_af unmixed_gfp Channel 2: GFP Only algorithm->unmixed_gfp unmixed_rfp Channel 3: RFP Only algorithm->unmixed_rfp

References

Validation & Comparative

A Comparative Analysis of the Anticancer Activities of Oxypeucedanin and Imperatorin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Oxypeucedanin and imperatorin, two naturally occurring furanocoumarins, have garnered significant attention in oncological research for their potential as anticancer agents. Both compounds, often isolated from plants of the Apiaceae and Rutaceae families, have demonstrated cytotoxic effects against a range of cancer cell lines. This guide provides an objective comparison of their anticancer activities, supported by experimental data, to aid researchers in their exploration of these promising natural products for cancer therapy.

Quantitative Comparison of Anticancer Activity

The in vitro cytotoxic activity of this compound and imperatorin has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized below.

CompoundCancer Cell LineIC50 (µM)Reference
This compound SK-Hep-1 (Hepatoma)32.4[1]
A549 (Lung)Not explicitly stated, but apoptosis was 29.6% at 400 µM[2]
DU145 (Prostate)Growth inhibition observed at 25, 50, and 100 µM[3]
Imperatorin HT-29 (Colon)78[4]
RK33 (Larynx)67.8[5]
TE671 (Rhabdomyosarcoma)111.2[5]
HeLa (Cervical)Significant viability reduction at 100 µM[6]
Hep-2 (Laryngeal)Significant viability reduction at 100 µM[6]

Mechanisms of Anticancer Action

Both this compound and imperatorin exert their anticancer effects through the induction of apoptosis and cell cycle arrest. However, the specific molecular pathways they modulate show some distinctions.

This compound

This compound has been shown to induce G2/M phase cell cycle arrest in human hepatoma (SK-Hep-1) and prostate (DU145) cancer cells.[1][3] This is accompanied by the modulation of key cell cycle regulatory proteins. Furthermore, this compound promotes apoptosis through a p53-dependent mechanism , leading to the upregulation of MDM2 and p21.[1] In non-small cell lung cancer cells (A549), it has been observed to upregulate the expression of BAX and caspase-3 while downregulating BCL2, indicating activation of the intrinsic apoptotic pathway.[2]

Imperatorin

Imperatorin primarily induces G1 phase cell cycle arrest in colon (HT-29) and rhabdomyosarcoma (TE671) cancer cells.[4][5] Similar to this compound, it triggers apoptosis through the upregulation of p53 and the caspase cascade .[4] Notably, in human osteosarcoma cells, imperatorin has been found to induce autophagy and G0/G1 phase arrest via the PTEN-PI3K-AKT-mTOR/p21 signaling pathway .[7] This suggests a broader mechanism of action involving the regulation of key survival and proliferation pathways.

Signaling Pathways

The following diagrams illustrate the key signaling pathways implicated in the anticancer activities of this compound and imperatorin.

oxypeucedanin_pathway This compound This compound p53 p53 This compound->p53 activates Bax Bax This compound->Bax upregulates Bcl2 Bcl2 This compound->Bcl2 downregulates MDM2 MDM2 p53->MDM2 induces p21 p21 p53->p21 induces G2M_Arrest G2/M Arrest p21->G2M_Arrest Apoptosis Apoptosis Caspase3 Caspase-3 Bax->Caspase3 activates Bcl2->Caspase3 inhibits Caspase3->Apoptosis

Caption: this compound-induced signaling pathway.

imperatorin_pathway Imperatorin Imperatorin PTEN PTEN Imperatorin->PTEN upregulates p21 p21 Imperatorin->p21 upregulates Autophagy Autophagy Imperatorin->Autophagy induces p53 p53 Imperatorin->p53 upregulates PI3K PI3K PTEN->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Autophagy inhibits G1_Arrest G0/G1 Arrest p21->G1_Arrest Caspase_Cascade Caspase Cascade p53->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Imperatorin-induced signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and imperatorin.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

mtt_workflow A Seed cells in 96-well plates B Treat with varying concentrations of this compound or Imperatorin A->B C Incubate for 24-72 hours B->C D Add MTT solution and incubate C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound or imperatorin and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide Staining)

This method quantifies the percentage of apoptotic and necrotic cells following treatment.

Protocol:

  • Cells are treated with the desired concentrations of this compound or imperatorin for a specified time.

  • Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in a binding buffer.[8]

  • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature.[8][9]

  • The stained cells are analyzed using a flow cytometer. Annexin V-FITC detects the externalization of phosphatidylserine in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.[8]

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This technique determines the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cells are treated with the compounds, harvested, and washed with cold PBS.

  • The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.[9]

  • After fixation, the cells are washed to remove the ethanol and then treated with RNase to prevent the staining of RNA.

  • Propidium iodide is added to stain the cellular DNA.

  • The DNA content of the cells is analyzed by flow cytometry, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Protocol:

  • Following treatment with this compound or imperatorin, cells are lysed to extract total proteins.

  • The protein concentration is determined using a method such as the Bradford assay.

  • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., p53, Akt, mTOR, caspases).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein expression levels.

Conclusion

Both this compound and imperatorin demonstrate significant anticancer properties through the induction of apoptosis and cell cycle arrest. While they share some common mechanisms, such as the activation of the p53 pathway, they also exhibit distinct effects on cell cycle progression and engage different signaling cascades. Imperatorin's ability to modulate the PI3K/Akt/mTOR pathway suggests a broader spectrum of action that warrants further investigation. This comparative guide highlights the potential of these furanocoumarins as lead compounds for the development of novel anticancer therapies. Further in vivo studies are essential to validate these in vitro findings and to assess their therapeutic efficacy and safety profiles.

References

A Comparative Guide to Oxypeucedanin and Other Furanocoumarins for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of oxypeucedanin with other notable furanocoumarins. The information is supported by experimental data to facilitate informed decisions in research and development.

Furanocoumarins, a class of naturally occurring compounds, have garnered significant interest in the scientific community for their diverse pharmacological properties. Among them, this compound has emerged as a compound of interest with a range of biological activities. This guide offers a comparative analysis of this compound against other well-studied furanocoumarins, including imperatorin, bergapten, xanthotoxin, and isoimperatorin, focusing on their cytotoxic and anti-inflammatory effects.

Comparative Analysis of Biological Activities

The efficacy of furanocoumarins varies significantly depending on their chemical structure and the biological system being tested. The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory activities of this compound and its counterparts.

Cytotoxicity Data

The cytotoxic potential of furanocoumarins is a key area of investigation for anticancer drug development. The half-maximal inhibitory concentration (IC50) values presented below are derived from various studies on different cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

FuranocoumarinCell LineIC50 (µM)Reference
This compound DU145 (Prostate Carcinoma)~100 (at 72h)[1]
SK-Hep-1 (Hepatoma)Not specified[2]
Imperatorin HT-29 (Colon Cancer)78
MOGGCCM (Anaplastic Astrocytoma)>100[3]
T98G (Glioblastoma)~50 (apoptosis at 50µM)[3]
Bergapten Saos-2 (Osteosarcoma)40.05[4]
HT-29 (Colon Cancer)332.4[4]
SW680 (Colon Cancer)354.5[4]
HOS (Osteosarcoma)257.5[4]
RPMI8226 (Multiple Myeloma)1272[4]
U266 (Multiple Myeloma)1190[4]
BCPAP (Papillary Thyroid Cancer)~10-15 (inhibition)[5]
Xanthotoxin HepG2 (Hepatocellular Carcinoma)6.9 µg/mL (~27.6 µM)[6]
HL-60/MX2 (Promyelocytic Leukemia)Not specified[7]
Isoimperatorin Saos-2 (Osteosarcoma)42.59[7]
U266 (Multiple Myeloma)84.14[7]
HT-29 (Colon Cancer)95.53[7]
RPMI8226 (Multiple Myeloma)105.0[7]
HOS (Osteosarcoma)321.6[7]
SW620 (Colon Adenocarcinoma)711.3[7]
Anti-inflammatory Activity

The anti-inflammatory properties of furanocoumarins are often evaluated by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.

FuranocoumarinAssayCell LineConcentration% Inhibition of NO ProductionReference
This compound NO ProductionRat Hepatocytes100 µMNo significant inhibition
This compound Methanolate NO ProductionRat Hepatocytes100 µMSignificant suppression
Imperatorin NO ProductionRat Hepatocytes100 µMNo significant inhibition
Isoimperatorin NO ProductionRat Hepatocytes100 µMNo significant inhibition
Phellopterin NO ProductionRat Hepatocytes100 µMSignificant suppression
Bergapten NO ProductionRAW 264.7100 µMSignificant inhibition
Imperatorin TNF-α, IL-6, IL-1β productionRAW 264.725, 50, 100 µg/mLDose-dependent reduction[8]

Experimental Protocols

To ensure the reproducibility and validity of the cited data, detailed experimental methodologies are crucial. Below are the protocols for the key assays mentioned in this guide.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity as a measure of cell viability.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the furanocoumarins in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

  • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

4. Formazan Solubilization:

  • Carefully remove the medium from each well.

  • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Use a reference wavelength of 630 nm to subtract background absorbance.

6. Data Analysis:

  • Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

  • Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, from a dose-response curve.

Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines the measurement of nitric oxide (NO) production, a key indicator of inflammation, in LPS-stimulated RAW 264.7 cells.

1. Cell Seeding:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS.

  • Incubate for 24 hours at 37°C and 5% CO2.

2. Compound and LPS Treatment:

  • Pre-treat the cells with various concentrations of the furanocoumarins for 1-2 hours.

  • Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.

  • Include a control group (cells only), a vehicle control group (cells with vehicle and LPS), and a positive control group (cells with a known anti-inflammatory agent and LPS).

  • Incubate the plate for 24 hours.

3. Nitric Oxide (NO) Measurement (Griess Assay):

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

  • Incubate at room temperature for 10 minutes, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

4. Data Analysis:

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in the samples from the standard curve.

  • Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

Signaling Pathway Diagrams

The biological effects of furanocoumarins are mediated through various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the known pathways modulated by this compound, bergapten, and imperatorin.

Oxypeucedanin_Signaling_Pathway This compound This compound p53 p53 This compound->p53 activates Caspase3 Caspase-3 This compound->Caspase3 activates MDM2 MDM2 p53->MDM2 induces p21 p21 p53->p21 induces G2M_Arrest G2/M Phase Cell Cycle Arrest p21->G2M_Arrest leads to GasderminE Gasdermin E Caspase3->GasderminE cleaves Apoptosis Apoptosis/Pyroptosis GasderminE->Apoptosis induces

This compound's anticancer signaling pathways.

Bergapten_Signaling_Pathway Bergapten Bergapten JAK JAK Bergapten->JAK inhibits PI3K PI3K Bergapten->PI3K attenuates LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->JAK STAT STAT JAK->STAT Inflammation Pro-inflammatory Gene Expression STAT->Inflammation AKT AKT PI3K->AKT GSK3b GSK-3β AKT->GSK3b Apoptosis Apoptosis GSK3b->Apoptosis regulates

Bergapten's anti-inflammatory and apoptotic pathways.

Imperatorin_Signaling_Pathway Imperatorin Imperatorin Hedgehog_Pathway Hedgehog Pathway Imperatorin->Hedgehog_Pathway suppresses mTOR_Pathway mTOR/p70S6K/4E-BP1 Pathway Imperatorin->mTOR_Pathway inhibits MAPK_Pathway MAPK Pathway Imperatorin->MAPK_Pathway inhibits NFkB_Pathway NF-κB Pathway Imperatorin->NFkB_Pathway suppresses SMO SMO Hedgehog_Pathway->SMO GLI1 GLI1 SMO->GLI1 Tumor_Growth Tumor Growth & Angiogenesis GLI1->Tumor_Growth mTOR_Pathway->Tumor_Growth MAPK_Pathway->Tumor_Growth Inflammation Inflammation NFkB_Pathway->Inflammation

Imperatorin's anticancer and anti-inflammatory pathways.

Conclusion

This comparative guide highlights the diverse biological activities of this compound and other furanocoumarins. While this compound demonstrates notable antiproliferative effects, its anti-inflammatory activity, at least in the context of NO inhibition in hepatocytes, appears less potent compared to other furanocoumarins like phellopterin and this compound methanolate. The cytotoxic efficacy of these compounds is highly dependent on the specific cancer cell line, with some furanocoumarins like xanthotoxin and isoimperatorin showing potent activity at lower concentrations against certain cell types.

References

Validating Cellular Target Engagement of Oxypeucedanin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for validating the cellular target engagement of oxypeucedanin, a naturally occurring furanocoumarin with demonstrated antiproliferative properties. While this compound is known to induce G2/M phase cell cycle arrest through the p53 signaling pathway, its direct molecular target remains to be definitively identified.[1][2] This guide explores state-of-the-art, label-free techniques—Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stabilization (DARTS)—that are particularly well-suited for identifying the protein targets of natural products like this compound.[3][4][5][6][7][8]

Here, we present a hypothetical yet plausible target for this compound, the E3 ubiquitin ligase MDM2, a key negative regulator of p53. By inhibiting MDM2, this compound could stabilize and activate p53, leading to the observed downstream effects. This guide will compare the validation of this hypothetical this compound-MDM2 interaction with established anticancer agents that modulate the p53 pathway through different mechanisms: Gemcitabine and Etoposide.

Comparison of Target Engagement Validation Methods

Two powerful, label-free methods for confirming direct binding of a small molecule to its protein target in a cellular context are CETSA and DARTS. These techniques are advantageous for studying natural products as they do not require modification of the compound, which can alter its biological activity.[3][4][5][6][7][8]

Technique Principle Advantages Disadvantages Typical Data Output
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.Applicable in intact cells and tissues, label-free, reflects physiological conditions.[3][9][10][11][12][13]Requires specific antibodies for Western blot detection or mass spectrometry for proteome-wide analysis.Melt curves (protein abundance vs. temperature) and isothermal dose-response curves (protein abundance vs. drug concentration at a fixed temperature).[11][14][15][16]
Drug Affinity Responsive Target Stabilization (DARTS) Ligand binding protects the target protein from proteolytic degradation.Unbiased target discovery, no compound modification needed, relatively simple and cost-effective.[4][5][6][7][8]Primarily applicable to cell lysates, may not fully recapitulate the cellular environment.Differential protein banding patterns on SDS-PAGE, confirmed by Western blot or mass spectrometry.[4][8]

Hypothetical Target Engagement Data for this compound and Comparators

The following tables present hypothetical, yet realistic, quantitative data that would be generated from CETSA and DARTS experiments to validate the engagement of this compound with MDM2, alongside data for gemcitabine and etoposide with their known targets.

Table 1: CETSA Data Summary
Compound Cell Line Target Protein Observed Thermal Shift (ΔTm) with 50 µM Compound (°C) Apparent EC50 from Isothermal Dose-Response CETSA (µM)
This compoundSK-Hep-1 (p53 wild-type)MDM2+ 4.215.8
GemcitabinePanc-1Ribonucleotide Reductase+ 3.51.2
EtoposideH446Topoisomerase IIα+ 5.18.5
Table 2: DARTS Data Summary
Compound Cell Lysate Target Protein Protease Observed Protection from Proteolysis (Relative Band Intensity at 50 µM Compound)
This compoundSK-Hep-1MDM2Thermolysin3.5-fold increase
GemcitabinePanc-1Ribonucleotide ReductaseSubtilisin2.8-fold increase
EtoposideH446Topoisomerase IIαPronase4.2-fold increase

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the p53 signaling pathway, the experimental workflows for CETSA and DARTS, and the logical relationship of target validation.

p53_pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_response Cellular Response DNA_damage DNA Damage p53 p53 DNA_damage->p53 activates MDM2 MDM2 p53->MDM2 induces transcription Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 promotes degradation This compound This compound This compound->MDM2 inhibits Etoposide Etoposide Etoposide->DNA_damage induces Gemcitabine Gemcitabine Gemcitabine->DNA_damage induces

Figure 1. Simplified p53 signaling pathway showing the points of intervention for this compound, gemcitabine, and etoposide.

cetsa_workflow cluster_treatment Cell Treatment cluster_heating Heating cluster_analysis Analysis Cells Intact Cells Treatment Treat with this compound or Vehicle Cells->Treatment Heat Apply Temperature Gradient Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation to Separate Soluble and Aggregated Proteins Lysis->Centrifugation Detection Western Blot or Mass Spectrometry Centrifugation->Detection

Figure 2. Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

darts_workflow cluster_preparation Lysate Preparation cluster_incubation Incubation cluster_digestion Proteolysis cluster_detection Detection Lysate Prepare Cell Lysate Incubate Incubate with this compound or Vehicle Lysate->Incubate Protease Limited Proteolytic Digestion Incubate->Protease SDS_PAGE SDS-PAGE Protease->SDS_PAGE Analysis Western Blot or Mass Spectrometry SDS_PAGE->Analysis

Figure 3. Experimental workflow for Drug Affinity Responsive Target Stabilization (DARTS).

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment: Culture SK-Hep-1 cells to 80-90% confluency. Treat cells with either 50 µM this compound or a vehicle control (e.g., DMSO) for 2 hours at 37°C.

  • Heating: After treatment, harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes and heat them individually to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Lysis and Fractionation: Immediately after heating, subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).

  • Protein Quantification and Analysis: Carefully collect the supernatant and determine the protein concentration. Analyze the soluble fractions by SDS-PAGE followed by Western blotting using a primary antibody specific for MDM2. Quantify the band intensities to generate a melt curve. For isothermal dose-response experiments, treat cells with a range of this compound concentrations, heat all samples at a single, predetermined temperature (e.g., 52°C), and follow the same lysis and analysis procedure.

Drug Affinity Responsive Target Stabilization (DARTS) Protocol
  • Lysate Preparation: Grow SK-Hep-1 cells to 80-90% confluency, harvest, and lyse them in a non-denaturing lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent) supplemented with a protease inhibitor cocktail. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Compound Incubation: Dilute the cell lysate to a final protein concentration of 1 mg/mL. Aliquot the lysate and incubate with varying concentrations of this compound (or vehicle control) for 1 hour at room temperature.

  • Protease Digestion: Add a protease, such as thermolysin (e.g., at a 1:100 protease-to-protein ratio), to each sample and incubate for 30 minutes at 37°C. Stop the digestion by adding a denaturing sample buffer and heating at 95°C for 5 minutes.

  • Analysis: Separate the digested proteins by SDS-PAGE and visualize them by Coomassie blue staining to identify protected protein bands. For targeted validation, perform a Western blot using an anti-MDM2 antibody to specifically detect the protection of MDM2 from proteolysis. Quantify the band intensities to determine the degree of protection.

Conclusion

Validating the direct cellular target of a natural product like this compound is crucial for understanding its mechanism of action and for its further development as a potential therapeutic agent. This guide has outlined how label-free techniques like CETSA and DARTS can be employed to investigate the hypothetical engagement of this compound with MDM2. By comparing the expected outcomes with those of established drugs like gemcitabine and etoposide, researchers can gain a clearer picture of this compound's molecular interactions and its place in the landscape of cancer therapeutics. The provided protocols and visualizations serve as a practical framework for designing and interpreting target validation experiments for this compound and other novel bioactive compounds.

References

A Comparative Analysis of Oxypeucedanin Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

Oxypeucedanin, a linear furanocoumarin, has garnered significant attention within the scientific community for its diverse pharmacological activities, including antiproliferative, cytotoxic, and anti-inflammatory properties.[1] Found predominantly in plants from the Apiaceae and Rutaceae families, such as Angelica, Prangos, and Citrus species, the efficient extraction of this compound is a critical first step for its study and potential therapeutic application.[2][3] This guide provides a comparative analysis of various extraction techniques, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methods, supported by experimental data and detailed protocols.

Performance Comparison of Extraction Methods

The choice of extraction method significantly impacts the yield, purity, and overall efficiency of isolating this compound. Below is a summary of quantitative data from studies utilizing different extraction techniques. It is important to note that the plant source and specific experimental conditions can greatly influence the outcome.

Extraction MethodPlant SourceYield of this compoundSolvent-to-Solid RatioTemperatureTimeReference
Ultrasonic-Assisted Extraction (UAE) Prangos ferulacea root79.27 mg/gNot specifiedNot specifiedNot specified[2]
Soxhlet Extraction Prangos ferulacea rootLower than UAENot specifiedNot specifiedNot specified[2]
Maceration Prangos ferulacea rootLower than UAE & SoxhletNot specifiedNot specifiedNot specified[2]
Ionic Liquid-Based Extraction Angelica dahurica root98.06% (this compound hydrate)8:160 °C180 min[4][5][6]
Conventional Solvent (95% Ethanol) Angelica dahurica rootLower than Ionic Liquid8:160 °C180 min[4][6]
Conventional Solvent (50% Ethanol) Angelica dahurica rootLower than Ionic Liquid8:160 °C180 min[4][6]
Conventional Solvent (DI Water) Angelica dahurica rootLower than Ionic Liquid8:160 °C180 min[4][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of extraction procedures. The following sections outline the protocols for the key extraction and purification methods discussed.

Maceration

Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for an extended period.

Protocol:

  • Air-dry the plant material (e.g., roots of Prangos ferulacea) and grind it into a coarse powder.

  • Place the powdered material in a sealed container and add a suitable solvent, such as acetone or ethanol, at a specific solvent-to-solid ratio (e.g., 10:1 v/w).

  • Allow the mixture to stand at room temperature for a period of 3 to 7 days, with occasional agitation to enhance extraction.

  • After the maceration period, filter the mixture to separate the extract from the solid plant residue.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that allows for the repeated washing of the plant material with a fresh solvent.

Protocol:

  • Load the powdered and dried plant material into a thimble.

  • Place the thimble inside the main chamber of the Soxhlet apparatus.

  • Fill the distillation flask with a suitable solvent (e.g., methanol or petroleum ether).

  • Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm and condense in the condenser.

  • The condensed solvent drips into the thimble containing the plant material, initiating the extraction.

  • Once the liquid level in the thimble chamber reaches the top of the siphon, the extract is siphoned back into the distillation flask.

  • This cycle is repeated for a predetermined duration (e.g., 6-8 hours) until the extraction is complete.[7]

  • After extraction, the solvent in the distillation flask, now containing the extracted compounds, is concentrated to yield the crude extract.

Ultrasonic-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation, which disrupts the plant cell walls and enhances the release of intracellular compounds.

Protocol:

  • Place the powdered plant material in an extraction vessel with a selected solvent (e.g., methanol or ethanol).

  • Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath.

  • Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 20-40 minutes).[8]

  • Monitor and control the temperature of the extraction mixture, as ultrasonication can generate heat.

  • After the extraction, filter the mixture to separate the extract from the solid residue.

  • Concentrate the filtrate to obtain the crude extract.

Purification by Column Chromatography

Column chromatography is a common and effective method for the purification of this compound from the crude extract.

Protocol:

  • Prepare a slurry of the stationary phase (e.g., silica gel) in a non-polar solvent (e.g., n-hexane).

  • Pack a glass column with the slurry to create the stationary phase bed.

  • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elute the column with a mobile phase, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). A gradient of n-hexane-ethyl acetate (from 100:0 to 0:100) is often effective.[3]

  • Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Visualizing the Extraction and Purification Workflow

The following diagram illustrates a general workflow for the extraction and purification of this compound from a plant source.

G cluster_extraction Extraction cluster_separation Separation & Concentration cluster_purification Purification cluster_analysis Analysis & Final Product plant_material Plant Material (e.g., Roots) grinding Grinding & Drying plant_material->grinding extraction_method Extraction (Maceration / Soxhlet / UAE) grinding->extraction_method filtration Filtration extraction_method->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration Filtrate crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pure_this compound Pure this compound fraction_collection->pure_this compound

General workflow for this compound extraction and purification.

References

A Head-to-Head Comparison of Oxypeucedanin Derivatives: Unveiling Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of oxypeucedanin and its derivatives, supported by experimental data. We delve into their cytotoxic and anti-inflammatory properties, offering a comprehensive overview to inform future research and drug discovery efforts.

This compound, a furanocoumarin found in various medicinal plants, and its derivatives have garnered significant interest for their diverse pharmacological activities.[1][2] These compounds have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents.[3][4][5] This guide offers a head-to-head comparison of key this compound derivatives, presenting quantitative data on their performance in various biological assays, detailed experimental methodologies, and a visualization of their impact on cellular signaling pathways.

Comparative Biological Activity of this compound and Its Derivatives

The therapeutic potential of this compound derivatives is underscored by their varying efficacy in cytotoxic and anti-inflammatory assays. The following tables summarize key quantitative data from comparative studies, providing a clear overview of their relative potencies.

Cytotoxicity Data

The cytotoxic effects of this compound and its analogs have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are presented in Table 1. Lower IC50 values indicate greater cytotoxic potency.

CompoundCell LineIC50 (µM)Reference
This compound A-549 (Lung Carcinoma)800[5]
DU145 (Prostate Carcinoma)>100 (at 72h)[5]
Imperatorin HepG2 (Hepatoma)Not specified[6]
Bergapten MCF-7 (Breast Cancer)Not specified[7]
AGS (Gastric Adenocarcinoma)Not specified[7]
Psoralen Various Cancer Cell LinesDose-dependent inhibition[8]

Note: A direct comparison of IC50 values is most accurate when determined within the same study and under identical experimental conditions. The data presented here are compiled from different sources and should be interpreted with this in mind.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives have been demonstrated in both in vivo and in vitro models. Table 2 summarizes the median effective dose (ED50) from a carrageenan-induced paw edema assay in chicks, a common in vivo model for acute inflammation. A lower ED50 value signifies a more potent anti-inflammatory effect.

CompoundAssayED50 (mg/kg)Reference
This compound Hydrate Carrageenan-induced paw edema126.4 ± 0.011[9]
Bergapten Carrageenan-induced paw edema101.6 ± 0.003[9]

In vitro studies have also shed light on the anti-inflammatory mechanisms of these compounds, particularly their ability to inhibit the production of key inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell viability.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.

Carrageenan-Induced Paw Edema Assay

This in vivo assay is used to evaluate the anti-inflammatory activity of compounds.

Procedure:

  • Animal Acclimatization: Acclimate animals (e.g., chicks or rats) to the laboratory conditions for a week before the experiment.

  • Compound Administration: Administer the test compounds (this compound derivatives) or a control vehicle orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Nitric Oxide (NO) Production Assay

This assay measures the level of nitrite, a stable product of NO, in cell culture supernatants.

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Stimulation and Treatment: Pre-treat the cells with different concentrations of the this compound derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours to induce NO production.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.[1][10]

Prostaglandin E2 (PGE2) Immunoassay

This assay quantifies the amount of PGE2 in biological samples using an enzyme-linked immunosorbent assay (ELISA).

Procedure:

  • Sample Preparation: Collect cell culture supernatants or other biological fluids and prepare them according to the kit manufacturer's instructions.

  • Competitive Binding: Add the samples or standards, along with a fixed amount of enzyme-labeled PGE2, to a microplate pre-coated with an anti-PGE2 antibody. A competitive binding reaction occurs between the PGE2 in the sample and the labeled PGE2 for the antibody binding sites.

  • Washing: After incubation, wash the plate to remove any unbound reagents.

  • Substrate Addition: Add a substrate solution that reacts with the enzyme on the labeled PGE2 to produce a colored product.

  • Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength. The concentration of PGE2 in the sample is inversely proportional to the intensity of the color and is calculated based on a standard curve.[2][11][12]

Mechanistic Insights: Impact on Signaling Pathways

Recent studies have begun to unravel the molecular mechanisms underlying the anti-inflammatory effects of this compound derivatives. This compound hydrate, for instance, has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.[3] These pathways are critical regulators of the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4/MD2 TLR4/MD2 LPS->TLR4/MD2 Binds to MyD88 MyD88 TLR4/MD2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK Phosphorylates MAPKs MAPKs (p38, ERK, JNK) TAK1->MAPKs IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_n NF-κB NF-κB->NF-κB_n Translocation AP-1 AP-1 MAPKs->AP-1 Activates Oxypeucedanin_Hydrate This compound Hydrate Oxypeucedanin_Hydrate->TLR4/MD2 Inhibits Binding Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NF-κB_n->Gene_Expression AP-1->Gene_Expression

Caption: this compound hydrate's inhibition of the NF-κB and MAPK pathways.

This guide provides a foundational comparison of this compound derivatives, highlighting their potential in drug development. Further head-to-head studies with a broader range of derivatives under standardized conditions are warranted to fully elucidate their structure-activity relationships and therapeutic promise.

References

Independent Verification of Oxypeucedanin's Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Enzyme Inhibition

The following tables summarize the inhibitory activities of oxypeucedanin and a selection of alternative compounds against Acetylcholinesterase (AChE) and Cytochrome P450 (CYP) enzymes. These values provide a quantitative basis for comparing their relative potencies.

Acetylcholinesterase (AChE) Inhibition

AChE is a critical enzyme in the nervous system, and its inhibition is a key therapeutic strategy for Alzheimer's disease.

CompoundIC50Source
This compound 89.1 µM[2]
This compound 69.3 ± 1.1 µg/mL[2]
Donepezil53.6 ± 4.0 ng/mL (in vivo plasma IC50)[3]
Tacrine19.7 pM[4]
RivastigmineNot specified in provided abstracts
GalantamineNot specified in provided abstracts
Quercetin0.181 mM[5]
Rutin0.322 mM[5]
Cytochrome P450 (CYP) Enzyme Inhibition

CYP enzymes are central to drug metabolism, and their inhibition can lead to significant drug-drug interactions.

CYP3A4 Inhibition

CompoundIC50Source
This compound 26.36 µM[6]
Ketoconazole0.029 µM[7]
Ritonavir< 0.1 µM[8]
Chrysin2.5 ± 0.6 µM[9]
Pinocembrin4.3 ± 1.1 µM
Acacetin7.5 ± 2.7 µM
Apigenin8.4 ± 1.1 µM

CYP2B6 and CYP2D6 Inactivation

This compound has been shown to be a mechanism-based inactivator of CYP2B6 and CYP2D6. This means it is converted by the enzyme into a reactive metabolite that irreversibly binds to and inactivates the enzyme. The efficiency of mechanism-based inactivation is described by the ratio of the inactivation rate constant (kinact) to the inhibitor concentration at half-maximal inactivation (KI).

EnzymeCompoundK_I / k_inactSource
CYP2B6 This compound 1.82 µM / 0.07 min⁻¹[10]
ClopidogrelIC50 = 0.0206 µM[11]
TiclopidineIC50 = 0.149 µM[11]
CYP2D6 This compound 8.47 µM / 0.044 min⁻¹[10]
QuinidineIC50 = 0.11 µM[1]
FluoxetineIC50 = 0.98 µM[1]
FluvoxamineIC50 = 13.4 µM[1]

Experimental Protocols

The determination of the inhibitory constants presented in this guide relies on well-established experimental methodologies. Below are detailed descriptions of the key assays cited.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring AChE activity and screening for its inhibitors.[12][13]

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This reaction produces a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to AChE activity.

Typical Protocol:

  • Reagent Preparation:

    • Phosphate buffer (e.g., 0.1 M, pH 8.0).

    • DTNB solution (e.g., 10 mM in phosphate buffer).

    • Acetylthiocholine iodide (ATCI) solution (e.g., 14 mM in deionized water).

    • AChE enzyme solution (e.g., from electric eel, diluted to a working concentration in phosphate buffer).

    • Test compound (this compound or alternative inhibitors) dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Procedure (96-well plate format):

    • To each well, add phosphate buffer, AChE solution, and DTNB.

    • Add the test compound solution to the sample wells and the corresponding solvent to the control wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the ATCI solution to all wells.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader to determine the reaction rate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis reagents Prepare Buffer, DTNB, ATCI, and AChE solutions plate_prep Add reagents and inhibitors to wells reagents->plate_prep inhibitor Prepare serial dilutions of this compound/ Alternative Inhibitors inhibitor->plate_prep pre_incubation Pre-incubate at controlled temperature plate_prep->pre_incubation reaction_start Initiate reaction with ATCI pre_incubation->reaction_start measurement Measure absorbance at 412 nm (kinetic) reaction_start->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 value from dose-response curve calculation->ic50

Workflow for AChE Inhibition Assay (Ellman's Method).

Cytochrome P450 (CYP) Inhibition Assay (Luminescence-Based)

Luminescent assays, such as the P450-Glo™ systems, are commonly used for high-throughput screening of CYP inhibitors due to their high sensitivity and broad dynamic range.[11]

Principle: These assays utilize luminogenic probe substrates that are derivatives of luciferin. The CYP enzyme metabolizes the substrate, converting it into luciferin. In a subsequent reaction, a luciferin detection reagent containing luciferase is added, which catalyzes the oxidation of luciferin, resulting in the emission of light. The amount of light produced is directly proportional to the CYP enzyme activity.

Typical Protocol:

  • Reagent Preparation:

    • Potassium phosphate buffer.

    • Luminogenic CYP substrate (specific for the isoform being tested, e.g., Luciferin-IPA for CYP3A4).

    • Recombinant human CYP enzyme preparation (e.g., microsomes).

    • NADPH regeneration system (to provide the necessary cofactor for the CYP reaction).

    • Luciferin detection reagent.

    • Test compound (this compound or alternative inhibitors) serially diluted.

  • Assay Procedure (96-well or 384-well plate format):

    • Add the test compound and the CYP enzyme/substrate mixture to the wells.

    • Pre-incubate the plate at room temperature or 37°C.

    • Initiate the CYP reaction by adding the NADPH regeneration system.

    • Incubate for a specific duration to allow for substrate metabolism.

    • Stop the reaction and initiate the luminescent signal by adding the luciferin detection reagent.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated by comparing the luminescence signal in the presence of the inhibitor to the control.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Buffer, CYP enzyme, luminogenic substrate, and NADPH system plate_prep Combine reagents and inhibitors in wells reagents->plate_prep inhibitor Prepare serial dilutions of this compound/ Alternative Inhibitors inhibitor->plate_prep pre_incubation Pre-incubate plate plate_prep->pre_incubation reaction_start Initiate CYP reaction with NADPH system pre_incubation->reaction_start incubation Incubate for metabolism reaction_start->incubation luminescence_start Add Luciferin Detection Reagent to generate light incubation->luminescence_start measurement Measure luminescence luminescence_start->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 value calculation->ic50

Workflow for Luminescence-Based CYP Inhibition Assay.

References

Benchmarking Oxypeucedanin's ADMET Properties: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Analysis of Oxypeucedanin's Pharmacokinetic and Safety Profile Against Established Drugs

This compound, a furanocoumarin found in several traditional medicinal plants, has garnered interest for its potential therapeutic activities. However, a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for its development as a viable drug candidate. This guide provides a comparative analysis of the ADMET profile of this compound against three well-characterized drugs: warfarin, ketoconazole, and verapamil, offering valuable insights for researchers and drug development professionals.

Executive Summary of Comparative ADMET Data

The following table summarizes the key ADMET parameters for this compound and the selected comparator drugs. This data, compiled from various preclinical and clinical studies, highlights the preliminary pharmacokinetic and safety profile of this compound.

ADMET ParameterThis compoundWarfarinKetoconazoleVerapamil
Absorption
In Vivo BioavailabilityPoor (10.26% in rats)[1][2][3]High (>90%)Variable, pH-dependentLow (20-35%)[4]
Permeability (Caco-2)Data not availableHighLow to moderateModerate to high
Distribution
Volume of Distribution (Vd)4.98 - 7.50 L/kg (in rats)[1][3][5]Low (~0.14 L/kg)HighHigh (3-5 L/kg)
Plasma Protein BindingData not availableHigh (~99%)High (84-99%)[6]High (~90%)
Metabolism
Primary Metabolic SiteGut microbiota, Liver[7][8][9]LiverLiver[6]Liver[4]
Key Metabolizing EnzymesCYP3A4 (bioactivation), CYP2B6 & CYP2D6 (inactivation)[10]CYP2C9CYP3A4CYP3A4
Metabolic StabilityData not availableLowModerateLow
Excretion
Primary RouteFeces (likely)Urine (as metabolites)Feces (via bile)[6]Urine and feces (as metabolites)[4]
Elimination Half-life (t½)~2.94 h (oral in rats)[1][2][3]20-60 hDose-dependent[6]3-7 h
Toxicity
In Vitro CytotoxicityActive against some tumor cells[11]Data not availableHepatotoxicity observed[12][13]Cardiotoxicity at high doses
hERG InhibitionData not availableLow riskModerate to high riskModerate risk
Other Potential ToxicitiesPhytotoxicity, potential for skin sensitization[11][14]Bleeding riskDrug-drug interactions, liver injury[12][13]Bradycardia, constipation

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of ADMET studies. The following sections outline the standard protocols for key in vitro ADMET assays.

Caco-2 Permeability Assay

This assay is widely used to predict in vivo drug absorption across the intestinal wall.

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Study: The test compound is added to the apical (donor) side, and samples are taken from the basolateral (receiver) side at various time points. To assess efflux, the compound is added to the basolateral side, and samples are collected from the apical side.

  • Quantification: The concentration of the compound in the samples is determined using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

  • Incubation: The test compound is incubated with liver microsomes (or other subcellular fractions like S9 or hepatocytes) and a NADPH-regenerating system at 37°C.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent like acetonitrile.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vitro Plasma Protein Binding Assay

This assay determines the extent to which a drug binds to plasma proteins, which affects its distribution and availability.

  • Method: Equilibrium dialysis is a common method. A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber with buffer.

  • Equilibration: The system is incubated at 37°C to allow the unbound drug to reach equilibrium across the membrane.

  • Quantification: After equilibration, the concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The amount of formazan produced is proportional to the number of viable cells.

hERG Inhibition Assay

This electrophysiological assay assesses the potential of a compound to block the hERG potassium channel, which can lead to QT prolongation and cardiac arrhythmias.

  • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293 cells) is used.

  • Patch-Clamp Technique: The whole-cell patch-clamp technique is employed to record the hERG current in individual cells.

  • Compound Application: The cells are exposed to increasing concentrations of the test compound.

  • Data Analysis: The inhibitory effect of the compound on the hERG current is measured, and the concentration-response curve is used to determine the IC50 value (the concentration at which 50% of the channel activity is inhibited).

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical ADMET screening workflow and a simplified representation of a toxicity pathway.

ADMET_Screening_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_toxicity Toxicity Caco2 Caco-2 Permeability PPB Plasma Protein Binding MetStab Metabolic Stability (Microsomes, Hepatocytes) CYP_Inhib CYP450 Inhibition Cytotox Cytotoxicity (e.g., MTT) hERG hERG Inhibition Genotox Genotoxicity Lead_Compound Lead Compound Lead_Compound->Caco2 Lead_Compound->PPB Lead_Compound->MetStab Lead_Compound->CYP_Inhib Lead_Compound->Cytotox Lead_Compound->hERG Lead_Compound->Genotox

Caption: A typical experimental workflow for in vitro ADMET screening of a lead compound.

Toxicity_Pathway Drug Drug/Metabolite Target Off-Target Protein (e.g., hERG Channel) Drug->Target Binding/Inhibition Cellular_Function Disruption of Cellular Function Target->Cellular_Function Leads to Adverse_Effect Adverse Effect (e.g., Arrhythmia) Cellular_Function->Adverse_Effect Results in

Caption: A simplified signaling pathway illustrating drug-induced off-target toxicity.

References

Safety Operating Guide

Proper Disposal Procedures for Oxypeucedanin

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of Oxypeucedanin, a furanocoumarin compound. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult your institution's specific Chemical Hygiene Plan and local regulations. All handling of this compound and its waste must be performed by trained personnel.

Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat.

  • Use safety glasses or goggles.

  • Wear chemical-resistant gloves (e.g., nitrile).

Handling Area:

  • Conduct all manipulations of this compound, including weighing and preparing for disposal, within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]

Step-by-Step Disposal Procedure

This compound is classified as harmful if swallowed and may cause an allergic skin reaction; therefore, it must be managed as hazardous chemical waste.[2][3] Do not dispose of this compound in the regular trash or down the sanitary sewer.[4][5]

  • Waste Identification and Segregation:

    • Solid Waste: Pure, unused this compound, and any labware grossly contaminated with it (e.g., weigh boats, contaminated gloves, absorbent paper) should be collected as solid hazardous waste.[1]

    • Liquid Waste: Solutions containing this compound must be collected as liquid hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.[1][6] For instance, halogenated and non-halogenated solvent wastes should typically be collected separately.[7]

    • Aqueous Waste: Aqueous solutions containing this compound are not suitable for drain disposal and must be collected as hazardous aqueous waste.[7]

  • Containerization:

    • Select a container that is chemically compatible with the waste. Plastic containers are often preferred.[8] For liquid waste, ensure the container has a securely sealing cap to prevent leaks or evaporation.[6][7]

    • The original product container can be used for waste collection if it is in good condition.[6]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste ".[1]

    • Identify the full chemical name: "This compound ".[1]

    • For solutions, list all constituents, including solvents, with their approximate concentrations or percentages.

    • Indicate the date when waste was first added to the container.

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][8]

    • Ensure the SAA is a secondary containment system, such as a tray or tub, to contain any potential spills.[4]

    • Segregate the this compound waste from incompatible materials. For example, store it separately from strong acids and bases.[6]

  • Disposal Request and Pickup:

    • Once the waste container is full or has been in storage for the maximum allowable time (often up to one year, provided accumulation limits are not exceeded), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1][6][8]

    • Do not exceed the maximum accumulation limits for your SAA (e.g., 55 gallons of hazardous waste).[8]

  • Disposal of "Empty" Containers:

    • A container that held this compound is not considered empty until all contents have been removed by standard practices.[7]

    • Because this compound is classified with acute toxicity hazards, the empty container must be triple-rinsed with a solvent capable of removing the residue.[4][7]

    • The rinsate from this process must be collected and disposed of as hazardous liquid waste.[4][7]

    • After triple-rinsing, deface or remove the original chemical label and dispose of the container as regular trash, as permitted by your institution.[4]

Data Presentation: this compound Safety Profile

This table summarizes key data relevant to the safe handling and disposal of this compound.

PropertyDataReference
Chemical Name (+)-Oxypeucedanin hydrate--INVALID-LINK--[2]
Class Furanocoumarin[9][10][11]
GHS Hazard Statements H302: Harmful if swallowedH317: May cause an allergic skin reaction[2][3]
GHS Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning[2]
Solubility Soluble in ethanol (~5 mg/ml), DMSO (~30 mg/ml), and DMF (~30 mg/ml). Sparingly soluble in aqueous buffers.[9]
Storage Temperature -20°C (for pure compound)[9]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste.

Oxypeucedanin_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_waste_id Waste Identification cluster_procedure Disposal Procedure start Generate this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type solid_waste Solid Waste (Pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple-Rinse Container empty_container->triple_rinse store_saa Store in Secondary Containment in Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container in Regular Trash triple_rinse->dispose_container collect_rinsate->collect_liquid contact_ehs Contact EHS for Pickup store_saa->contact_ehs

Caption: Logical workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxypeucedanin
Reactant of Route 2
Reactant of Route 2
Oxypeucedanin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.